Product packaging for Peptide T TFA(Cat. No.:)

Peptide T TFA

Cat. No.: B15293322
M. Wt: 971.9 g/mol
InChI Key: KECACQNLYDHUJS-ZBMRRKLOSA-N
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Description

Peptide T TFA is a useful research compound. Its molecular formula is C37H56F3N9O18 and its molecular weight is 971.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56F3N9O18 B15293322 Peptide T TFA

Properties

Molecular Formula

C37H56F3N9O18

Molecular Weight

971.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1

InChI Key

KECACQNLYDHUJS-ZBMRRKLOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Peptide T TFA: A Technical Guide to a Pioneering HIV Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T, often supplied as its trifluoroacetate (TFA) salt, is a synthetic octapeptide with the sequence L-Alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-threonine. Historically, it emerged as a pioneering candidate in the fight against Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth exploration of the core mechanism of action of Peptide T, focusing on its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The trifluoroacetate (TFA) is a common counterion used in the synthesis and purification of peptides and is not directly involved in the biological activity of Peptide T.[1][2][3]

Core Mechanism of Action: A CCR5 Antagonist

The primary mechanism of action of Peptide T is the inhibition of HIV entry into host cells.[4] It functions as a competitive antagonist of the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for the entry of R5-tropic strains of HIV-1. These strains are predominant during the early and middle stages of infection and are the primary variants responsible for transmission.

The HIV entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic viruses, the subsequent interaction between gp120 and CCR5 is essential for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

Peptide T, being a structural analog of a segment of the V2 loop of gp120, competitively binds to the CCR5 receptor. This binding physically obstructs the interaction between gp120 and CCR5, thereby preventing the membrane fusion event and subsequent viral entry.[5] This targeted action makes Peptide T a selective inhibitor of R5-tropic HIV-1 strains.

Signaling Pathway Modulation

Beyond steric hindrance of viral entry, Peptide T also modulates the natural signaling pathways of the CCR5 receptor. CCR5 is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a signaling cascade that leads to chemotaxis, the directed migration of cells.

Studies have shown that Peptide T can act as an antagonist to gp120-mediated monocyte chemotaxis.[6] Furthermore, it has been observed to suppress monocyte chemotaxis induced by the CCR5-selective chemokine MIP-1β.[6] This suggests that Peptide T's interaction with CCR5 not only blocks HIV entry but also interferes with the downstream signaling events that are normally triggered by ligand binding.

Quantitative Data

The efficacy of Peptide T and its more stable analog, D-ala-peptide T-amide (DAPTA), has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) and binding affinities.

CompoundAssay TypeCell/SystemTargetIC50 / KdReference
DAPTACompetitive BindingCCR5-expressing cellsgp120 (BaL) binding to CCR50.06 nM[5]
DAPTACompetitive BindingCCR5-expressing cellsgp120 (CM235) binding to CCR50.32 nM[5]
Peptide TChemotaxis InhibitionHuman Monocytesgp120-mediated chemotaxisPotent at 0.1 pM[6]
Peptide TChemotaxis InhibitionHuman MonocytesMIP-1β-mediated chemotaxisEffective[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HIV_Entry_Inhibition cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change Membrane CCR5->Membrane 4. Membrane Fusion Peptide_T Peptide T Peptide_T->CCR5 Blocks Binding

Mechanism of HIV-1 Entry and Inhibition by Peptide T.

Chemotaxis_Inhibition cluster_ligands Ligands gp120 gp120 CCR5 CCR5 Receptor gp120->CCR5 MIP1b MIP-1β MIP1b->CCR5 G_Protein G-protein Activation CCR5->G_Protein Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Chemotaxis Chemotaxis Signaling_Cascade->Chemotaxis Peptide_T Peptide T Peptide_T->CCR5 Inhibits

Inhibition of CCR5-Mediated Chemotaxis by Peptide T.

Experimental_Workflow start Start prepare_cells Prepare CCR5+ Cells start->prepare_cells add_competitor Add varying concentrations of Peptide T (competitor) prepare_cells->add_competitor add_radioligand Add radiolabeled gp120 or chemokine add_competitor->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate wash Wash to remove unbound ligand incubate->wash measure Measure bound radioactivity wash->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Workflow for a Competitive Binding Assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the ability of Peptide T to compete with a radiolabeled ligand (e.g., ¹²⁵I-gp120 or ¹²⁵I-MIP-1β) for binding to the CCR5 receptor.

Materials:

  • CCR5-expressing cells (e.g., transfected cell line or primary monocytes)

  • Binding buffer (e.g., RPMI 1640 with 25 mM HEPES, 0.5% BSA)

  • Radiolabeled ligand (e.g., ¹²⁵I-gp120)

  • Unlabeled Peptide T (competitor)

  • Unlabeled native ligand (for non-specific binding determination)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest and wash CCR5-expressing cells. Resuspend in binding buffer to a final concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of cell suspension to each well.

  • Competition: Add 25 µL of varying concentrations of unlabeled Peptide T to the appropriate wells. For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of the unlabeled native ligand.

  • Radioligand Addition: Add 25 µL of the radiolabeled ligand at a concentration near its Kd to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

  • Washing: Transfer the contents of the wells to a filter plate and wash rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measurement: Allow the filters to dry, then add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Peptide T concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monocyte Chemotaxis Assay

This assay measures the ability of Peptide T to inhibit the migration of monocytes towards a chemoattractant (e.g., gp120 or MIP-1β).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Chemoattractant (e.g., recombinant gp120 or MIP-1β)

  • Peptide T

  • Boyden chamber or Transwell inserts (5 µm pore size)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate monocytes from PBMCs. Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled monocytes in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: In the lower chamber of the Boyden chamber or 24-well plate, add the chemoattractant diluted in chemotaxis buffer. For control wells, add buffer alone.

  • Inhibitor Addition: In the upper chamber (Transwell insert), add the monocyte suspension. For inhibition experiments, pre-incubate the monocytes with varying concentrations of Peptide T for 30 minutes before adding them to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Measurement: After incubation, remove the upper chamber. Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of chemotaxis inhibition by comparing the fluorescence in the wells with Peptide T to the wells with the chemoattractant alone. Plot the percentage of inhibition against the Peptide T concentration to determine the IC50 value.[7][8][9][10]

Conclusion

Peptide T TFA represents a significant milestone in the development of HIV entry inhibitors. Its mechanism of action, centered on the competitive antagonism of the CCR5 co-receptor, laid the groundwork for future research into this critical therapeutic target. The in-depth understanding of its interaction with CCR5 and its effects on downstream signaling pathways continues to be relevant for the design of novel anti-HIV strategies and for understanding the broader role of chemokine receptors in disease. The experimental protocols detailed herein provide a framework for the continued investigation of Peptide T and other CCR5-targeting compounds.

References

Peptide T: A Technical Chronicle of an Early HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Mechanism, and Scientific History of Peptide T

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, emerged in the mid-1980s as one of the earliest therapeutic candidates designed to inhibit HIV-1 entry into host cells. Discovered by Dr. Candace Pert and Dr. Michael Ruff, its development was rooted in the hypothesis that blocking the viral attachment to its cellular receptors could prevent infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, key experimental evaluations, and clinical history of Peptide T and its analog, D-ala-peptide T-amide (DAPTA). It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the pioneering efforts to combat HIV-1 and the evolution of our understanding of viral entry mechanisms.

Discovery and Rationale

Peptide T was identified in 1986 by Pert and Ruff through a computer-assisted analysis of the HIV-1 envelope protein gp120.[1] Their research was based on the premise that a small peptide segment of gp120 might be crucial for its interaction with the host cell receptor, then believed to be solely the CD4 receptor.[1] They identified an octapeptide sequence, Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT), which they named Peptide T due to its high threonine content.[2] The initial hypothesis was that this synthetic peptide could act as a competitive inhibitor, blocking the binding of gp120 to CD4 and thereby preventing viral entry and subsequent T-cell infectivity.[1][2]

Mechanism of Action: A Shift from CD4 to CCR5

While initially thought to target the CD4 receptor, subsequent research revealed a more complex mechanism of action for Peptide T. It was later established that Peptide T's primary target is the chemokine receptor CCR5, which serves as a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1.[3] R5 strains are the predominant viral variants transmitted and present during the early and middle stages of HIV infection.[4]

Peptide T and its more stable analog, D-ala-peptide T-amide (DAPTA), function as CCR5 antagonists.[4] They competitively inhibit the binding of the gp120-CD4 complex to the CCR5 co-receptor, a crucial step for the conformational changes required for viral and host cell membrane fusion.[4] This selective inhibition of R5-tropic HIV-1 strains explained some of the early inconsistencies in in-vitro antiviral activity, as laboratory-adapted, T-cell tropic (X4) strains that utilize the CXCR4 co-receptor were largely unaffected by Peptide T.[3]

The following diagram illustrates the proposed signaling pathway for HIV-1 entry and the inhibitory action of Peptide T.

HIV_Entry_and_Peptide_T_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., CD4+ T-cell, Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Fusion Peptide Insertion Membrane PeptideT Peptide T (DAPTA) PeptideT->CCR5 Inhibition

HIV-1 entry and the inhibitory mechanism of Peptide T.

Preclinical Evaluation: In Vitro Antiviral Activity

The antiviral efficacy of Peptide T and its analogs was evaluated in a variety of in vitro assays. These studies were crucial in elucidating its mechanism of action and determining its potency against different HIV-1 strains.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Peptide T and DAPTA.

Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA

gp120 IsolateIC50 (nM)
BaL (R5-tropic)0.06
CM235 (R5-tropic)0.32
Data from Polianova et al. (2005)

Table 2: In Vitro Antiviral Activity of Peptide T

HIV-1 StrainCell TypeAssayInhibition (%)Concentration (M)
R5 and R5/X4 isolatesMDMs, microglia, primary CD4+ T-cellsViral Replication60-9910-12 to 10-9
Lab-adapted X4 strains (IIIB, MN, NL4-3)CD4+ T-cellsViral ReplicationLittle to noneNot specified
Data from Ruff et al. (2001)[3]
Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below.

This assay measures the ability of a compound to inhibit the entry of HIV-1 into host cells by quantifying the activity of a reporter gene (luciferase) that is expressed upon successful viral infection.

Experimental Workflow:

Luciferase_Assay_Workflow start Start plate_cells Plate TZM-bl cells (HeLa cells expressing CD4, CCR5, & HIV-LTR driven luciferase) start->plate_cells prepare_virus Prepare Env-pseudotyped virus stock plate_cells->prepare_virus prepare_peptide Prepare serial dilutions of Peptide T/DAPTA prepare_virus->prepare_peptide incubate_virus_peptide Pre-incubate virus with Peptide T/DAPTA dilutions prepare_peptide->incubate_virus_peptide infect_cells Add virus-peptide mixture to TZM-bl cells incubate_virus_peptide->infect_cells incubate_infection Incubate for 48 hours at 37°C infect_cells->incubate_infection lyse_cells Lyse cells and add luciferase substrate incubate_infection->lyse_cells measure_luminescence Measure luminescence (Relative Luminescence Units - RLU) lyse_cells->measure_luminescence analyze_data Calculate % inhibition and IC50 values measure_luminescence->analyze_data end End analyze_data->end

Workflow for the Luciferase Reporter Gene Assay.

Detailed Protocol: [5]

  • Cell Plating: TZM-bl cells are seeded in 96-well flat-bottom culture plates at a density of 1 x 104 cells per well in 100 µL of growth medium (DMEM supplemented with 10% FBS and antibiotics) and incubated overnight at 37°C.

  • Compound Preparation: Serial dilutions of Peptide T or DAPTA are prepared in growth medium.

  • Virus Preparation: A stock of Env-pseudotyped HIV-1 (e.g., expressing the envelope of an R5-tropic strain) is diluted in growth medium to a concentration that yields a high signal-to-noise ratio in the assay.

  • Infection: 50 µL of the diluted virus is added to each well, followed immediately by 50 µL of the diluted Peptide T/DAPTA or control medium. The final volume in each well is 200 µL.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Luminescence Measurement: After incubation, 100 µL of the culture medium is removed from each well. 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) is added to each well. The plate is incubated for 2 minutes at room temperature to allow for cell lysis. The contents of each well are then transferred to a black 96-well plate, and luminescence is measured immediately using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the virus control wells (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The MAGI assay is another cell-based assay used to quantify HIV-1 infection and the inhibitory effects of antiviral compounds. It relies on the Tat-inducible expression of β-galactosidase in HeLa-CD4 cells.

Experimental Workflow:

MAGI_Assay_Workflow start Start plate_cells Plate HeLa-CD4-LTR-β-gal cells start->plate_cells prepare_virus Prepare HIV-1 virus stock plate_cells->prepare_virus prepare_peptide Prepare serial dilutions of Peptide T/DAPTA prepare_virus->prepare_peptide infect_cells Infect cells with virus in the presence of Peptide T/DAPTA prepare_peptide->infect_cells incubate_infection Incubate for 24-48 hours at 37°C infect_cells->incubate_infection fix_stain Fix cells and stain with X-gal incubate_infection->fix_stain count_foci Count blue-stained syncytia (foci) under a microscope fix_stain->count_foci analyze_data Calculate % inhibition count_foci->analyze_data end End analyze_data->end

Workflow for the MAGI Assay.

Detailed Protocol: [6][7]

  • Cell Plating: HeLa-CD4-LTR-β-gal cells are seeded in 48-well plates at a density of 1 x 104 cells per well and incubated overnight.

  • Infection and Treatment: The culture medium is removed, and cells are infected with HIV-1 in the presence of serial dilutions of Peptide T or a control.

  • Incubation: The plates are incubated for 24 to 48 hours to allow for viral entry, Tat expression, and subsequent β-galactosidase production.

  • Fixing and Staining: The cells are washed with PBS, fixed with a formaldehyde/glutaraldehyde solution, and then stained with a solution containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).

  • Quantification: Infected cells, which appear blue due to the cleavage of X-gal by β-galactosidase, are counted under a light microscope. The number of blue foci is proportional to the initial number of infectious virions.

  • Data Analysis: The percentage of inhibition is calculated by comparing the number of blue foci in the treated wells to the control wells.

This assay assesses the ability of Peptide T to block the migration of monocytes towards a chemoattractant, such as the chemokine RANTES (CCL5), which also binds to CCR5.

Experimental Workflow:

Chemotaxis_Assay_Workflow start Start isolate_monocytes Isolate human peripheral blood mononuclear cells (PBMCs) and purify monocytes start->isolate_monocytes prepare_chambers Prepare Boyden chambers with a pore-containing membrane isolate_monocytes->prepare_chambers add_chemoattractant Add chemoattractant (e.g., RANTES) to the lower chamber prepare_chambers->add_chemoattractant add_cells Add monocytes, pre-incubated with or without Peptide T, to the upper chamber add_chemoattractant->add_cells incubate_migration Incubate for 1-3 hours at 37°C add_cells->incubate_migration quantify_migration Quantify migrated cells in the lower chamber (e.g., by cell counting or fluorescence) incubate_migration->quantify_migration analyze_data Calculate % inhibition of chemotaxis quantify_migration->analyze_data end End analyze_data->end

Workflow for the Monocyte Chemotaxis Assay.

Detailed Protocol: [4][8]

  • Cell Isolation: Human monocytes are isolated from the peripheral blood of healthy donors.

  • Chemotaxis Chamber Setup: A two-chamber microchemotaxis plate (Boyden chamber) with a polycarbonate filter separating the upper and lower wells is used.

  • Chemoattractant and Inhibitor: The lower wells are filled with medium containing a chemoattractant (e.g., RANTES or MIP-1β). The monocytes are pre-incubated with various concentrations of Peptide T or a control and then added to the upper wells.

  • Incubation: The plate is incubated for 1-3 hours at 37°C to allow for cell migration through the filter.

  • Quantification: The filter is removed, and the number of cells that have migrated to the lower chamber is quantified, typically by staining and counting under a microscope or by using a fluorescent dye and a plate reader.

  • Data Analysis: The inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of Peptide T to the number of cells that migrated towards the chemoattractant alone.

Clinical Development and Trials

Peptide T, primarily in its more stable form DAPTA, underwent several clinical trials to evaluate its safety and efficacy in HIV-infected individuals. The focus of many of these trials was on the neurological complications of HIV, such as AIDS dementia complex.

Summary of Key Clinical Trial Data

Table 3: Phase I Trial of Intranasal Peptide T (DAPTA)

ParameterDetails
Study Design Open-label, dose-escalating
Participants 30 patients with AIDS or ARC
Dosage Increasing schedule of three dosage levels
Administration Intranasal, for 12-16 weeks
Primary Endpoints Safety, toxicity, and pharmacokinetics
Key Findings Generally well-tolerated.[9] Showed some evidence of cognitive and neuromotor function improvement in patients with moderate neuropsychiatric impairment.[10]
Data from ClinicalTrials.gov NCT00000391 and Bridge et al. (1991)[9][10]

Table 4: Randomized, Double-Blind, Placebo-Controlled Trial for HIV-Associated Cognitive Impairment

ParameterDetails
Study Design 3-site, double-blind, placebo-controlled
Participants 200+ HIV-seropositive individuals with cognitive deficits
Dosage 2 mg intranasally, three times a day for 6 months
Primary Endpoint Change in global neuropsychological score
Overall Result No statistically significant difference between DAPTA and placebo on the primary endpoint.[11]
Subgroup Analysis - Treatment effect observed in patients with CD4 counts > 200 cells/µL at baseline.[11]- Overall cognitive improvement in patients with more evident baseline cognitive impairment (global deficit score ≥ 0.5) (P = 0.02).[11]
Data from Heseltine et al. (1998)[11]

Table 5: Study of DAPTA on Cellular Viral Load

ParameterDetails
Study Design Eleven-person study
Key Finding Reductions in the persistently infected monocyte reservoir to undetectable levels in most patients.[12]
As cited on Wikipedia, referencing a 1996 NIH study analysis.[12]

Discontinuation for HIV and Subsequent Developments

Despite some promising signals, particularly in subgroups of patients with neurocognitive impairment, the clinical development of Peptide T for HIV was ultimately halted.[12] A major contributing factor was the instability of the liquid nasal spray formulation, which was found to lose potency upon storage.[12]

Research efforts subsequently shifted to a shorter, more stable oral analog of DAPTA called RAP-103. This pentapeptide is a CCR2/CCR5 antagonist and has been investigated for its potential in treating neuropathic pain and neurodegeneration.[12]

Conclusion

The story of Peptide T is a significant chapter in the history of HIV/AIDS research. It represents one of the earliest attempts to rationally design a drug to block viral entry, a strategy that has since become a cornerstone of modern antiretroviral therapy. While Peptide T itself did not achieve regulatory approval for the treatment of HIV, the research surrounding it contributed valuable knowledge to the field. It helped to elucidate the critical role of chemokine co-receptors, particularly CCR5, in HIV-1 infection and paved the way for the development of a new class of antiretroviral drugs—the entry inhibitors. The journey of Peptide T from a computer-designed peptide to a clinical trial candidate underscores the complexities and challenges of drug development and highlights the iterative nature of scientific discovery in the ongoing fight against HIV.

References

An In-depth Technical Guide on the Binding Affinity of Peptide T TFA to the CD4 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120, has been a subject of significant interest as a potential therapeutic agent against HIV. Its proposed mechanism of action involves the inhibition of viral entry into host cells by interfering with the binding of gp120 to the CD4 receptor, the primary receptor for HIV on T-helper cells. This technical guide provides a comprehensive overview of the binding affinity of Peptide T, particularly in its common trifluoroacetic acid (TFA) salt form, to the human CD4 receptor. The document details the quantitative binding data, experimental methodologies for its determination, and the underlying molecular interactions.

Core Concepts: Peptide T and the CD4 Receptor

Peptide T is a synthetic octapeptide with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr. It was identified based on its sequence homology to a region of the HIV-1 gp120 envelope protein. The peptide is typically synthesized and purified using methods that result in the formation of a trifluoroacetate salt (Peptide T TFA), a common counterion in peptide chemistry.

The CD4 receptor is a glycoprotein expressed on the surface of various immune cells, including T-helper cells, monocytes, macrophages, and dendritic cells. It plays a crucial role in the immune response by interacting with MHC class II molecules on antigen-presenting cells. Unfortunately, this receptor is also exploited by HIV as its primary portal of entry into host cells. The viral envelope protein, gp120, binds to the D1 domain of the CD4 receptor, initiating a cascade of conformational changes that lead to viral fusion and entry.

Quantitative Binding Affinity of Peptide T to CD4

The interaction between Peptide T and the CD4 receptor has been quantitatively characterized, primarily through the use of Surface Plasmon Resonance (SPR). This technique allows for the real-time, label-free analysis of biomolecular interactions, providing key kinetic parameters.

A seminal study by Ramsdale et al. (1993) provided a detailed kinetic analysis of the Peptide T-CD4 interaction. While the specific numerical values for the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ) were part of a detailed analysis, the study definitively verified a direct binding interaction. Subsequent research and reviews have built upon this foundational work, confirming the binding and its inhibitory effect on gp120.

For the purpose of this guide, and in the absence of consistently reported specific Kᴅ values in the public domain from the primary literature, a representative table of potential binding affinities is presented below. These values are illustrative of typical peptide-protein interactions of moderate affinity and should be experimentally determined for specific this compound batches and assay conditions.

ParameterSymbolRepresentative Value RangeUnitMethodReference
Equilibrium Dissociation ConstantKᴅ10⁻⁶ - 10⁻⁸M (molar)Surface Plasmon ResonanceBased on similar peptide-receptor interactions
Association Rate Constantkₐ10³ - 10⁵M⁻¹s⁻¹Surface Plasmon ResonanceBased on similar peptide-receptor interactions
Dissociation Rate Constantkₑ10⁻³ - 10⁻⁴s⁻¹Surface Plasmon ResonanceBased on similar peptide-receptor interactions
50% Inhibitory ConcentrationIC₅₀10⁻⁹ - 10⁻¹²M (molar)Competitive Binding Assay[1]

Note: The IC₅₀ values are highly dependent on the specific experimental conditions, including the concentrations of gp120 and CD4 used in the competitive binding assay. The reported picomolar to nanomolar range highlights the potent inhibitory capacity of Peptide T.

The Role of Trifluoroacetic Acid (TFA)

Peptide T is commonly available as a trifluoroacetate salt due to the use of trifluoroacetic acid in the final cleavage and purification steps of solid-phase peptide synthesis. While TFA is an effective counterion, its presence can potentially influence the biological activity and physicochemical properties of the peptide.

  • Potential for Altered Conformation: The strong ionic interaction between the positively charged amino groups of the peptide and the negatively charged trifluoroacetate ion could potentially influence the peptide's secondary structure in solution.

  • Impact on Biological Assays: Residual TFA in peptide preparations has been reported to affect cell-based assays, sometimes leading to unpredictable results. It is therefore crucial for researchers to be aware of the salt form of their peptide and to consider potential effects on experimental outcomes.

  • Consideration for Drug Development: For therapeutic applications, the salt form of a peptide is a critical consideration. While some TFA salts of peptides have been approved for clinical use, acetate or hydrochloride salts are often preferred to mitigate potential long-term toxicity concerns.

Currently, there is a lack of publicly available studies that directly compare the binding affinity of this compound with other salt forms (e.g., acetate or hydrochloride) to the CD4 receptor. Such studies would be valuable in fully elucidating the role of the counterion in this specific molecular interaction.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate determination of Peptide T's binding affinity to the CD4 receptor. Below are generalized protocols for key experimental techniques.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a powerful technique to measure the kinetics of the Peptide T-CD4 interaction in real-time.

Objective: To determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kᴅ) of Peptide T binding to the CD4 receptor.

Materials:

  • Biacore or similar SPR instrument

  • CM5 sensor chip

  • Recombinant soluble CD4 (sCD4)

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip using a mixture of EDC and NHS.

  • Ligand Immobilization: Inject a solution of sCD4 (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level (e.g., 2000-3000 Response Units, RU).

  • Blocking: Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (the analyte) in running buffer over the sCD4-immobilized surface. A range of concentrations, typically spanning at least two orders of magnitude around the expected Kᴅ, should be used.

    • Include a zero-concentration (buffer only) injection for baseline subtraction.

    • Monitor the association and dissociation phases in real-time, generating sensorgrams for each concentration.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound Peptide T.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized sCD4) to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters kₐ and kₑ.

    • Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of the rate constants (Kᴅ = kₑ / kₐ).

cluster_Preparation Preparation cluster_Analysis Binding Analysis cluster_PostAnalysis Post-Analysis Activate Activate CM5 Chip (EDC/NHS) Immobilize Immobilize sCD4 Activate->Immobilize Covalent Amine Coupling Block Block Surface (Ethanolamine) Immobilize->Block Inject_PeptideT Inject Peptide T (Analyte) Block->Inject_PeptideT Ready for Analysis Association Measure Association Inject_PeptideT->Association Dissociation Measure Dissociation Association->Dissociation Buffer Flow Regenerate Regenerate Surface Dissociation->Regenerate Analyze Analyze Sensorgrams (Calculate ka, kd, KD) Dissociation->Analyze Regenerate->Inject_PeptideT Next Cycle

Workflow for Surface Plasmon Resonance Analysis.
Competitive Binding Assay

This assay format is used to determine the ability of Peptide T to inhibit the binding of HIV-1 gp120 to the CD4 receptor, providing an IC₅₀ value.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Peptide T for the gp120-CD4 interaction.

Materials:

  • 96-well microtiter plates

  • Recombinant soluble CD4 (sCD4)

  • Recombinant HIV-1 gp120

  • Biotinylated anti-gp120 antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • This compound

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 3% BSA)

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with sCD4 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competitive Inhibition:

    • Prepare a series of dilutions of this compound.

    • In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the different concentrations of Peptide T for 1 hour at room temperature.

  • Binding to Plate: Transfer the gp120/Peptide T mixtures to the sCD4-coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound proteins.

    • Add a biotinylated anti-gp120 antibody and incubate for 1 hour.

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

    • Wash the plate and add TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the Peptide T concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of Peptide T that inhibits 50% of the gp120 binding to CD4.

cluster_PlatePrep Plate Preparation cluster_Competition Competitive Binding cluster_Detection Detection Coat Coat Plate with sCD4 Block Block Non-specific Sites Coat->Block BindToPlate Add mixture to sCD4 plate Block->BindToPlate PreIncubate Pre-incubate gp120 with Peptide T dilutions PreIncubate->BindToPlate PrimaryAb Add Biotinylated anti-gp120 Ab BindToPlate->PrimaryAb Secondary Add Streptavidin-HRP PrimaryAb->Secondary Substrate Add TMB Substrate Secondary->Substrate Read Measure Absorbance Substrate->Read

Workflow for Competitive Binding Assay.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which Peptide T exerts its anti-HIV activity is through competitive antagonism of the gp120-CD4 interaction. By binding to the CD4 receptor, Peptide T physically occupies the binding site that would otherwise be used by the viral gp120 protein. This steric hindrance prevents the initial attachment of the virus to the host cell, a critical first step in the infection process.

There is currently no strong evidence to suggest that the binding of Peptide T to the CD4 receptor initiates a significant downstream signaling cascade in the same way that natural ligand binding does. Its therapeutic potential lies in its ability to act as a decoy, effectively blocking the viral entry pathway.

HIV HIV Virus gp120 gp120 CD4 CD4 Receptor (on T-cell) gp120->CD4 Binds to PeptideT Peptide T PeptideT->CD4 Competitively Binds ViralEntry Viral Entry CD4->ViralEntry Initiates NoEntry No Viral Entry CD4->NoEntry Binding Blocked Infection Cell Infection ViralEntry->Infection

Competitive Inhibition of HIV Entry by Peptide T.

Conclusion

This compound demonstrates a direct and specific binding affinity for the human CD4 receptor. This interaction forms the basis of its potential as an HIV entry inhibitor, acting as a competitive antagonist to the binding of the viral gp120 envelope protein. The quantitative characterization of this binding, primarily through techniques like Surface Plasmon Resonance, is crucial for understanding its mechanism of action and for the development of peptide-based therapeutics. While the trifluoroacetate salt form is common, further research into the potential influence of different counterions on binding affinity is warranted. The detailed experimental protocols provided in this guide serve as a foundation for researchers to accurately and reproducibly investigate the interaction between Peptide T and the CD4 receptor.

References

In-vitro Efficacy of Peptide T TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro studies on the efficacy of Peptide T trifluoroacetate (TFA). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data, experimental protocols, and the underlying signaling pathways of Peptide T's mechanism of action.

Executive Summary

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, has been identified as an HIV entry inhibitor.[1] In-vitro studies have demonstrated its ability to block the binding of HIV to the CCR5 co-receptor, thereby preventing viral entry into target cells. This guide synthesizes the available data on its efficacy, outlines the methodologies used to evaluate its activity, and visually represents its proposed mechanism of action. A critical consideration addressed is the potential influence of the trifluoroacetic acid (TFA) counter-ion, a remnant of solid-phase peptide synthesis, on experimental outcomes.[2][3][4]

Data Presentation: Quantitative Efficacy of Peptide T

The following table summarizes the key quantitative data from in-vitro studies on the efficacy of Peptide T in inhibiting HIV-1 infection and modulating cellular responses.

ParameterCell Type(s)Virus Strain(s)Method/AssayResultReference(s)
HIV-1 Inhibition Monocyte-derived macrophages (MDMs), microglia, primary CD4(+) T cellsR5 and dual-tropic (R5/X4) HIV-1 strainsMAGI cell assay, Luciferase reporter assay60-99% inhibition[1]
R5 and R5/X4 patient isolatesNot specifiedPeak inhibitory effects at 10⁻¹² to 10⁻⁹ M[1]
Receptor Binding CCR5-expressing cellsHIV-1 gp120 (BaL)Not specifiedIC50 of 0.06 nM for inhibiting gp120 binding to CCR5[5]
Chemotaxis Human monocytesM-tropic gp120Chemotaxis assayPotent antagonist of gp120-mediated chemotaxis[6]
Human monocytesMIP-1βChemotaxis assaySuppression of MIP-1β-induced chemotaxis[6]
Cytokine Modulation Human Th2 cell line, PBMCsNot applicableNot specifiedIL-10 production induced at 10⁻⁸ M
PBMCsNot applicableNot specifiedIFN-γ production inhibited at 10⁻⁹ M

Experimental Protocols

Detailed methodologies for the key experiments cited in the in-vitro evaluation of Peptide T are provided below.

HIV-1 Entry Inhibition Assay (MAGI Assay)

Objective: To quantify the inhibition of HIV-1 entry into target cells.

Methodology:

  • Cell Culture: HeLa-CD4-LTR-β-gal cells (MAGI cells) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Peptide Preparation: A stock solution of Peptide T TFA is prepared in sterile water or an appropriate buffer and serially diluted to the desired concentrations.

  • Infection: MAGI cells are seeded in 96-well plates. The following day, the cells are pre-incubated with varying concentrations of this compound for 1 hour at 37°C.

  • Virus Addition: A known infectious titer of an R5-tropic HIV-1 strain is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Staining and Analysis: The cells are fixed and stained with X-gal. The number of blue-staining cells (indicating successful viral entry and Tat-mediated transactivation of the β-galactosidase gene) is counted under a microscope. The percentage of inhibition is calculated relative to untreated, virus-infected control wells.

Monocyte Chemotaxis Assay

Objective: To assess the effect of Peptide T on the migration of monocytes in response to a chemoattractant.

Methodology:

  • Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) by adherence or magnetic cell sorting.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size) is used.

  • Chemoattractant and Peptide Loading: The lower chamber is filled with RPMI 1640 medium containing a chemoattractant such as gp120 or MIP-1β. Varying concentrations of this compound are also added to the lower chamber to test for antagonism.

  • Cell Seeding: The isolated monocytes are resuspended in RPMI 1640 and placed in the upper chamber of the insert.

  • Incubation: The chamber is incubated for 90 minutes to 4 hours at 37°C.

  • Analysis: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted in several microscopic fields. The results are expressed as the number of migrated cells or as a percentage of the migration observed with the chemoattractant alone.[7][8]

Intracellular Calcium Flux Assay

Objective: To measure changes in intracellular calcium concentration in response to Peptide T, indicating G-protein coupled receptor signaling.

Methodology:

  • Cell Preparation: T cells or other CCR5-expressing cells are harvested and washed.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in a buffer containing the dye for 30-60 minutes at 37°C.[9]

  • Washing: The cells are washed to remove extracellular dye.

  • Baseline Measurement: The loaded cells are placed in a fluorometer or a flow cytometer, and a baseline fluorescence reading is established.

  • Stimulation: A stimulating agent (e.g., a chemokine like RANTES or gp120) is added to the cells. To test for antagonism, cells are pre-incubated with this compound before the addition of the agonist.

  • Data Acquisition: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are recorded over time.[10][11] The data is typically presented as a ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2 and Indo-1) or as a change in fluorescence intensity over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for evaluating Peptide T's in-vitro efficacy.

Peptide_T_Mechanism cluster_virus_cell HIV-1 Entry cluster_inhibition Inhibition by Peptide T HIV-1 gp120 HIV-1 gp120 CD4 CD4 HIV-1 gp120->CD4 Binds CCR5 CCR5 CD4->CCR5 Conformational Change in gp120 Viral Entry Viral Entry CCR5->Viral Entry Fusion Blocked CCR5 Blocked CCR5 Peptide T Peptide T Peptide T->CCR5 Antagonizes No Viral Entry No Viral Entry Blocked CCR5->No Viral Entry

Proposed Mechanism of HIV-1 Entry Inhibition by Peptide T.

Experimental_Workflow Start Start This compound Synthesis & Purification This compound Synthesis & Purification Start->this compound Synthesis & Purification In-vitro Assays In-vitro Assays This compound Synthesis & Purification->In-vitro Assays HIV Entry Inhibition (MAGI, Luciferase) HIV Entry Inhibition (MAGI, Luciferase) In-vitro Assays->HIV Entry Inhibition (MAGI, Luciferase) Chemotaxis Assay Chemotaxis Assay In-vitro Assays->Chemotaxis Assay Calcium Flux Assay Calcium Flux Assay In-vitro Assays->Calcium Flux Assay Data Analysis Data Analysis HIV Entry Inhibition (MAGI, Luciferase)->Data Analysis Chemotaxis Assay->Data Analysis Calcium Flux Assay->Data Analysis Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment

General Experimental Workflow for In-vitro Efficacy Testing.

CCR5_Signaling Ligand (gp120 or Chemokine) Ligand (gp120 or Chemokine) CCR5 CCR5 Ligand (gp120 or Chemokine)->CCR5 Peptide T Peptide T Peptide T->Inhibition G-protein Activation G-protein Activation CCR5->G-protein Activation Downstream Signaling Downstream Signaling G-protein Activation->Downstream Signaling Calcium Mobilization Calcium Mobilization Downstream Signaling->Calcium Mobilization MAPK Activation MAPK Activation Downstream Signaling->MAPK Activation Chemotaxis Chemotaxis Downstream Signaling->Chemotaxis Inhibition->CCR5

Simplified CCR5 Signaling Pathway and Point of Inhibition by Peptide T.

The Influence of the TFA Counter-ion

It is imperative for researchers to acknowledge the potential impact of the trifluoroacetic acid (TFA) counter-ion on in-vitro experimental results. TFA is commonly used in the solid-phase synthesis and purification of peptides and can remain associated with the final peptide product.[2][3] Studies have shown that TFA itself can exert biological effects, including the inhibition or promotion of cell growth, and can have pro-inflammatory or anti-inflammatory properties.[4][12] Therefore, when interpreting data from studies using this compound, it is crucial to consider that some of the observed effects may be influenced by the TFA counter-ion. For rigorous studies, it is recommended to either use a different salt form of the peptide (e.g., acetate or hydrochloride) or to include a TFA control in the experimental design to delineate the effects of the peptide from those of the counter-ion.

References

Peptide T TFA: A Technical Guide to its Biological Functions and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Peptide T trifluoroacetate (TFA), a synthetic octapeptide derived from the V2 region of the HIV-1 envelope protein gp120. This document details its primary biological functions as an HIV entry inhibitor, its neuroprotective properties, and its immunomodulatory effects. A key focus is the peptide's mechanism of action, which involves the blockade of the HIV gp120 protein's interaction with the CCR5 co-receptor, a critical step in the viral entry process for R5-tropic HIV strains. This guide summarizes available quantitative data on its bioactivity, provides detailed methodologies for key experimental procedures, and presents visual representations of its signaling pathways and experimental workflows to support further research and development.

Introduction

Peptide T is an eight-amino-acid peptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) that has garnered significant interest for its therapeutic potential, primarily in the context of HIV infection.[1][2] Its trifluoroacetate (TFA) salt form is a common result of the solid-phase synthesis and purification process.[3][4] The peptide and its stabilized analog, D-Ala1-peptide T-amide (DAPTA), have been the subject of numerous preclinical and clinical investigations.[5] This guide aims to consolidate the current scientific understanding of Peptide T TFA, with a focus on its core biological functions and properties relevant to researchers and drug development professionals.

Biological Functions

Antiviral Activity: HIV Entry Inhibition

The principal and most well-documented biological function of Peptide T is its ability to inhibit the entry of HIV into host cells.[5] This activity is specific to HIV strains that utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor for entry, which are the predominant strains in the early and middle stages of infection.[6]

Mechanism of Action: Peptide T acts as a competitive antagonist at the CCR5 receptor.[6][7] It blocks the binding of the viral envelope glycoprotein gp120 to CCR5, a crucial interaction that follows the initial binding of gp120 to the primary CD4 receptor.[1][6] By obstructing this secondary binding step, Peptide T prevents the conformational changes in gp120 that are necessary for the fusion of the viral and cellular membranes, thereby inhibiting viral entry.[1]

Neuroprotective Effects

Beyond its antiviral properties, Peptide T has demonstrated significant neuroprotective effects. The HIV gp120 protein is known to be neurotoxic, contributing to HIV-associated neurocognitive disorders (HAND). Peptide T has been shown to protect neurons from the toxic effects of gp120 in vitro.[8] This neuroprotection is thought to be mediated through its interaction with CCR5, which is expressed on microglia, the resident immune cells of the central nervous system. By blocking gp120's interaction with these cells, Peptide T may mitigate the inflammatory and neurotoxic cascades initiated by the viral protein.

Immunomodulatory Effects

Peptide T exhibits immunomodulatory properties by influencing cytokine production. In vitro studies have shown that Peptide T can induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by human Th2 cells and peripheral blood mononuclear cells (PBMCs) at a concentration of 10⁻⁸ M.[9] Conversely, at a concentration of 10⁻⁹ M, it significantly inhibits the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) by PBMCs.[9] This suggests a potential role for Peptide T in shifting the immune response towards a less inflammatory Th2 phenotype.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Peptide T and its analog, DAPTA.

Compound Assay Target Cell Line/System IC50 (nM) Reference
DAPTAgp120 Binding Inhibitiongp120 BalCCR50.06[6]
DAPTAgp120 Binding Inhibitiongp120 CM235CCR50.32[6]

Table 1: Inhibitory Concentration (IC50) of DAPTA in gp120 Binding Assays.

Compound Assay Target Cell Line/System Peak Inhibitory Concentration (M) Reference
Peptide THIV-1 ReplicationR5 & R5/X4 HIV-1 strainsMDMs, microglia, primary CD4+ T cells10⁻¹² - 10⁻⁹[10]

Table 2: Peak Inhibitory Concentrations of Peptide T in HIV-1 Replication Assays.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Peptide T.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of Peptide T using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which results in the peptide as a TFA salt after cleavage and purification.

Workflow for Fmoc-based Solid-Phase Peptide Synthesis

sps_workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Activated Fmoc-AA) Deprotection->Coupling Washing 4. Washing (DMF) Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat Repeat->Deprotection Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin, such as Rink Amide resin for a C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[11]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a solution of 20% piperidine in DMF.[10]

  • Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid (Threonine for Peptide T) using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the Peptide T sequence (Tyr, Asn, Thr, Thr, Thr, Ser, Ala).

  • Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail. A common cocktail consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]

  • Analysis: Confirm the identity and purity of the synthesized this compound using liquid chromatography-mass spectrometry (LC-MS).[12]

Antiviral Activity Assays

The MAGI assay is a cell-based assay to quantify HIV-1 infection.

Methodology:

  • Cell Seeding: Seed HeLa-CD4-LTR-β-gal cells (MAGI cells) in 96-well plates and incubate overnight.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

  • Infection: Infect the cells with a CCR5-tropic strain of HIV-1.

  • Incubation: Incubate the infected cells for 48 hours to allow for viral entry, replication, and expression of the Tat protein.

  • Staining: Fix the cells and stain for β-galactosidase activity using X-gal. The Tat protein produced upon successful viral infection transactivates the LTR promoter, leading to the expression of β-galactosidase.

  • Quantification: Count the number of blue-stained cells (infected cells) under a microscope. A reduction in the number of blue cells in the presence of Peptide T indicates antiviral activity.

This assay provides a quantitative measure of HIV-1 entry by using a virus that carries a luciferase reporter gene.[2][14]

Methodology:

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene) in 96-well plates.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Infection: Add pseudotyped HIV-1 particles carrying the luciferase gene. These viral particles have the envelope proteins of a CCR5-tropic strain.

  • Incubation: Incubate for 48-72 hours.

  • Lysis: Lyse the cells to release the cellular contents, including any expressed luciferase.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[8][15] A decrease in luminescence in the presence of Peptide T indicates inhibition of viral entry.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of Peptide T to inhibit the migration of cells, such as monocytes, towards a chemoattractant.[5][16][17]

Methodology:

  • Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.

  • Chemoattractant: Place a chemoattractant for CCR5, such as MIP-1β or RANTES, in the lower chamber.

  • Cell Preparation: Isolate monocytes from peripheral blood.

  • Treatment: Pre-incubate the monocytes with various concentrations of this compound.

  • Cell Seeding: Place the treated monocytes in the upper chamber.

  • Incubation: Incubate the chamber for a period to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them under a microscope. A reduction in the number of migrated cells in the presence of Peptide T indicates an inhibitory effect on chemotaxis.

Signaling Pathways

Peptide T, as a CCR5 antagonist, modulates the signaling pathways initiated by this G-protein coupled receptor (GPCR). The following diagrams illustrate the canonical CCR5 signaling pathway and how Peptide T interferes with it.

CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or HIV gp120, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades.[7][18]

Canonical CCR5 Signaling Cascade

CCR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine or gp120 CCR5 CCR5 Ligand->CCR5 G_protein Gαi/q & Gβγ CCR5->G_protein activates PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (p38, ERK1/2) G_protein->MAPK PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription Gene Transcription (Inflammation, Chemotaxis) Ca_release->Transcription PKC->MAPK Akt Akt PI3K->Akt Akt->Transcription MAPK->Transcription

Caption: Simplified CCR5 signaling pathway upon agonist binding.

Inhibition of CCR5 Signaling by Peptide T

Peptide T competitively binds to CCR5, preventing the binding of natural ligands and HIV gp120, thereby blocking the initiation of the downstream signaling cascade.

Inhibitory Action of Peptide T on CCR5 Signaling

PeptideT_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine or gp120 CCR5 CCR5 Ligand->CCR5 Binding Blocked PeptideT Peptide T PeptideT->CCR5 Binds and Inhibits G_protein Gαi/q & Gβγ (Inactive) CCR5->G_protein No Activation Downstream No Downstream Signaling G_protein->Downstream

Caption: Peptide T blocks ligand binding to CCR5, preventing signal transduction.

Conclusion

This compound and its analogs represent a promising class of compounds with multifaceted biological activities. Their primary role as HIV entry inhibitors targeting the CCR5 co-receptor is well-established, and their neuroprotective and immunomodulatory effects further enhance their therapeutic potential. This technical guide provides a consolidated resource for researchers and drug development professionals, offering key data, experimental methodologies, and visual representations of the underlying molecular mechanisms. Further research is warranted to fully elucidate the clinical utility of Peptide T and to develop next-generation therapeutics based on its structure and mechanism of action.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Peptide T TFA: Sequence, HIV-1 gp120 Interaction, and Core Methodologies

This technical guide provides a comprehensive overview of Peptide T, an octapeptide investigated for its potential as an HIV-1 entry inhibitor. We delve into its amino acid sequence, its complex relationship with the HIV-1 envelope glycoprotein gp120, quantitative data on its activity, and detailed experimental protocols for its characterization.

Peptide T: Sequence and Chemical Context

Peptide T is an eight-amino-acid peptide derived from a conserved region of the V2 loop of the HIV-1 envelope protein, gp120.[1][2][3] Trifluoroacetic acid (TFA) is commonly associated with Peptide T as it is frequently used during the solid-phase synthesis and subsequent purification (via HPLC) of the peptide, serving as a counter-ion to form a stable salt.

The primary amino acid sequence of Peptide T is: Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr

A notable analog, developed for enhanced stability against enzymatic degradation, is (D-Ala1)-Peptide T-amide (DAPTA).[4] In this version, the L-Alanine at the first position is replaced with its D-isomer, and the C-terminus is amidated.

Mechanism of Action: Revisiting the gp120 and CD4 Interaction

Initially, Peptide T was proposed to function by directly competing with HIV-1 gp120 for binding to the CD4 receptor on target immune cells. However, subsequent research has refined this model. The current understanding is that Peptide T exerts its primary antiviral effect by acting as an antagonist to the CCR5 chemokine receptor.[2][5][6] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains, which are predominant during the early stages of infection.

The mechanism involves the following steps:

  • The HIV-1 gp120 protein first binds to the CD4 receptor on the surface of a host T-cell.

  • This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.

  • For R5-tropic strains, gp120 then binds to CCR5.

  • This dual-receptor interaction triggers further conformational changes in the gp41 subunit, leading to the fusion of the viral and cellular membranes and subsequent viral entry.

Peptide T intervenes by binding to the CCR5 receptor, thereby sterically hindering the interaction between the gp120-CD4 complex and CCR5.[6] This blockage prevents the membrane fusion event and inhibits viral entry.

Quantitative Data on Peptide T Activity

The inhibitory activity of Peptide T and its analog DAPTA has been quantified in various assays. The data highlights its potent activity against R5-tropic HIV-1 strains.

Compound Assay Type Target HIV-1 Strain(s) Inhibitory Concentration Reference
Peptide TViral ReplicationR5 & R5/X4 strains in MDMs, microglia, CD4+ T-cellsEarly patient isolatesPeak inhibition at 10⁻¹² M to 10⁻⁹ M[1][2]
DAPTAViral ReplicationR5 strains in Monocytes/MacrophagesNot specified>90% inhibition at 10⁻⁹ M[7]
DAPTAgp120-CCR5 BindingCD4-dependent gp120 binding to CCR5BalIC₅₀ = 0.06 nM[6][8]
DAPTAgp120-CCR5 BindingCD4-dependent gp120 binding to CCR5CM235IC₅₀ = 0.32 nM[6]

Key Experimental Methodologies

The characterization of Peptide T's antiviral activity relies on several key in vitro assays.

HIV-1 Entry Inhibition Assays

These assays are designed to quantify the ability of a compound to block the entry of HIV-1 into host cells. Two common methods employ reporter genes that are activated upon successful viral infection.

a) MAGI (Multinuclear Activation of a Galactosidase Indicator) Assay

  • Principle: This assay utilizes a HeLa cell line engineered to express CD4, a primary HIV-1 receptor, and to contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.[9] When HIV-1 enters the cell and produces the Tat protein, the LTR is transactivated, leading to the expression of β-galactosidase.

  • Methodology:

    • Cell Seeding: HeLa-CD4-LTR-β-Gal cells are seeded in 96-well plates.

    • Compound Addition: The cells are pre-incubated with various concentrations of Peptide T.

    • Infection: A known amount of an R5-tropic HIV-1 strain is added to the wells.

    • Incubation: The plates are incubated for approximately 48 hours to allow for viral entry, Tat production, and β-galactosidase expression.

    • Detection: The cells are fixed and stained with X-Gal. Infected cells, which express β-galactosidase, will turn blue.

    • Quantification: The number of blue cells (or syncytia) is counted under a microscope to determine the extent of infection and the inhibitory effect of Peptide T.[10]

b) Luciferase Reporter Gene Assay

  • Principle: This assay is similar to the MAGI assay but uses a different reporter gene, firefly luciferase, also under the control of the HIV-1 LTR.[11] TZM-bl cells, which are a HeLa cell clone expressing CD4, CCR5, and CXCR4, are commonly used.[12] The production of light upon addition of a substrate is proportional to the level of infection.

  • Methodology:

    • Cell Seeding: TZM-bl cells are seeded in 96-well plates.

    • Compound and Virus Co-incubation: A mixture of HIV-1 (often a pseudovirus expressing the envelope of interest) and varying concentrations of Peptide T is added to the cells.

    • Incubation: The plates are incubated for 48 hours.

    • Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate (e.g., luciferin) is added.

    • Quantification: The luminescence, which is directly proportional to the amount of luciferase produced, is measured using a luminometer.[13] A reduction in luminescence in the presence of Peptide T indicates inhibition of viral entry.

Monocyte Chemotaxis Assay

This assay measures the ability of Peptide T to act as an antagonist of CCR5-mediated cell migration.

  • Principle: Chemotaxis is the directed movement of cells along a chemical gradient. This assay utilizes a Boyden chamber or a Transwell insert, which consists of two compartments separated by a porous membrane. Monocytes, which express CCR5, are placed in the upper chamber, and a chemoattractant (like the chemokine MIP-1β or gp120) is placed in the lower chamber. The ability of Peptide T to block the migration of monocytes towards the chemoattractant is quantified.[5][14]

  • Methodology:

    • Cell Isolation: Primary human monocytes are isolated from peripheral blood.

    • Chamber Setup: Transwell inserts (e.g., with 5 µm pores) are placed in a 24-well plate. The lower chambers are filled with media containing a chemoattractant (e.g., MIP-1β) with or without various concentrations of Peptide T.

    • Cell Seeding: A suspension of monocytes is added to the upper chamber.

    • Incubation: The plate is incubated for several hours (e.g., 4 hours) to allow for cell migration through the porous membrane into the lower chamber.

    • Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by direct cell counting, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the bottom well with a plate reader.[15][16]

Visualizations: Pathways and Workflows

HIV-1 Entry and Inhibition by Peptide T

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Membrane Fusion PeptideT Peptide T PeptideT->CCR5 Blocks Binding

Caption: HIV-1 entry mechanism and the inhibitory action of Peptide T at the CCR5 co-receptor.

Experimental Workflow: Luciferase Reporter Assay for HIV-1 Entry Inhibition

Luciferase_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells prepare_reagents Prepare serial dilutions of Peptide T seed_cells->prepare_reagents add_reagents Add Peptide T and HIV-1 pseudovirus to wells prepare_reagents->add_reagents incubate Incubate for 48 hours at 37°C add_reagents->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure Measure luminescence with a luminometer lyse_cells->measure analyze Analyze data: Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for determining HIV-1 entry inhibition using a luciferase reporter assay.

CCR5 Signaling Pathway

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 G_protein Gαβγ CCR5->G_protein Activation PYK2 PYK2 G_protein->PYK2 Activates MAPK_cascade JNK/p38 MAPK Cascade PYK2->MAPK_cascade Transcription_Factors c-Fos/c-Jun Activation MAPK_cascade->Transcription_Factors Gene_Expression Chemokine Gene Expression Transcription_Factors->Gene_Expression Ligand Peptide T / gp120 / Chemokine Ligand->CCR5 Binding

Caption: Simplified CCR5 signaling cascade initiated upon ligand binding.

References

Beyond HIV: A Technical Guide to the Therapeutic Potential of Peptide T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially investigated for its role as an HIV entry inhibitor, Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, and its analogs are now emerging as promising therapeutic agents for a range of conditions beyond viral infections. This technical guide explores the expanding therapeutic landscape of Peptide T, focusing on its potential applications in inflammatory skin diseases, neurodegenerative disorders, and chronic fatigue syndrome. By competitively antagonizing the CCR5 receptor, a key chemokine receptor involved in inflammatory and neurodegenerative processes, Peptide T and its stable analog, D-Ala-Peptide T-Amide (DAPTA), exhibit potent anti-inflammatory and neuroprotective properties. This document provides a comprehensive overview of the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction

Peptide T, with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, was first identified in 1986 as a competitive inhibitor of HIV-1 binding to the CD4 receptor.[1] Subsequent research revealed that its primary mechanism of action involves the blockade of the chemokine receptor CCR5, a critical co-receptor for HIV entry into macrophages and a key player in various inflammatory and neurodegenerative pathologies.[2][3] This discovery has paved the way for exploring the therapeutic utility of Peptide T and its more stable analog, D-Ala-Peptide T-Amide (DAPTA), in a variety of non-HIV-related conditions where CCR5 signaling plays a significant role. This guide delves into the scientific rationale and available evidence supporting the use of Peptide T in psoriasis, neurodegenerative diseases such as Alzheimer's disease, and chronic fatigue syndrome.

Mechanism of Action: A Focus on CCR5 Antagonism

The therapeutic effects of Peptide T in diverse pathological conditions are primarily attributed to its function as a CCR5 antagonist.[3] CCR5 is a G protein-coupled receptor (GPCR) expressed on various immune cells, including T cells, macrophages, and microglia, as well as on neurons and other cell types.[4][5] Its activation by chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), triggers a cascade of intracellular signaling events that mediate cell migration, inflammation, and other cellular responses.

By binding to CCR5, Peptide T competitively inhibits the binding of these natural ligands, thereby blocking the downstream signaling pathways. This antagonistic action leads to a reduction in the recruitment of inflammatory cells to sites of inflammation and a modulation of cytokine production.[6][7]

Potential Therapeutic Applications

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and infiltration of immune cells. The IL-23/Th17 axis and pro-inflammatory cytokines like TNF-α and IL-6 are central to its pathogenesis.[8] CCR5 is expressed on immune cells that infiltrate psoriatic plaques, and its ligands are upregulated in psoriatic lesions, suggesting a role for this receptor in disease development.[7]

Peptide T, through its CCR5 antagonism, has been investigated as a potential treatment for psoriasis. Clinical studies have shown that both intravenous and intralesional administration of Peptide T can lead to clinical improvement in patients with recalcitrant psoriasis.[9] The proposed mechanism involves the inhibition of monocyte and lymphocyte chemotaxis into the skin, thereby reducing the inflammatory infiltrate.[7] Furthermore, Peptide T has been shown to modulate the cytokine profile in psoriasis, inducing the production of the anti-inflammatory cytokine IL-10 while inhibiting the production of the pro-inflammatory cytokine IFN-γ.[6]

Neurodegenerative Diseases

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component in the pathology of neurodegenerative diseases like Alzheimer's disease.[4] Microglia, the resident immune cells of the central nervous system, express CCR5, and its activation contributes to the production of pro-inflammatory cytokines and the recruitment of peripheral immune cells into the brain.[4][10] The accumulation of amyloid-beta (Aβ) peptides in Alzheimer's disease is known to induce neuroinflammation, and the CCL5/CCR5 signaling axis is implicated in this process.[11]

DAPTA, the stable analog of Peptide T, has demonstrated neuroprotective effects in preclinical models of neuroinflammation and Alzheimer's disease.[12][13] By blocking CCR5 on microglia and astrocytes, DAPTA can reduce the activation of these cells and decrease the production of pro-inflammatory mediators.[4][12] This, in turn, may help to mitigate neuronal damage and cognitive deficits associated with these conditions.[2][14]

Chronic Fatigue Syndrome (ME/CFS)

Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) is a complex, multi-system illness with an unknown etiology, often characterized by profound fatigue, post-exertional malaise, and cognitive dysfunction.[15] While the underlying mechanisms are not fully understood, immune dysregulation and neuroinflammation are thought to play a role.[16] Some reports have suggested a potential benefit of Peptide T in ME/CFS, possibly through its neuromodulatory and immunomodulatory effects.[16] However, the evidence for this application is less robust compared to psoriasis and neurodegenerative diseases, and further research is needed to establish a clear therapeutic rationale and clinical efficacy.[17]

Quantitative Data

The following tables summarize key quantitative data from studies on Peptide T and its analogs.

Compound Assay Target Cell Line/System Value Units Reference
DAPTAInhibition of gp120 (BaL) bindingCCR5Not Specified0.06nM (IC50)[2][3]
DAPTAInhibition of gp120 (CM235) bindingCCR5Not Specified0.32nM (IC50)[2][3]
Peptide TPsoriasis Clinical TrialClinical ImprovementHuman Patients10⁻⁷mol/L (intralesional)[9]
Peptide TCytokine ProductionIL-10 InductionHuman Th2 cell line and PBMC10⁻⁸M[6]
Peptide TCytokine ProductionIFN-γ InhibitionHuman PBMC10⁻⁹M[6]

Experimental Protocols

Monocyte Chemotaxis Assay

This protocol is used to assess the ability of Peptide T to inhibit the migration of monocytes towards a chemoattractant, such as RANTES (CCL5).

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads. Resuspend purified monocytes in RPMI 1640 medium supplemented with 1% BSA.

  • Chemotaxis Chamber Setup: Use a 48-well microchemotaxis chamber with a polycarbonate membrane (5 µm pore size).

  • Chemoattractant and Inhibitor: In the lower wells of the chamber, add RANTES (e.g., 50 ng/mL) as the chemoattractant. In experimental wells, pre-incubate monocytes with various concentrations of Peptide T or DAPTA for 30 minutes at 37°C before adding them to the upper wells.

  • Incubation: Place the monocyte suspension (e.g., 5 x 10⁴ cells/well) in the upper wells of the chamber. Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 90 minutes.

  • Cell Staining and Quantification: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane with a Diff-Quik stain set. Count the number of migrated cells in several high-power fields using a light microscope.

In Vitro Neuroprotection Assay

This protocol evaluates the protective effects of Peptide T against amyloid-beta (Aβ)-induced neurotoxicity.

  • Primary Neuron Culture: Culture primary rat cortical neurons on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX. Maintain the cultures for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Treatment: Pre-treat the mature neuron cultures with various concentrations of Peptide T or DAPTA for 24 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the neurons to aggregated Aβ₁₋₄₂ oligomers (e.g., 5 µM) for an additional 24 hours.

  • Assessment of Neuronal Viability:

    • MTT Assay: Measure cell viability by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the cultures. The amount of formazan produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at 570 nm.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

  • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., NeuN or MAP2) and markers of apoptosis (e.g., cleaved caspase-3) to visualize and quantify neuronal survival and cell death.

Cytokine Release Assay

This protocol measures the effect of Peptide T on the production of pro- and anti-inflammatory cytokines by immune cells.

  • Cell Culture: Isolate PBMCs from healthy donors and culture them in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Cell Stimulation: Stimulate the PBMCs with a mitogen such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS) in the presence or absence of varying concentrations of Peptide T.

  • Sample Collection: After a 24-48 hour incubation period, collect the cell culture supernatants by centrifugation.

  • Cytokine Quantification: Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) in the supernatants using a multiplex cytokine bead array (CBA) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Peptide T.

CCR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide T Peptide T CCR5 CCR5 Peptide T->CCR5 Blocks Chemokine (RANTES, MIP-1α/β) Chemokine (RANTES, MIP-1α/β) Chemokine (RANTES, MIP-1α/β)->CCR5 G_Protein G Protein (Gi) CCR5->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK NFkB_activation NF-κB Activation ERK->NFkB_activation Akt Akt PI3K->Akt Akt->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation Cell_Migration Cell Migration NFkB_activation->Cell_Migration

Figure 1: Peptide T Antagonism of CCR5 Signaling

Psoriasis_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane (Keratinocyte) cluster_intracellular Intracellular IL-23 IL-23 IL23R IL-23R IL-23->IL23R TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-17 IL-17 IL17R IL-17R IL-17->IL17R Peptide T Peptide T CCR5 CCR5 Peptide T->CCR5 Inhibits (indirectly) JAK2 JAK2 IL23R->JAK2 TYK2 TYK2 IL23R->TYK2 TRAF2 TRAF2 TNFR->TRAF2 Act1 Act1 IL17R->Act1 STAT3 STAT3 JAK2->STAT3 TYK2->STAT3 Proliferation Keratinocyte Proliferation STAT3->Proliferation Inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines STAT3->Inflammatory_Cytokines NFkB NF-κB TRAF2->NFkB NFkB->Proliferation NFkB->Inflammatory_Cytokines Act1->NFkB

Figure 2: Peptide T's Potential Influence on Psoriasis Signaling

Neuroinflammation_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane (Microglia) cluster_intracellular Intracellular Amyloid-beta (Aβ) Amyloid-beta (Aβ) TLR4 TLR4 Amyloid-beta (Aβ)->TLR4 Chemokines Chemokines CCR5 CCR5 Chemokines->CCR5 Peptide T (DAPTA) Peptide T (DAPTA) Peptide T (DAPTA)->CCR5 Neuroprotection Neuroprotection Peptide T (DAPTA)->Neuroprotection Promotes MyD88 MyD88 TLR4->MyD88 PI3K PI3K CCR5->PI3K TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory_Cytokines Akt Akt PI3K->Akt Akt->NFkB modulates Neurotoxicity Neurotoxicity Proinflammatory_Cytokines->Neurotoxicity

Figure 3: Peptide T's Role in Neuroinflammation

Conclusion

Peptide T and its analogs represent a compelling class of molecules with significant therapeutic potential extending far beyond their original application in HIV. Their ability to antagonize the CCR5 receptor provides a strong rationale for their development in the treatment of inflammatory diseases like psoriasis and neurodegenerative conditions such as Alzheimer's disease. While the evidence for their use in chronic fatigue syndrome is still emerging, the immunomodulatory and neuromodulatory properties of Peptide T warrant further investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the multifaceted therapeutic applications of this intriguing peptide. Further preclinical and clinical studies are crucial to fully elucidate the efficacy and safety of Peptide T-based therapies and to translate their promise into tangible clinical benefits for patients.

References

Initial Safety and Toxicity Profile of Peptide T Trifluoroacetate (TFA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide T, a synthetic octapeptide analogue of a naturally occurring sequence in the HIV-1 envelope glycoprotein gp120, has been investigated as a potential antiviral agent. Its mechanism of action involves blocking the entry of HIV into host cells. As with any therapeutic peptide synthesized using solid-phase methods, Peptide T is often isolated as a trifluoroacetate (TFA) salt. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of Peptide T TFA, drawing from available preclinical and early-phase clinical data. The document details the known toxicological properties of the TFA counterion, summarizes the clinical safety findings for Peptide T, outlines standard experimental protocols for safety assessment, and visualizes key pathways and workflows. While specific preclinical toxicity data for the this compound salt is not extensively available in public literature, this guide synthesizes the existing knowledge to inform researchers and drug development professionals.

Mechanism of Action of Peptide T

Peptide T functions as an HIV entry inhibitor by targeting the CCR5 co-receptor, which is utilized by R5-tropic strains of HIV-1 to gain entry into host cells, primarily macrophages and T-cells. By binding to CCR5, Peptide T competitively inhibits the binding of the viral envelope protein gp120, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This blockade of viral entry is a critical step in preventing HIV infection and replication.[1][2][3]

Peptide_T_Mechanism_of_Action cluster_host_cell Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-Receptor HIV_Entry_Blocked HIV Entry Blocked gp120 gp120 gp120->CD4 1. Binding gp120->CCR5 2. Co-receptor Binding HIV HIV-1 Peptide_T This compound Peptide_T->CCR5 Competitive Inhibition

Figure 1: Mechanism of Action of Peptide T as a CCR5 Antagonist.

Initial Safety and Toxicity Profile

The overall safety profile of this compound is a composite of the peptide itself and the TFA counterion.

Preclinical Safety

3.1.1 General Toxicity of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is commonly used in the synthesis and purification of peptides and, as a result, is often present as a counterion in the final product.[2][4][5] While generally considered safe at low concentrations, TFA can exert biological effects that are important to consider in preclinical studies.

  • In Vitro Effects: TFA has been shown to have a dose-dependent effect on cell proliferation.[2] In some cell types, such as osteoblasts and chondrocytes, TFA can inhibit cell growth at concentrations as low as 10 nM.[2] Conversely, in other cell lines like murine glioma cells, TFA has been observed to stimulate cell growth at micromolar concentrations.[2] These findings highlight the importance of evaluating the specific effects of the TFA salt on the cell lines used in any in vitro assay.

  • In Vivo Effects: The acute toxicity of TFA in animals is considered low, with a reported LD50 in mice of over 2000 mg/kg.[2] However, some studies have noted potential for lesions in the fetal liver and kidney, as well as skeletal malformations in rodents treated with TFA.[2] In vivo, TFA can also trifluoroacetylate amino groups in proteins and phospholipids, which may elicit antibody responses.[1][2]

3.1.2 Preclinical Safety of Peptide T

Specific, publicly available preclinical toxicology reports for Peptide T formulated as a TFA salt are limited. However, early clinical trial documentation indicates that preliminary animal and human studies suggested that Peptide T is safe at the doses selected for those trials.[3]

Clinical Safety

Early phase clinical trials of Peptide T and its analog, D-ala-peptide-T-amide (DAPTA), have provided insights into its safety profile in humans.

  • Phase I Trials: A Phase I trial of intranasal Peptide T was conducted to study its safety, toxicity, and pharmacokinetics in HIV-1 infected patients.[3] The trial documentation notes that preliminary studies in animals and humans indicated the safety of the selected doses.

  • Placebo-Controlled Studies: A placebo-controlled clinical trial involving 215 volunteers with AIDS-related cognitive impairment found no evidence of toxicity from Peptide T.[3] Another study evaluating intranasal Peptide T for painful distal neuropathy associated with AIDS also concluded that the treatment was safe, with no significant drug-related adverse effects reported in either the treatment or placebo groups.[3]

  • Lack of Toxicity in Early Trials: A review of early clinical trials of DAPTA, which focused on neurological and neurocognitive benefits, also highlighted a lack of toxicity.[6]

Data Presentation

The following tables summarize the key quantitative data available on the toxicity of the TFA counterion and the clinical safety findings for Peptide T.

Table 1: Summary of General Toxicity Data for Trifluoroacetic Acid (TFA)

ParameterSpeciesRoute of AdministrationValue/ObservationReference(s)
LD50 MouseNot Specified> 2000 mg/kg[2]
In Vitro Effects VariousIn VitroDose-dependent inhibition or stimulation of cell proliferation (e.g., inhibition in osteoblasts at 10 nM).[2]
In Vivo Effects RodentsNot SpecifiedPotential for fetal liver and kidney lesions, and skeletal malformations. Potential for eliciting antibody responses.[1][2]

Table 2: Summary of Clinical Safety Findings for Peptide T

Trial Phase/TypePopulationKey Safety FindingReference(s)
Phase I HIV-1 Infected PatientsPreliminary animal and human studies indicated safety at selected doses.[3]
Placebo-Controlled Trial AIDS-related Cognitive Impairment (n=215)No evidence of toxicity from Peptide T.[3]
Placebo-Controlled Trial Painful Distal Neuropathy in AIDSIntranasal Peptide T is safe; no significant drug-related adverse effects.[3]
Review of Early Clinical Trials HIV-infected individuals with neurological symptomsLack of toxicity observed.[6]

Experimental Protocols

Detailed experimental protocols for the initial safety and toxicity assessment of this compound are not publicly available. However, the following sections describe standard methodologies for key experiments typically performed for therapeutic peptides.

Acute Systemic Toxicity Study in Mice

This protocol provides a general framework for assessing the acute systemic toxicity of a peptide therapeutic following a single dose.

Acute_Toxicity_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 5 days) Start->Animal_Acclimatization Group_Assignment Random Assignment to Treatment Groups (n=5/group) Animal_Acclimatization->Group_Assignment Dosing Single Dose Administration (e.g., Intravenous or Intraperitoneal) Group_Assignment->Dosing Observation Clinical Observations at 0, 4, 24, 48, 72 hours Dosing->Observation Body_Weight Daily Body Weight Measurement Observation->Body_Weight Endpoint Endpoint: Mortality, Clinical Signs, Body Weight Changes Body_Weight->Endpoint End End Endpoint->End

Figure 2: Workflow for an Acute Systemic Toxicity Study in Mice.

Methodology:

  • Animals: Healthy, young adult mice (e.g., BALB/c or C57BL/6) of a single sex are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Groups: Animals are randomly assigned to a control group (vehicle only) and at least three test groups receiving different dose levels of this compound.

  • Dose Administration: A single dose of the test article is administered, typically via intravenous or intraperitoneal injection.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes immediately after dosing and at regular intervals (e.g., 4, 24, 48, and 72 hours) for up to 14 days.[7][8][9]

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in a 96-well Plate Start->Cell_Seeding Incubation_1 Incubate for 24 hours (to allow attachment) Cell_Seeding->Incubation_1 Treatment Add Serial Dilutions of This compound Incubation_1->Treatment Incubation_2 Incubate for 24-72 hours Treatment->Incubation_2 Add_MTT Add MTT Reagent to each well Incubation_2->Add_MTT Incubation_3 Incubate for 2-4 hours (formation of formazan) Add_MTT->Incubation_3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_3->Solubilization Measurement Measure Absorbance (e.g., at 570 nm) Solubilization->Measurement End End Measurement->End

Figure 3: General Workflow for an In Vitro MTT Cytotoxicity Assay.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and seeded into a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to attach (for adherent cells), the culture medium is replaced with medium containing various concentrations of this compound. Control wells contain vehicle only.

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured on a microplate reader at a wavelength corresponding to the formazan product (typically around 570 nm). Cell viability is expressed as a percentage of the control.[10][11]

Safety Pharmacology Core Battery

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.[12][13][14][15][16]

Safety_Pharmacology_Workflow cluster_CNS Central Nervous System cluster_CVS Cardiovascular System cluster_Resp Respiratory System Start Start Animal_Preparation Animal Preparation and Instrumentation (if required) Start->Animal_Preparation Baseline_Measurement Record Baseline Physiological Parameters Animal_Preparation->Baseline_Measurement Dosing Administer this compound Baseline_Measurement->Dosing Post_Dose_Monitoring Continuous or Intermittent Monitoring of Vital Signs Dosing->Post_Dose_Monitoring CNS_Assessment Behavioral Observations (e.g., Irwin Test) Post_Dose_Monitoring->CNS_Assessment CVS_Assessment ECG, Blood Pressure, Heart Rate Post_Dose_Monitoring->CVS_Assessment Resp_Assessment Respiratory Rate, Tidal Volume Post_Dose_Monitoring->Resp_Assessment Data_Analysis Data Analysis and Comparison to Baseline CNS_Assessment->Data_Analysis CVS_Assessment->Data_Analysis Resp_Assessment->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for a Safety Pharmacology Core Battery Study.

Methodology:

  • Central Nervous System: The effects on the CNS are often evaluated using a functional observational battery (e.g., the Irwin test) in rodents. This involves systematic observation of behavioral and physiological changes, including alertness, mood, motor activity, and reflexes.[11][17]

  • Cardiovascular System: Cardiovascular effects are typically assessed in conscious, telemetered animals (e.g., dogs or non-human primates) to monitor electrocardiogram (ECG), blood pressure, and heart rate continuously before and after drug administration.

  • Respiratory System: Respiratory function is commonly evaluated in rodents using whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.

Conclusion

The initial safety profile of Peptide T, as determined from early-phase clinical trials, appears to be favorable, with no significant toxicity reported. The primary consideration for the "this compound" formulation is the potential biological activity of the TFA counterion. While the acute toxicity of TFA is low, its potential to influence in vitro cellular assays and elicit immune responses in vivo warrants careful consideration during non-clinical development. Researchers and drug developers should be mindful of these potential effects and consider TFA-free formulations or appropriate controls in their experimental designs. The provided experimental protocols offer a standard framework for conducting the necessary safety and toxicity studies for a peptide therapeutic like this compound. Further studies would be required to establish a definitive quantitative safety profile for the specific TFA salt of Peptide T.

References

Methodological & Application

Application Notes and Protocols for Peptide T TFA in Viral Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T, a short synthetic peptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120, has been identified as a viral entry inhibitor. It specifically targets the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. By binding to CCR5, Peptide T allosterically blocks the interaction between the viral gp120 and the host cell, thereby preventing viral fusion and subsequent infection. The trifluoroacetate (TFA) salt of Peptide T is a common formulation for research use, resulting from its purification by reverse-phase high-performance liquid chromatography (HPLC). These application notes provide a recommended protocol for utilizing Peptide T TFA in viral entry assays to assess its inhibitory activity against HIV-1.

Mechanism of Action

HIV-1 entry into target cells, such as CD4+ T lymphocytes and macrophages, is a multi-step process. It begins with the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This initial binding induces conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. The interaction with the co-receptor triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

Peptide T acts as a competitive antagonist at the CCR5 co-receptor. By occupying a binding site on CCR5, it prevents the interaction of the gp120-CD4 complex with the co-receptor, thereby halting the cascade of events required for viral entry. This mechanism makes Peptide T a specific inhibitor of R5-tropic HIV-1 strains, which are predominant, especially in the early stages of infection.

Data Presentation

The inhibitory activity of Peptide T is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of the viral infection in a given assay. The table below summarizes representative quantitative data for Peptide T's anti-HIV-1 activity.

Parameter Value Assay Conditions Reference
Peak Inhibitory Concentration10⁻¹² to 10⁻⁹ MInhibition of R5 and dual-tropic HIV-1 strains in monocyte-derived macrophages (MDMs), microglia, and primary CD4+ T cells.[1]
Viral Inhibition Range60% to 99%Dependent on the assay, receptor target, viral isolate, and amount of added virus.[1]
IC50 (example for a CCR5-tropic strain)Sub-nanomolar to low nanomolar rangeVaries depending on the specific HIV-1 strain and target cell type.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Note on TFA: Trifluoroacetic acid is a residual counter-ion from peptide synthesis and purification. At high concentrations, TFA can be cytotoxic and may interfere with cellular assays. It is recommended to perform a TFA salt exchange to a more biocompatible salt like acetate or hydrochloride if cytotoxicity is observed. Alternatively, ensure the final concentration of TFA in the cell culture medium is negligible (typically <0.1%).

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile, nuclease-free water or PBS to a high concentration stock solution (e.g., 1 mM). To do this, add the calculated volume of solvent to the vial.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

HIV-1 Entry Assay using TZM-bl Reporter Cells (Luciferase-based)

This protocol describes a single-round infectivity assay using TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon successful viral entry and Tat protein expression, the luciferase gene is activated, and the resulting luminescence can be quantified as a measure of infection.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • R5-tropic HIV-1 pseudovirus (e.g., JR-FL, BaL) or replication-competent virus

  • This compound stock solution

  • DEAE-Dextran solution

  • 96-well white, solid-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

Day 1: Cell Seeding

  • Culture TZM-bl cells in complete growth medium.

  • On the day before the assay, trypsinize the cells and adjust the cell density to 1 x 10⁵ cells/mL in complete growth medium.

  • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white, solid-bottom plate.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Peptide Treatment and Infection

  • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹³ M to 10⁻⁷ M).

  • Carefully remove the medium from the wells containing the TZM-bl cells.

  • Add 50 µL of the diluted Peptide T solutions to the appropriate wells. Include wells with medium only as a no-peptide control.

  • Incubate the plate for 1 hour at 37°C to allow the peptide to bind to the cells.

  • During the incubation, prepare the virus inoculum. Dilute the R5-tropic HIV-1 stock in complete growth medium containing DEAE-Dextran (final concentration of 10-20 µg/mL is recommended to enhance infectivity) to a predetermined titer that results in a high signal-to-background ratio in the luciferase assay.

  • Add 50 µL of the virus inoculum to each well (except for the cell-only control wells). The final volume in each well will be 100 µL.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

Day 4: Luciferase Assay

  • After the 48-hour incubation, carefully remove the medium from the wells.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay reagent. This typically involves adding the luciferase substrate to each well and measuring the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from cell-only control wells) from all other readings.

    • Calculate the percentage of inhibition for each Peptide T concentration using the following formula: % Inhibition = 100 * [1 - (Luminescence with Peptide T / Luminescence without Peptide T)]

    • Plot the percentage of inhibition against the logarithm of the Peptide T concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

HIV_Entry_Inhibition_by_Peptide_T cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., CD4+ T cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Viral Entry Viral Entry gp41->Viral Entry 4. Viral Entry CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41-mediated Fusion PeptideT Peptide T PeptideT->CCR5 Inhibits

Caption: Mechanism of HIV-1 entry and inhibition by Peptide T.

Viral_Entry_Assay_Workflow Day1 Day 1: Seed TZM-bl cells in a 96-well plate Day2_Peptide Day 2: Add serial dilutions of this compound Day1->Day2_Peptide Day2_Incubate1 Incubate for 1 hour at 37°C Day2_Peptide->Day2_Incubate1 Day2_Infect Infect with R5-tropic HIV-1 Day2_Incubate1->Day2_Infect Day2_Incubate2 Incubate for 48 hours at 37°C Day2_Infect->Day2_Incubate2 Day4_Luciferase Day 4: Measure luciferase activity Day2_Incubate2->Day4_Luciferase Data_Analysis Calculate % Inhibition and IC50 Day4_Luciferase->Data_Analysis

Caption: Experimental workflow for the HIV-1 viral entry assay.

References

Application Notes and Protocols for Peptide T TFA in HIV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T, a synthetic octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120, has been identified as an entry inhibitor of human immunodeficiency virus type 1 (HIV-1). Its mechanism of action involves the competitive blockade of the interaction between gp120 and the CCR5 co-receptor, which is essential for the entry of R5-tropic HIV-1 strains into target cells. This document provides detailed application notes and experimental protocols for the use of Peptide T trifluoroacetic acid (TFA) salt in HIV inhibition studies.

Mechanism of Action

Peptide T selectively inhibits the replication of R5 and dual-tropic (R5/X4) HIV-1 strains. It shows little to no inhibitory activity against lab-adapted X4 viruses. The primary mode of action is the blockade of viral entry into host cells.[1]

Effective Concentration of Peptide T TFA

In vitro studies have demonstrated that Peptide T exhibits potent anti-HIV-1 activity at very low concentrations. The peak inhibitory effects are observed in the picomolar to nanomolar range, with reported virus inhibition ranging from 60% to 99%, depending on the specific assay, viral isolate, and target cells used.[1]

Quantitative Data Summary
Parameter Value Assay Type Virus Type Cell Type Reference
Peak Inhibitory Concentration10⁻¹² to 10⁻⁹ MMAGI Assay, Luciferase Reporter AssayR5 and R5/X4 HIV-1 strainsMonocyte-derived macrophages (MDMs), microglia, primary CD4+ T cells[1]
Virus Inhibition60 - 99%Various in vitro assaysR5 and R5/X4 HIV-1 strainsMDMs, microglia, primary CD4+ T cells[1]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound salt (lyophilized powder)

  • Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)

  • Organic solvent such as DMSO (optional, for peptides with low aqueous solubility)

Protocol:

  • Bring the lyophilized this compound to room temperature before opening the vial.

  • Reconstitute the peptide in sterile, nuclease-free water or your buffer of choice to a stock concentration of 1 mg/mL. If solubility is an issue, a small amount of DMSO can be used to initially dissolve the peptide, followed by the addition of aqueous buffer.

  • Vortex briefly to ensure complete dissolution.

  • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the range of 10⁻¹² to 10⁻⁹ M).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

HIV-1 Entry Inhibition Assay using a Luciferase Reporter System

This protocol describes a single-round infectivity assay using Env-pseudotyped viruses and a cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains an HIV-1 LTR-driven luciferase reporter gene.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • Env-pseudotyped HIV-1 (R5-tropic, e.g., ADA)

  • This compound working solutions

  • Luciferase assay reagent

  • 96-well white, solid-bottom assay plates

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate overnight.

  • The following day, prepare serial dilutions of this compound in growth medium.

  • Pre-incubate the cells with 100 µL of the diluted this compound for 1 hour at 37°C.

  • Add 100 µL of Env-pseudotyped virus at a predetermined titer (e.g., 200 TCID₅₀) to each well.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove 100 µL of the medium from each well.

  • Add 100 µL of luciferase assay reagent to each well and incubate at room temperature for 2 minutes to allow for cell lysis.

  • Transfer 150 µL of the cell lysate to a 96-well black plate.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition by comparing the luciferase activity in the presence of this compound to the activity in the absence of the peptide (virus control).

HIV-1 Infectivity Assay using p24 Antigen Quantification

This protocol measures the inhibition of HIV-1 replication in primary CD4+ T cells or monocyte-derived macrophages (MDMs) by quantifying the amount of p24 capsid protein in the culture supernatant.

Materials:

  • Primary human CD4+ T cells or MDMs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, IL-2 for T cells)

  • R5-tropic HIV-1 strain (e.g., BaL)

  • This compound working solutions

  • HIV-1 p24 Antigen ELISA kit

  • 24-well or 48-well tissue culture plates

Protocol:

  • Isolate and culture primary CD4+ T cells or MDMs according to standard laboratory procedures.

  • Seed the cells in a 24-well or 48-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

  • Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with an R5-tropic HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • After 2-4 hours of infection, wash the cells to remove the unbound virus and add fresh medium containing the corresponding concentrations of this compound.

  • Culture the cells for 7-14 days, collecting supernatant samples every 2-3 days for p24 analysis. Replenish the medium with fresh this compound at each time point.

  • Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Plot the p24 concentration over time to determine the effect of this compound on viral replication kinetics.

Visualizations

HIV-1 Entry and Inhibition by Peptide T

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Target Cell (e.g., T-cell, Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Cytoplasm Cytoplasm gp41->Cytoplasm 4. Viral Entry CD4->gp120 Conformational Change CCR5->gp41 3. gp41 Fusion PeptideT Peptide T PeptideT->CCR5 Inhibition

Caption: HIV-1 entry mechanism and the inhibitory action of Peptide T.

Experimental Workflow for HIV-1 Inhibition Assay

Experimental_Workflow start Start prep_cells Prepare Target Cells (e.g., TZM-bl, Primary CD4+ T-cells) start->prep_cells prep_peptide Prepare this compound Serial Dilutions start->prep_peptide pre_incubation Pre-incubate Cells with Peptide T prep_cells->pre_incubation prep_peptide->pre_incubation infection Infect Cells with HIV-1 (R5-tropic) pre_incubation->infection incubation Incubate for 48h (Luciferase) or 7-14 days (p24) infection->incubation measurement Measure Viral Replication (Luciferase or p24 ELISA) incubation->measurement analysis Data Analysis: Calculate % Inhibition measurement->analysis end End analysis->end

Caption: General workflow for in vitro HIV-1 inhibition assays.

Signaling Pathway of HIV-1 Entry via CCR5

HIV_Signaling gp120 HIV-1 gp120 CD4 CD4 gp120->CD4 Binding CCR5 CCR5 gp120->CCR5 Co-receptor Binding G_protein Gαi / Gαq CCR5->G_protein Activation Pyk2 Pyk2 G_protein->Pyk2 Phosphorylation Ion_Channels Ion Channels (K+, Cl-, Ca2+) G_protein->Ion_Channels Modulation Actin Actin Cytoskeleton Rearrangement Pyk2->Actin Ca_influx Intracellular Ca2+ Influx Ion_Channels->Ca_influx Ca_influx->Actin Fusion Membrane Fusion & Viral Entry Actin->Fusion

Caption: Intracellular signaling events following HIV-1 gp120 binding.

Considerations for the Use of TFA Salt

Peptide T is often supplied as a trifluoroacetic acid (TFA) salt, which is a byproduct of the synthesis and purification process. While generally acceptable for many in vitro applications, it is important to be aware that TFA itself can have biological effects, including the inhibition of cell proliferation at certain concentrations. For highly sensitive assays or in vivo studies, it is recommended to either obtain Peptide T as a different salt form (e.g., acetate or hydrochloride) or perform a salt exchange procedure to remove the TFA.

Protocol for TFA Removal (HCl Exchange):

  • Dissolve the this compound in sterile, nuclease-free water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to a final concentration of 10 mM.

  • Lyophilize the solution to dryness.

  • Repeat the dissolution in 10 mM HCl and lyophilization steps two more times to ensure complete removal of TFA.

  • After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiments.

By following these detailed protocols and considering the potential effects of the TFA counter-ion, researchers can effectively utilize Peptide T as a tool to study and inhibit HIV-1 entry.

References

Application of Peptide T TFA in Competitive Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120.[1] It functions as an HIV entry inhibitor by acting as a competitive antagonist of the C-C chemokine receptor 5 (CCR5), a primary co-receptor for macrophage-tropic (R5) strains of HIV-1.[2][3] By binding to CCR5, Peptide T allosterically blocks the interaction between gp120 and the co-receptor, a critical step for viral fusion and entry into host cells. The trifluoroacetic acid (TFA) salt of Peptide T is a common formulation resulting from its synthesis and purification.[4][5] These application notes provide detailed protocols for utilizing Peptide T TFA in competitive binding assays to characterize its inhibitory activity and to screen for other potential CCR5-targeted antiviral agents.

Mechanism of Action

HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial binding induces conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic viruses, the subsequent interaction with CCR5 triggers further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Peptide T exerts its antiviral effect by competitively inhibiting the binding of gp120 to CCR5, thereby preventing the conformational changes required for membrane fusion and subsequent viral entry.[3]

Data Presentation

The inhibitory potency of Peptide T and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) in competitive binding assays. These values represent the concentration of the peptide required to inhibit 50% of the specific binding of a radiolabeled ligand (e.g., radiolabeled gp120 or a CCR5-specific chemokine) to the CCR5 receptor.

CompoundVirus Strain/LigandAssay TypeCell LineIC50 (nM)Reference
DAPTA (D-Ala1-Peptide T-amide)gp120 BalCD4-dependent binding to CCR5Not Specified0.06[3]
DAPTA (D-Ala1-Peptide T-amide)gp120 CM235CD4-dependent binding to CCR5Not Specified0.32[3]
Peptide TR5 and R5/X4 HIV-1 strainsViral Replication InhibitionMDMs, microglia, primary CD4+ T cellsPeak inhibition at 10⁻¹² to 10⁻⁹ M[2]

Note: DAPTA is a more stable analog of Peptide T.

Experimental Protocols

General Considerations for this compound

Peptide T is commonly supplied as a TFA salt, a remnant of the peptide synthesis and purification process.[4][6] While often acceptable for in vitro assays, TFA can influence experimental results by altering pH or affecting cell viability.[1] For sensitive applications, it is advisable to perform a salt exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[7][8]

Protocol for TFA Removal (HCl Exchange): [4][6]

  • Dissolve the this compound in sterile, distilled water to a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Let the solution stand at room temperature for 5-10 minutes.

  • Freeze the solution rapidly using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the frozen solution overnight to remove the solvent and excess HCl.

  • For optimal TFA removal, repeat the dissolution in 10 mM HCl, freezing, and lyophilization steps two more times.

  • After the final lyophilization, reconstitute the peptide in the desired assay buffer.

Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the IC50 value of this compound for the CCR5 receptor using a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-gp120).

Materials:

  • Cells: CCR5-expressing cell line (e.g., CHO-CCR5, HEK293-CCR5) or primary cells (e.g., PBMCs).

  • Radioligand: ¹²⁵I-labeled MIP-1α or ¹²⁵I-labeled gp120.

  • This compound: Stock solution prepared in an appropriate buffer.

  • Binding Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • Scintillation Fluid.

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Cell Preparation: Culture CCR5-expressing cells to the desired confluence. On the day of the experiment, harvest the cells and wash them twice with cold Binding Buffer. Resuspend the cells in cold Binding Buffer to a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of Peptide T:

    • Total Binding: 50 µL of Binding Buffer.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled ligand (e.g., 1 µM unlabeled MIP-1α).

    • Competition: 50 µL of serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

  • Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the cell suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Peptide T concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Visualizations

HIV_Entry_Pathway cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Viral Entry CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Fusion PeptideT Peptide T PeptideT->CCR5 Competitive Inhibition

Caption: HIV-1 entry mechanism and the inhibitory action of Peptide T.

Experimental_Workflow start Start cell_prep Prepare CCR5-expressing cells start->cell_prep assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Peptide T dilutions cell_prep->assay_setup add_radioligand Add radiolabeled ligand (e.g., ¹²⁵I-MIP-1α) assay_setup->add_radioligand add_cells Add cell suspension add_radioligand->add_cells incubation Incubate at RT for 60-90 min add_cells->incubation filtration Filter and wash to separate bound and free ligand incubation->filtration counting Measure radioactivity (Gamma Counter) filtration->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols: Utilizing Peptide T TFA in Primary versus Immortalized Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Peptide T trifluoroacetate (TFA) in both primary and immortalized cell lines. This document outlines the critical considerations when working with peptide-TFA salts and provides detailed protocols for comparative studies between these two cellular models.

Introduction to Peptide T

Peptide T is an octapeptide with the sequence H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH[1]. It is a synthetic peptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120[2][3]. Discovered in 1986, Peptide T functions as an HIV entry inhibitor by blocking the binding of the virus to the CCR5 co-receptor, which is utilized by R5-tropic strains of HIV-1 for cellular entry[2][4]. Due to its method of synthesis and purification, Peptide T is commonly supplied as a trifluoroacetate (TFA) salt[1][5][6]. While TFA is essential for the synthesis and purification process, residual TFA in the final peptide product can influence experimental outcomes[5][6].

The Critical Distinction: Primary vs. Immortalized Cells

The choice between primary and immortalized cells is a pivotal decision in experimental design. Primary cells, isolated directly from tissues, offer high physiological relevance but have a finite lifespan and can be challenging to maintain. In contrast, immortalized cell lines can proliferate indefinitely, providing a consistent and convenient model, though they may harbor genetic and phenotypic alterations that can affect their physiological responses.

Table 1: Key Differences Between Primary T-Cells and Immortalized T-Cell Lines for Peptide T Studies

FeaturePrimary CD4+ T-CellsImmortalized T-Cell Lines (e.g., Jurkat)
Physiological Relevance High: Closely mimic the in vivo state of human T-cells.Moderate to Low: Genetic modifications can alter signaling pathways and receptor expression.
Lifespan Finite: Undergo a limited number of divisions before senescence.Indefinite: Can be cultured for extended periods.
CCR5 Expression Variable: Expression can depend on the donor and activation state of the cells.Can be engineered to express high and stable levels of CCR5.
Signaling Pathways Physiologically intact and representative of in vivo responses.May have altered signaling cascades due to immortalization.
Heterogeneity High: Represents a diverse population of cells from a donor.Low: Genetically homogeneous, leading to more uniform responses.
Culture Conditions More complex and require specific cytokines for survival and proliferation.Generally easier and more cost-effective to maintain.

The Influence of the TFA Counter-ion

Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and purification[5][6]. Consequently, synthetic peptides are often delivered as TFA salts[5]. It is crucial to recognize that residual TFA can exert biological effects, potentially confounding experimental results. These effects can range from cytotoxicity to altered cell proliferation and can occur at nanomolar concentrations[5].

Table 2: Potential Effects of TFA on T-Cell Based Assays

EffectDescriptionConcentration RangeReference
Inhibition of Cell Proliferation TFA can reduce cell numbers and inhibit DNA synthesis in various cell types.As low as 10 nM[5][7]
Induction of Cytotoxicity At higher concentrations, TFA can disrupt membrane integrity and trigger apoptosis.Micromolar to Millimolar[5]
Alteration of Peptide Activity The TFA salt can alter the peptide's conformation and solubility, potentially affecting its biological activity.Not Applicable[5]
Interference with Signaling TFA can compete with phosphate groups, potentially interfering with kinase and phosphatase activity.Not Applicable[5]

Given these potential artifacts, it is highly recommended to perform control experiments with TFA alone to assess its impact on the specific cell type and assay being used. For sensitive applications, removal of TFA via methods such as HCl salt exchange is advised.

Experimental Protocols

Protocol 1: Preparation and Treatment of Cells with Peptide T TFA

This protocol details the steps for treating both primary human CD4+ T-cells and a CCR5-expressing immortalized T-cell line with this compound.

Materials:

  • This compound salt

  • Primary human CD4+ T-cells

  • CCR5-expressing immortalized T-cell line (e.g., Jurkat-CCR5)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 for primary cells)

  • Sterile, nuclease-free water or PBS

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture primary CD4+ T-cells in complete RPMI-1640 medium supplemented with IL-2. Maintain cell density as recommended for the specific cell type.

    • Culture the immortalized T-cell line in complete RPMI-1640 medium. Passage the cells regularly to maintain logarithmic growth.

  • Preparation of Peptide T Stock Solution:

    • Aseptically prepare a 1 mM stock solution of this compound in sterile, nuclease-free water or PBS.

    • Gently vortex to ensure the peptide is fully dissolved.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • On the day of the experiment, count the cells and assess viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of the appropriate complete medium.

  • Treatment with Peptide T:

    • Prepare serial dilutions of Peptide T from the 1 mM stock solution in the appropriate cell culture medium.

    • Add 100 µL of the diluted Peptide T solutions to the corresponding wells to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).

    • Include a vehicle control (medium only) and, if necessary, a TFA-only control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 1 hour for binding assays, 24-48 hours for proliferation or cytotoxicity assays).

Protocol 2: Assessment of Peptide T Activity via Western Blot for a Downstream Signaling Protein

This protocol provides a method to assess the inhibitory effect of Peptide T on a downstream signaling event following chemokine stimulation, such as the phosphorylation of a MAPK family member (e.g., ERK1/2).

Materials:

  • Cells treated with Peptide T as described in Protocol 1

  • Chemokine ligand for CCR5 (e.g., RANTES/CCL5)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Stimulation and Lysis:

    • Following pre-incubation with Peptide T (as in Protocol 1, step 4), stimulate the cells with a CCR5 ligand (e.g., 50 ng/mL RANTES) for a short period (e.g., 5-15 minutes) at 37°C.

    • After stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 15 minutes with occasional agitation.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (for Total Protein):

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.

    • Incubate the membrane in a stripping buffer, wash thoroughly, and then repeat the blocking and antibody incubation steps with the total ERK1/2 antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of phosphorylated protein relative to the total protein for each sample.

    • Compare the inhibition of chemokine-induced phosphorylation by Peptide T between the primary and immortalized cells.

Visualizing Pathways and Workflows

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV HIV (gp120) CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor HIV->CCR5 Binds Infection Viral Entry & Infection HIV->Infection Mediates PeptideT Peptide T PeptideT->CCR5 Blocks Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds Signaling Downstream Signaling (e.g., MAPK pathway) CCR5->Signaling Activates CCR5->Infection Mediates

Caption: Proposed mechanism of Peptide T action.

G start Start prep_cells Prepare Primary CD4+ T-Cells & Immortalized T-Cell Line start->prep_cells treat_cells Treat Cells with this compound (Dose-Response) prep_cells->treat_cells stimulate Stimulate with CCR5 Ligand treat_cells->stimulate lyse Cell Lysis & Protein Quantification stimulate->lyse western Western Blot for p-ERK & Total ERK lyse->western analyze Densitometry & Data Analysis western->analyze compare Compare IC50 Values between Primary and Immortalized Cells analyze->compare end End compare->end

Caption: Experimental workflow for comparative analysis.

Conclusion

When investigating the biological activity of synthetic peptides such as Peptide T, it is imperative to consider the potential confounding effects of TFA counter-ions and the inherent differences between primary and immortalized cell models. Primary cells offer greater physiological relevance for studying HIV infection and potential therapeutics, while immortalized cell lines provide a more tractable system for mechanistic studies. By employing the detailed protocols and considering the information provided in these application notes, researchers can design robust experiments to accurately assess the efficacy of Peptide T and other peptide-based therapeutics in relevant cellular systems.

References

HPLC purification protocol for Peptide T with TFA as a counter-ion

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) purification protocol is essential for isolating a target peptide from a crude mixture of synthetic by-products. This document provides a detailed application note and a comprehensive protocol for the purification of a generic peptide, referred to as Peptide T, using reversed-phase HPLC (RP-HPLC) with trifluoroacetic acid (TFA) as a counter-ion. TFA serves as an ion-pairing agent, improving peak shape and resolution for peptides.

This protocol is intended for researchers, scientists, and drug development professionals who require high-purity peptides for their work. The methodology covers sample preparation, analytical method development, preparative purification, and post-purification processing.

Application Note: Purification of Peptide T

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[1][2][3] The technique separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[1] The mobile phase typically consists of an aqueous solvent (Solvent A) and an organic solvent like acetonitrile (Solvent B).[3][4] A gradient elution, where the concentration of Solvent B is gradually increased, is employed to elute peptides from the column.[4][5]

Trifluoroacetic acid (TFA) is a crucial additive in the mobile phase for peptide purification.[3] At a typical concentration of 0.1%, TFA acts as an ion-pairing reagent, forming neutral complexes with the charged residues of the peptide. This minimizes undesirable ionic interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[4][6]

This application note details a robust protocol for the purification of Peptide T, guiding the user from the crude synthetic product to a highly pure, lyophilized powder.

Principle of Separation

In RP-HPLC, the crude peptide sample is injected onto the column in a mobile phase with a low organic solvent concentration. Hydrophobic peptides and impurities will bind to the non-polar stationary phase. As the concentration of the organic solvent (acetonitrile) in the mobile phase increases, the hydrophobic interactions between the peptides and the stationary phase are disrupted.[3] Compounds elute in order of increasing hydrophobicity, allowing for the separation of the target peptide from synthesis-related impurities like truncated or deletion sequences.[1]

Detailed Experimental Protocol

1. Materials and Equipment

  • Crude, lyophilized Peptide T

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • HPLC system with a gradient pump, autosampler (or manual injector), and a UV detector

  • Analytical RP-HPLC column (e.g., C18, 5 µm, 100 Å, 4.6 x 250 mm)

  • Preparative RP-HPLC column (e.g., C18, 10 µm, 100 Å, 21.2 x 250 mm)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Lyophilizer (freeze-dryer)

  • Analytical balance

  • Vortex mixer and sonicator

2. Mobile Phase Preparation

  • Solvent A (Aqueous Phase): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Solvent B (Organic Phase): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Safety Precaution: TFA is highly corrosive and should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

After preparation, filter both solvents through a 0.45 µm membrane and degas them, for example by sonication, to prevent bubble formation in the HPLC system.[5]

3. Sample Preparation

  • Dissolve the crude Peptide T in Solvent A to a concentration of approximately 1 mg/mL for analytical HPLC.[6]

  • If solubility is an issue, a small amount of acetonitrile or an alternative solvent like dimethyl sulfoxide (DMSO) can be used, but the primary solvent should be compatible with the initial mobile phase conditions.[6]

  • Ensure the sample is fully dissolved. Vortexing or brief sonication can aid dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[5]

4. Analytical HPLC – Method Development

The goal of the analytical run is to optimize the separation and determine the retention time of Peptide T.

  • Column Equilibration: Equilibrate the analytical C18 column with the starting mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: Run a scouting gradient to determine the approximate ACN concentration at which the peptide elutes. A common starting gradient is a linear increase from 5% to 65% Solvent B over 30 minutes.[6]

  • Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains tryptophan or tyrosine residues).[7]

  • Optimization: Based on the scouting run, optimize the gradient to achieve the best resolution between Peptide T and nearby impurities. A shallower gradient (e.g., 0.5-1% change in Solvent B per minute) around the elution point of the target peptide will improve separation.[4][6]

5. Preparative HPLC – Scale-Up Purification

  • Column and System Change: Install the preparative C18 column. Ensure the flow path is switched to the preparative scale.

  • Sample Preparation: Dissolve a larger quantity of crude Peptide T in a minimal volume of Solvent A or another appropriate solvent. The concentration will be significantly higher than for the analytical run, often limited by solubility.

  • Column Equilibration: Equilibrate the preparative column with the starting conditions determined during method development.

  • Gradient and Flow Rate Adjustment: Adjust the flow rate and gradient time for the larger column diameter. The linear flow rate should be kept consistent. The gradient duration is often maintained, while the volumetric flow rate is increased proportionally to the column's cross-sectional area.

  • Injection and Fraction Collection: Inject the concentrated crude peptide solution. Collect fractions throughout the elution of the main peak and surrounding impurities, typically in 1-2 minute intervals.[8]

6. Fraction Analysis and Post-Purification

  • Purity Check: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that contain Peptide T at the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions (e.g., using liquid nitrogen or a -80°C freezer) and lyophilize them under high vacuum to remove the water, acetonitrile, and volatile TFA.[4] The final product will be a fluffy, white powder.

  • (Optional) TFA Removal: For biological applications where residual TFA is a concern, it can be exchanged for another counter-ion like acetate or hydrochloride.[9] This can be done by re-dissolving the peptide in a dilute acid solution (e.g., 0.1 M HCl) and re-lyophilizing, repeating the process 2-3 times, or by performing ion-exchange chromatography.[6][9][10]

Data Summary

The following table summarizes typical parameters for the HPLC purification of Peptide T.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% (v/v) TFA in Water0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min
Detection Wavelength 214 nm / 280 nm214 nm / 280 nm
Injection Volume 10-50 µL0.5-5 mL (or larger)
Sample Concentration ~1 mg/mL10-50 mg/mL (solubility dependent)
Scouting Gradient 5-65% B over 30 min5-65% B over 30 min
Optimized Gradient e.g., 20-40% B over 40 mine.g., 20-40% B over 40 min

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of Peptide T.

HPLC_Purification_Workflow crude_peptide Crude Peptide T sample_prep Sample Preparation (Dissolution & Filtration) crude_peptide->sample_prep analytical_hplc Analytical HPLC (Method Development) sample_prep->analytical_hplc is_optimized Resolution Optimized? analytical_hplc->is_optimized is_optimized->analytical_hplc No (Adjust Gradient) prep_hplc Preparative HPLC (Scale-Up) is_optimized->prep_hplc Yes fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis is_pure Purity > 98%? purity_analysis->is_pure is_pure->fraction_collection No (Discard) pool_fractions Pool Pure Fractions is_pure->pool_fractions Yes lyophilization Lyophilization pool_fractions->lyophilization purified_peptide Purified Peptide T lyophilization->purified_peptide

Caption: Workflow for Peptide T purification using RP-HPLC.

References

Application Notes and Protocols for Lyophilized Peptide T TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper storage, handling, and reconstitution of lyophilized Peptide T TFA, along with protocols for relevant in vitro assays.

Product Information

  • Product Name: Lyophilized this compound

  • Appearance: White lyophilized powder

  • Storage: Store at -20°C to -80°C.

Storage and Handling of Lyophilized this compound

Proper storage and handling are crucial to maintain the stability and integrity of lyophilized this compound.

Long-Term Storage

For long-term storage, lyophilized this compound should be stored at -20°C, or preferably at -80°C, in a desiccator and protected from light.[1] Under these conditions, the peptide can be stable for several years.[2][3] Exposure to moisture will significantly decrease the long-term stability of the peptide.[2][4]

Handling

Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[1][5] This prevents the condensation of moisture onto the peptide, as lyophilized peptides are often hygroscopic.[1][5] Once opened, weigh out the desired amount of peptide quickly in a clean, controlled environment.[5] After dispensing, it is recommended to purge the vial with an inert gas like nitrogen or argon before tightly resealing and returning it to cold storage.[2][6]

Table 1: Recommended Storage Conditions for Lyophilized this compound

ConditionTemperatureDurationStability
Long-Term-20°C to -80°CUp to several yearsHigh
Short-Term4°CDays to weeksModerate
Room TemperatureAmbientDaysLow

Note: This table provides general guidance based on typical peptide stability. Specific stability data for this compound may vary.

Reconstitution of Lyophilized this compound

Reconstitution Procedure
  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.[7]

  • Solvent Selection: The choice of solvent depends on the experimental requirements. For initial reconstitution, sterile, distilled water is often a good starting point.[2] If solubility is an issue, the addition of a small amount of 0.1% acetic acid can be beneficial for basic peptides.[4]

  • Reconstitution: Using a sterile syringe, slowly add the desired volume of solvent to the vial, allowing it to run down the side of the vial.[7]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[8] Avoid vigorous shaking, which can cause aggregation.[8] Sonication can be used to aid in the dissolution of poorly soluble peptides.[2]

Storage of Reconstituted this compound

The shelf-life of peptides in solution is limited.[9] For optimal stability, it is recommended to:

  • Aliquot: Divide the reconstituted peptide solution into single-use aliquots to avoid repeated freeze-thaw cycles.[2][9]

  • Storage Temperature: Store the aliquots at -20°C or colder.[9]

  • pH: Using sterile buffers at a pH between 5 and 6 can prolong the storage life of the peptide solution.[9]

Table 2: Stability of Reconstituted this compound in Solution

Storage TemperatureDurationStability
-80°CMonthsGood
-20°CWeeks to MonthsModerate
4°CDaysLow
Room TemperatureHoursVery Low

Note: This table provides general guidance. The stability of this compound in solution is sequence-dependent and can be influenced by the solvent and buffer used.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound.

In Vitro Chemotaxis Assay

This protocol describes a general method for assessing the chemotactic or anti-chemotactic effects of Peptide T. Peptide T has been reported to have anti-chemotactic activity by blocking CCR5-mediated chemotaxis.[10]

Workflow for Chemotaxis Assay

G prep Prepare Cell Suspension (e.g., T-lymphocytes) load_cells Load Cells into Upper Chamber of Transwell Insert prep->load_cells add_chemo Add Chemoattractant ± Peptide T to Lower Chamber load_cells->add_chemo incubate Incubate (e.g., 37°C, 5% CO2) for a defined period add_chemo->incubate quantify Quantify Migrated Cells in Lower Chamber incubate->quantify G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Peptide_T Peptide T CCR5 CCR5 Receptor Peptide_T->CCR5 Blocks HIV gp120 binding VIP_R VIP Receptor Peptide_T->VIP_R Acts as an agonist G_protein G-protein activation CCR5->G_protein VIP_R->G_protein Chemokine_Signaling Inhibition of Chemokine Signaling G_protein->Chemokine_Signaling TNF_alpha Decreased TNF-α Production G_protein->TNF_alpha

References

Application Notes and Protocols: Peptide T TFA in Co-receptor Binding Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T, a synthetic octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr), is a pioneering HIV entry inhibitor. Its trifluoroacetate (TFA) salt, Peptide T TFA, is commonly used in research settings. Derived from the V2 region of the HIV-1 envelope glycoprotein gp120, Peptide T functions by targeting the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 strains into host cells.[1] This document provides detailed application notes and protocols for utilizing this compound in co-receptor binding inhibition assays, a crucial step in the evaluation of potential HIV entry inhibitors.

Mechanism of Action: HIV-1 entry into target cells, such as T-lymphocytes and macrophages, is a multi-step process. It begins with the binding of the viral envelope protein gp120 to the primary cellular receptor, CD4. This initial binding induces conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic viruses, which are predominant during the early stages of infection, this co-receptor is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cytoplasm. Peptide T acts as a competitive inhibitor, binding to the CCR5 co-receptor and thereby blocking its interaction with gp120.[1] This inhibition prevents the necessary conformational changes for membrane fusion, effectively halting viral entry.

Quantitative Data Summary

The inhibitory activity of Peptide T and its analogs, such as D-Ala1-Peptide T-amide (DAPTA), has been evaluated in various in vitro systems. The following table summarizes key quantitative data from published studies. It is important to note that inhibitory concentrations can vary depending on the specific HIV-1 strain, target cell type, and assay conditions.

CompoundHIV-1 Strain(s)Target CellsAssay TypeInhibitory ConcentrationPercent InhibitionReference
Peptide TR5 & R5/X4 primary isolatesMonocyte-derived macrophages (MDMs), Microglia, primary CD4+ T cellsp24 antigen assay10-12 to 10-9 M (Peak)60-99%[1]
Peptide THIV-1 (ADA envelope)HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-luciferase reporter constructLuciferase Reporter AssayNot specifiedEffective inhibition[1]
DAPTAR5 strainsMonocyte-derived macrophages (MDMs)p24 antigen assay10-9 M>90%[2]

Note: TFA (trifluoroacetate) is a common counterion for synthetic peptides and is not expected to significantly alter the biological activity of Peptide T in these assays.

Experimental Protocols

Competitive CCR5 Radioligand Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled natural ligand for binding to the CCR5 receptor.

Materials:

  • This compound

  • Membrane preparations from cells expressing high levels of CCR5 (e.g., CHO-CCR5 or CEM-CCR5 cells)

  • Radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [3H]RANTES)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)

  • Unlabeled CCR5 ligand (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

  • 96-well filter plates

Protocol:

  • Membrane Preparation: Prepare cell membranes from CCR5-expressing cells according to standard protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radiolabeled ligand, and 50 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled CCR5 ligand (at a high concentration, e.g., 1 µM), 50 µL of radiolabeled ligand, and 50 µL of membrane preparation.

    • Competition: 50 µL of this compound at various concentrations (e.g., 10-12 to 10-6 M), 50 µL of radiolabeled ligand, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

HIV-1 Entry Inhibition Assay using Luciferase Reporter Cells (TZM-bl)

This is a functional assay that measures the ability of this compound to inhibit HIV-1 entry and subsequent gene expression.

Materials:

  • This compound

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated HIV-1 LTR-driven luciferase reporter gene)

  • R5-tropic HIV-1 strain (e.g., BaL, JR-FL, or ADA)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • DEAE-Dextran

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

  • Peptide Preparation: Prepare serial dilutions of this compound in growth medium.

  • Treatment and Infection:

    • Remove the culture medium from the cells.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • In a separate plate, pre-incubate the HIV-1 virus with DEAE-Dextran (to enhance infectivity) for 15-30 minutes at 37°C.

    • Add 50 µL of the virus-DEAE-Dextran mixture to the wells containing the peptide.

    • Include control wells with cells and virus only (no peptide) and cells only (no virus).

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value (the effective concentration of this compound that inhibits 50% of viral entry) using non-linear regression analysis.

Multinuclear Activation of a Galactosidase Indicator (MAGI) Assay

This assay is another functional method to quantify the inhibition of HIV-1 entry.

Materials:

  • This compound

  • MAGI-CCR5 cells (HeLa cells expressing CD4 and CCR5, with an integrated HIV-1 LTR-driven β-galactosidase reporter gene)

  • R5-tropic HIV-1 strain

  • Complete growth medium

  • Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (e.g., 4 mM potassium ferrocyanide, 4 mM potassium ferricyanide, 2 mM MgCl2, and 0.4 mg/mL X-gal in PBS)

  • Light microscope

  • 24-well cell culture plates

Protocol:

  • Cell Seeding: Seed MAGI-CCR5 cells in a 24-well plate and incubate overnight.

  • Treatment and Infection:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Add the R5-tropic HIV-1 strain to the wells.

  • Incubation: Incubate the plate for 48 hours.

  • Staining:

    • Wash the cells with PBS.

    • Fix the cells with the fixing solution for 5 minutes.

    • Wash the cells again with PBS.

    • Add the staining solution and incubate at 37°C for 2-4 hours, or until blue cells are visible.

  • Counting:

    • Wash the cells with PBS.

    • Count the number of blue cells (infected cells) in each well using a light microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the virus-only control.

    • Determine the EC50 value by plotting the percentage of inhibition against the peptide concentration.

Visualizations

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 4. Membrane Fusion CCR5->gp41 3. Conformational Change PeptideT This compound PeptideT->CCR5 Blocks Binding Experimental_Workflow cluster_screening Primary Screening: Direct Binding cluster_validation Functional Validation: HIV-1 Entry Inhibition cluster_confirmation Confirmation in Primary Cells BindingAssay Competitive CCR5 Binding Assay (e.g., Radioligand Displacement) DetermineKi Determine IC50 and Ki values BindingAssay->DetermineKi LuciferaseAssay Luciferase Reporter Assay (e.g., TZM-bl cells) DetermineKi->LuciferaseAssay Lead Candidate MAGIAssay MAGI Assay DetermineKi->MAGIAssay Lead Candidate DetermineEC50 Determine EC50 values LuciferaseAssay->DetermineEC50 MAGIAssay->DetermineEC50 PBMC_Assay Inhibition Assay in PBMCs or Macrophages (p24 ELISA or RT-qPCR) DetermineEC50->PBMC_Assay Confirmed Hit ValidatePotency Validate antiviral potency in a more physiologically relevant system PBMC_Assay->ValidatePotency

References

Synthesizing the HIV-1 Entry Inhibitor, Peptide T, via Solid-Phase Peptide Synthesis with TFA Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide T is an octapeptide (H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH) derived from the V2 region of the HIV-1 envelope glycoprotein, gp120.[1] It functions as a viral entry inhibitor by targeting the CCR5 chemokine receptor, a primary co-receptor for macrophage-tropic (R5) strains of HIV-1.[1] By binding to CCR5, Peptide T allosterically inhibits the interaction between gp120 and the co-receptor, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This mechanism effectively blocks the entry of R5-tropic HIV-1 into target cells such as T-cells and macrophages. The development of potent and specific HIV entry inhibitors like Peptide T represents a significant strategy in anti-retroviral therapy. This document provides a detailed protocol for the chemical synthesis of Peptide T using Fmoc-based solid-phase peptide synthesis (SPPS), followed by trifluoroacetic acid (TFA)-mediated cleavage from the resin and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway of HIV-1 Entry via CCR5 and Inhibition by Peptide T

The entry of R5-tropic HIV-1 into a host cell is a multi-step process. Initially, the viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the host cell surface. This binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. Peptide T acts as an antagonist at the CCR5 receptor, blocking the gp120-CCR5 interaction and halting the fusion process.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-Receptor gp120->CCR5 gp41 gp41 CD4->gp120 CCR5->gp41 4. gp41 Conformational Change & Fusion Membrane PeptideT Peptide T PeptideT->CCR5 Inhibition

Figure 1: Mechanism of HIV-1 entry and inhibition by Peptide T.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Peptide T

This protocol is based on the widely adopted Fmoc/tBu strategy for SPPS.[2]

Materials and Reagents:

  • Fmoc-L-Thr(tBu)-Wang resin

  • Fmoc-protected amino acids: Fmoc-L-Ala-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-L-Asn(Trt)-OH, Fmoc-L-Tyr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell Fmoc-L-Thr(tBu)-Wang resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Cycle for each amino acid in the sequence: Tyr, Asn, Thr, Thr, Thr, Ser, Ala):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Final Deprotection: After the final coupling of Fmoc-L-Ala-OH, perform a final Fmoc deprotection step as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin extensively with DMF, DCM, and Methanol.

    • Dry the resin under vacuum for at least 4 hours.

II. TFA Cleavage and Peptide Precipitation

CAUTION: TFA is highly corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Sintered glass funnel

Protocol:

  • Cleavage Reaction:

    • Place the dry peptide-resin in a round-bottom flask.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

III. Purification and Characterization

Materials and Reagents:

  • Crude Peptide T

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the dissolved peptide onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the molecular weight (Expected [M+H]⁺ ≈ 858.8 g/mol ).

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution and lyophilize to obtain the final purified Peptide T as a white, fluffy powder.

Experimental Workflow

Peptide_Synthesis_Workflow Resin Fmoc-Thr(tBu)-Wang Resin SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Resin->SPPS Cleavage TFA Cleavage (TFA/TIS/H2O) SPPS->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification (C18 column) Precipitation->Purification Characterization Characterization (HPLC, Mass Spec) Purification->Characterization Final_Product Purified Peptide T Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Residual TFA Removal from Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual trifluoroacetic acid (TFA) from synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove residual TFA from my synthetic peptide?

Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] While effective for these purposes, residual TFA can be problematic for downstream applications for several reasons:

  • Biological Toxicity: TFA can exhibit cytotoxicity, even at low concentrations, which can interfere with cell-based assays by inhibiting cell proliferation and inducing apoptosis.[1]

  • Alteration of Peptide Structure and Function: TFA counterions can bind to positively charged residues on the peptide, such as lysine and arginine, potentially altering the peptide's secondary structure, solubility, and aggregation properties.[1][3]

  • Interference with Biological Assays: The acidity of TFA can denature pH-sensitive proteins and enzymes, leading to inaccurate results in enzymatic and receptor-binding assays.[1]

  • Inaccurate Peptide Quantification: The presence of TFA adds to the total weight of the lyophilized peptide, leading to an overestimation of the actual peptide content, which can be between 10% and 45% TFA by weight.[2][4]

For critical applications such as cellular assays, in vivo studies, and the development of active pharmaceutical ingredients (APIs), it is often required to reduce TFA levels to less than 1%.[1]

Q2: What are the common methods for removing residual TFA from synthetic peptides?

Several methods are available to remove or exchange the TFA counterion. The most common and effective techniques include:

  • TFA/HCl Exchange (Lyophilization): This is a widely used method that involves dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then lyophilizing (freeze-drying) it. This process is typically repeated multiple times to ensure complete exchange of the TFA counterion with chloride.[3][5]

  • TFA/Acetate Exchange (Ion-Exchange Chromatography): This method utilizes a strong anion exchange resin to replace TFA with the more biologically compatible acetate counterion.[6][7]

  • Reversed-Phase HPLC (RP-HPLC): The peptide can be re-purified using RP-HPLC with a mobile phase containing a different, weaker acid, such as acetic acid. This allows for the exchange of the TFA counterion during the purification process.[8][9][10]

Q3: Does lyophilization alone remove TFA?

No, standard lyophilization is not sufficient to remove TFA that is ionically bound to the peptide. While extended lyophilization can help remove unbound, free TFA, it will not effectively remove the TFA counterions associated with the positively charged residues of the peptide.[1] A salt exchange procedure is necessary to displace the bound TFA.

Troubleshooting Guides

Issue 1: Incomplete TFA Removal After HCl Exchange

Symptom: You have performed one or more rounds of TFA/HCl exchange, but subsequent analysis (e.g., by ion chromatography or NMR) indicates a significant amount of residual TFA.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient HCl Concentration Using an HCl concentration that is too low may result in an incomplete exchange. The recommended final HCl concentration is between 2 mM and 10 mM.[3][11]
Too Few Exchange Cycles For some peptides, especially those with multiple basic residues, a single exchange cycle may not be sufficient. It is often recommended to repeat the dissolution in HCl and lyophilization process at least two to three times.[3][11]
Peptide Concentration The initial concentration of the peptide when dissolved in water or buffer can influence the efficiency of the exchange. A common starting point is 1 mg of peptide per 1 mL of solvent.[3][11]
Issue 2: Peptide Degradation or Modification During TFA Removal

Symptom: After the TFA removal procedure, you observe a decrease in peptide purity or the appearance of unexpected peaks in your analytical chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Excessively High HCl Concentration Using an HCl concentration higher than 10 mM can risk modifying the peptide.[3][11] It is crucial to adhere to the recommended concentration range.
Harsh pH Conditions Some methods, particularly older protocols, might suggest using very strong acidic conditions which could lead to peptide degradation. The modern, optimized protocols with dilute HCl are generally safe for most peptides.
Instability of the Peptide Sequence Certain peptide sequences may be inherently unstable under acidic conditions. If you suspect this, consider using a milder TFA removal method, such as ion-exchange chromatography with an acetate buffer.

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This protocol is a widely adopted method for replacing TFA counterions with chloride.

  • Dissolution: Dissolve the synthetic peptide in distilled water or a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) to a concentration of approximately 1 mg/mL.[3][11]

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][11]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[3][11]

  • Freezing: Freeze the solution rapidly. Using liquid nitrogen is preferred, but a -80°C freezer is also acceptable.[3][11]

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[3][11]

  • Repeat: For complete removal, re-dissolve the lyophilized peptide powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[3][11]

  • Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer for the downstream application.[3][11]

Protocol 2: TFA/Acetate Exchange using Anion-Exchange Resin

This method is suitable for exchanging TFA with the more biologically benign acetate counterion.

  • Resin Preparation: Prepare a small column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[6][7]

  • Resin Activation: Elute the column with a 1 M solution of sodium acetate.[6][7]

  • Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[6][7]

  • Peptide Loading: Dissolve the TFA salt of the peptide in distilled water and apply it to the prepared column.[6][7]

  • Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[6][7]

  • Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[6]

Quantitative Data Summary

The efficiency of TFA removal can be quantified using various analytical techniques. Below is a summary of typical TFA content before and after exchange procedures.

Method Initial TFA Content (% w/w) TFA Content After 1 Cycle (% w/w) TFA Content After 3 Cycles (% w/w) Reference
Lyophilization with 10 mM HCl 33.3%< 1%< 1%[5]
Lyophilization with 2 mM HCl 33.3%Not specified< 1%[5]
Ion-Exchange Chromatography Not specifiedNot applicableAlmost complete exchange[10]

Note: The initial TFA content can vary significantly depending on the peptide sequence and the purification method used.

Visualizing Experimental Workflows

TFA/HCl Exchange Workflow

TFA_HCl_Exchange cluster_workflow TFA/HCl Exchange Workflow start Start: Peptide-TFA Salt dissolve Dissolve Peptide in Water/Buffer (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl to final conc. of 2-10 mM dissolve->add_hcl incubate Incubate at RT for 1 min add_hcl->incubate freeze Freeze (Liquid N2 or -80°C) incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize check Repeat 2x? lyophilize->check check->dissolve Yes end End: Peptide-HCl Salt check->end No

Caption: Workflow for TFA/HCl exchange via lyophilization.

TFA/Acetate Exchange Workflow

TFA_Acetate_Exchange cluster_workflow TFA/Acetate Exchange Workflow start Start: Peptide-TFA Salt prep_resin Prepare Anion Exchange Resin start->prep_resin activate_resin Activate Resin with 1M Sodium Acetate prep_resin->activate_resin wash_resin Wash Resin with Distilled Water activate_resin->wash_resin load_peptide Dissolve Peptide and Load onto Column wash_resin->load_peptide elute_peptide Elute Peptide with Distilled Water load_peptide->elute_peptide collect_fractions Collect Peptide Fractions elute_peptide->collect_fractions lyophilize Lyophilize to Obtain Peptide-Acetate Salt collect_fractions->lyophilize end End: Peptide-Acetate Salt lyophilize->end

Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.

References

Technical Support Center: Understanding the Effects of TFA on Peptide T Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential effects of trifluoroacetic acid (TFA) on Peptide T biological assays. TFA is a common counterion found in commercially available synthetic peptides, and its presence can lead to unexpected and misleading results.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my Peptide T sample?

A1: Trifluoroacetic acid (TFA) is a strong acid used during the chemical synthesis of peptides, including Peptide T. It is instrumental in cleaving the peptide from the solid-phase resin and is also used as an ion-pairing agent to improve peak resolution during High-Performance Liquid Chromatography (HPLC) purification.[1][2][3] As a result, synthetic peptides are often delivered as TFA salts, where positively charged residues on the peptide are associated with the negatively charged trifluoroacetate anion.[2]

Q2: How can residual TFA affect my biological experiments with Peptide T?

A2: Residual TFA can significantly impact a wide range of biological assays.[2] Even at nanomolar concentrations, it has been shown to inhibit or, in some cases, stimulate cell proliferation.[1][2][4][5] TFA can also act as an allosteric modulator of receptors, interfere with enzymatic assays by altering pH, and elicit immune responses in vivo.[2][6] Furthermore, its strong absorbance in the infrared spectrum can complicate the analysis of peptide secondary structure.[4][6]

Q3: What are the specific biological effects that have been observed due to TFA contamination?

A3: Reported effects of TFA in biological systems include:

  • Cell Proliferation: Inhibition of osteoblast and chondrocyte proliferation has been observed at concentrations as low as 10 nM.[2][4][5] Conversely, some studies have reported TFA-induced stimulation of glioma cell growth.[4][7]

  • Receptor Modulation: TFA has been identified as an unintended allosteric modulator of the glycine receptor (GlyR).[2][4][6]

  • Enzymatic Assays: The acidic nature of TFA can lower the pH of assay solutions, potentially affecting enzyme activity.[1][2]

  • Structural Analysis: TFA has a strong absorbance band around 1673 cm-1, which can overlap with the amide I band of peptides, interfering with secondary structure determination by infrared spectroscopy.[2][6]

  • In Vivo Effects: TFA can trifluoroacetylate amino groups on proteins and phospholipids, which can elicit antibody responses.[4]

Q4: My experimental results with Peptide T are inconsistent. Could TFA be the cause?

A4: Yes, variability in residual TFA concentrations between different batches of synthesized Peptide T can lead to inconsistent and irreproducible results.[7] The amount of residual TFA can range from 10% to 40% of the total peptide weight.[7] If you observe unexpected or variable results in cell-based assays, enzymatic assays, or receptor binding studies, TFA interference is a likely culprit.

Q5: How can I determine the amount of TFA in my Peptide T sample?

A5: Several analytical techniques can be used to quantify TFA content, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is a highly specific and quantitative method for determining TFA concentration.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light-scattering detector (ELSD) can be used to quantify TFA.[8]

  • Ion Chromatography: This is a sensitive and relatively inexpensive method for counter-ion determination.[9]

Q6: What are the alternatives to TFA salts for Peptide T?

A6: For sensitive biological assays, it is recommended to use Peptide T with more biocompatible counter-ions such as acetate or hydrochloride (HCl).[6][10] These are less likely to interfere with biological systems compared to TFA.[5][6]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cell-based assays (e.g., proliferation, cytotoxicity, chemotaxis) with Peptide T.

  • Possible Cause: Interference from residual TFA counter-ions in your synthetic Peptide T.

  • Troubleshooting Steps:

    • Quantify TFA Content: If possible, determine the concentration of TFA in your peptide stock solution using one of the analytical methods listed in FAQ 5.

    • Perform a Counter-ion Exchange: If TFA levels are significant, consider exchanging the TFA for a more biologically compatible counter-ion like acetate or hydrochloride (HCl).[2][10] Refer to the "Experimental Protocols" section below for detailed procedures.

    • Use a Control: Include a TFA control (at a similar concentration to that in your peptide sample) in your assay to determine its direct effect on the cells.

    • Source a Different Salt Form: Purchase Peptide T as an acetate or hydrochloride salt if available.

Issue 2: Poor or irreproducible results in Peptide T-related enzyme kinetic or receptor binding assays.

  • Possible Cause: Alteration of assay pH by TFA or direct interference with the enzyme or receptor.

  • Troubleshooting Steps:

    • Check the pH: Measure the pH of your final assay solution after the addition of the Peptide T solution. TFA is a strong acid and can lower the pH, affecting enzyme activity or receptor-ligand interactions.[1][2]

    • Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity to counteract the acidity of the TFA.

    • Counter-ion Exchange: As with cell-based assays, exchanging TFA for HCl or acetate is the most reliable solution.

    • Control for TFA Effects: Test the effect of TFA alone on the enzyme or receptor to understand its potential for direct modulation.

Quantitative Data on TFA Effects

The following table summarizes quantitative data on the biological effects of TFA from studies on various peptides. While this data is not specific to Peptide T, it illustrates the potential impact of TFA contamination.

Biological EffectCell/System TypePeptide/CompoundTFA ConcentrationObserved EffectReference
Inhibition of Cell ProliferationFetal Rat OsteoblastsAmylin, Calcitonin10 nM - 100 nMReduced cell numbers and thymidine incorporation.[4][5]
Inhibition of Cell ProliferationArticular ChondrocytesNot specified10 nM - 100 nMReduced cell numbers.[5]
Stimulation of Cell GrowthMurine Glioma CellsNot specified0.5 - 7.0 mMEnhanced cell growth and protein synthesis.[4]
Allosteric ModulationGlycine Receptor (GlyR)Not specifiedNot specifiedIncreased receptor activity at lower glycine concentrations.[4][6]
In Vitro ToxicityCFBE410 cellsPeptide M33Not specifiedM33-TFA was more toxic than M33-Acetate.[3]

Experimental Protocols

Protocol for Trifluoroacetate (TFA) Removal via HCl Salt Exchange

This is a common method for exchanging TFA for the more biocompatible chloride counter-ion.[1][10][11]

Materials:

  • Lyophilized Peptide T-TFA salt

  • 100 mM Hydrochloric Acid (HCl) in sterile, nuclease-free water

  • Distilled water

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve the Peptide T-TFA salt in distilled water at a concentration of 1 mg/mL.[1]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[1]

  • Allow the solution to stand at room temperature for at least one minute.[10]

  • Flash-freeze the solution in liquid nitrogen.[1]

  • Lyophilize the frozen solution overnight to remove all liquid.

  • To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution.

  • Repeat the freezing and lyophilization steps at least two more times.[1][10]

  • After the final lyophilization, the peptide will be in the hydrochloride salt form.

Protocol for Trifluoroacetate (TFA) Removal via Anion Exchange HPLC

This method is also effective for TFA removal and can be performed on the same reversed-phase HPLC system used for peptide purification.[10]

Materials:

  • Lyophilized Peptide T-TFA salt

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1% Acetic Acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

Procedure:

  • Equilibrate the C18 column with a low concentration of Mobile Phase B in Mobile Phase A.

  • Dissolve the Peptide T-TFA salt in a minimal amount of Mobile Phase A.

  • Load the peptide solution onto the equilibrated column.

  • Wash the column extensively with Mobile Phase A to remove the TFA, which will elute in the void volume.

  • Elute the peptide from the column using a gradient of Mobile Phase B.

  • Collect the fractions containing the peptide.

  • Lyophilize the collected fractions to obtain the peptide as an acetate salt.

Visualizations

TFA_Interference_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Inconsistent/Unexpected Biological Assay Results cause Potential TFA Interference start->cause quantify Quantify TFA Content (e.g., 19F-NMR, HPLC-ELSD) cause->quantify control Use TFA Control in Assay cause->control new_salt Source Peptide as Different Salt Form cause->new_salt exchange Perform Counter-ion Exchange (HCl or Acetate) quantify->exchange end Reliable and Reproducible Assay Results exchange->end control->end new_salt->end

Caption: Troubleshooting workflow for TFA interference in biological assays.

Peptide_T_Signaling_Pathway Peptide_T Peptide T CCR5 CCR5 Receptor Peptide_T->CCR5 Binds to GPCR_Signaling G-Protein Coupled Signaling Cascade CCR5->GPCR_Signaling Activates Downstream_Effects Downstream Cellular Effects (e.g., Inhibition of Chemotaxis, Modulation of Cytokine Production) GPCR_Signaling->Downstream_Effects Leads to TFA TFA (Trifluoroacetate) TFA->CCR5 Potential Allosteric Modulation TFA->GPCR_Signaling pH Alteration/ Direct Interference

References

Technical Support Center: Troubleshooting Low Solubility of Peptide T TFA in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges with the solubility of Peptide T trifluoroacetate (TFA) in aqueous buffers. This document provides a comprehensive overview of Peptide T's properties, detailed troubleshooting procedures, and preventative measures to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Peptide T and why is its solubility a concern?

Peptide T is an octapeptide with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT)[1][2]. It is a synthetic peptide derived from the HIV-1 envelope glycoprotein gp120 and has been investigated for its potential therapeutic effects, including antiviral and immunomodulatory activities[2][3][4][5][6]. Like many synthetic peptides, Peptide T is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process[7]. While the TFA salt can aid in the stability of the lyophilized powder, it can also impact the peptide's solubility and may have undesired effects in biological assays. Low solubility can lead to inaccurate concentration measurements, precipitation during experiments, and reduced biological activity.

Q2: What are the key physicochemical properties of Peptide T that influence its solubility?

Understanding the physicochemical properties of Peptide T is crucial for troubleshooting solubility issues.

PropertyValueImplication for Solubility
Amino Acid Sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT)The high content of polar, uncharged amino acids (Threonine, Serine, Asparagine, Tyrosine) suggests a generally hydrophilic nature.
Molecular Weight 857.88 g/mol [2]
Isoelectric Point (pI) ~5.6The peptide has a net neutral charge at this pH, where it is typically least soluble. Solubility is expected to increase in buffers with a pH further away from the pI.
Net Charge at pH 7.0 -1At neutral pH, the peptide carries a slight negative charge, suggesting it is anionic.
Grand Average of Hydropathicity (GRAVY) -0.813The negative GRAVY score indicates that Peptide T is a hydrophilic peptide, which should favor solubility in aqueous solutions.

Q3: My Peptide T TFA is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

Low solubility of this compound can be attributed to several factors, including the buffer's pH and ionic strength, as well as the presence of the TFA counter-ion. Here is a systematic approach to troubleshoot this issue:

Troubleshooting_Workflow start Start: Low this compound Solubility check_purity Verify Peptide Purity and Handling start->check_purity solubility_test Perform a Small-Scale Solubility Test check_purity->solubility_test adjust_ph Adjust Buffer pH solubility_test->adjust_ph If insoluble use_cosolvent Introduce a Co-solvent adjust_ph->use_cosolvent If still insoluble success Peptide Dissolved adjust_ph->success If soluble sonicate Apply Gentle Sonication use_cosolvent->sonicate If precipitation occurs on dilution use_cosolvent->success If soluble tfa_removal Consider TFA Removal sonicate->tfa_removal If still insoluble sonicate->success If soluble tfa_removal->success If successful fail Consult Further Support tfa_removal->fail If issues persist

Caption: A stepwise workflow for troubleshooting low this compound solubility.

Detailed Troubleshooting Guide

1. Verify Peptide Purity and Proper Handling

Before attempting to dissolve the peptide, ensure that it has been stored correctly (typically at -20°C or colder in a desiccated environment) and brought to room temperature before opening the vial to prevent condensation. Verify the purity of the peptide from the certificate of analysis provided by the supplier.

2. Perform a Small-Scale Solubility Test

To avoid wasting your entire stock of peptide, it is highly recommended to first test the solubility of a small amount.

3. Adjusting the pH of the Aqueous Buffer

The solubility of a peptide is lowest at its isoelectric point (pI) and increases as the pH of the solution moves further away from the pI. Since the calculated pI of Peptide T is approximately 5.6, its solubility will be enhanced in buffers with a pH significantly lower or higher than this value.

  • For Basic Buffers (pH > 7.6): Since Peptide T has a net negative charge at neutral pH, increasing the pH further will increase its negative charge and likely improve solubility.

    • Recommended Buffers: Tris-HCl (pH 8.0-9.0), Ammonium Bicarbonate (pH 7.8).

  • For Acidic Buffers (pH < 3.6): Lowering the pH will protonate the C-terminal carboxyl group, giving the peptide a net positive charge and potentially increasing solubility.

    • Recommended Buffers: Acetate buffer (pH 4.0), or dilute acetic acid (0.1-1%).

4. Utilizing Co-solvents

For hydrophobic peptides, the use of a small amount of an organic co-solvent can significantly improve solubility. Although Peptide T is hydrophilic, localized hydrophobic interactions can still occur, and a co-solvent might be beneficial if pH adjustment alone is insufficient.

Co-solventRecommended Starting ConcentrationConsiderations
Dimethyl sulfoxide (DMSO) 5-10% in the stock solutionDMSO is a strong solvent for many peptides. However, it can be toxic to cells at higher concentrations. Aim for a final concentration of <0.5% in your experimental assay[7].
Acetonitrile (ACN) 5-10% in the stock solutionA less common choice for initial solubilization but can be effective.
Isopropanol or Ethanol 5-10% in the stock solutionCan be useful for some peptides, but their effectiveness for Peptide T needs to be empirically determined.

Experimental Protocol: Dissolving this compound using a Co-solvent

  • Weigh a small, known amount of lyophilized this compound.

  • Add a small volume of the chosen organic co-solvent (e.g., DMSO) to the peptide to create a concentrated stock solution. Gently vortex to dissolve.

  • Slowly add the aqueous buffer of your choice to the concentrated stock solution dropwise while gently vortexing to reach the desired final concentration. This gradual dilution helps to prevent the peptide from precipitating out of the solution[7].

5. Gentle Sonication

If the peptide is still not fully dissolved after pH adjustment and the addition of a co-solvent, gentle sonication can be employed.

Experimental Protocol: Using Sonication to Aid Dissolution

  • Prepare the peptide solution as described above.

  • Place the vial in a bath sonicator.

  • Sonicate for short bursts (e.g., 10-15 seconds) to avoid heating the sample.

  • Visually inspect the solution for clarity between sonications.

6. The Impact of the TFA Counter-ion and its Removal

Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and purification. The presence of TFA counter-ions can sometimes lead to solubility issues and may interfere with biological assays. If you suspect that TFA is contributing to the low solubility of Peptide T, you may consider exchanging it for a more biocompatible counter-ion like acetate or hydrochloride.

Methods for TFA Removal:

  • Ion-exchange chromatography: This is a common method for replacing TFA with another counter-ion.

  • Repeated lyophilization from an HCl solution: This can be an effective way to replace TFA with chloride.

Note: TFA removal procedures can lead to peptide loss and should be performed with caution. It is often preferable to purchase the peptide in the desired salt form if available.

Peptide T Signaling Pathways

Understanding the mechanism of action of Peptide T can be crucial for designing experiments and interpreting results. Peptide T is known to interact with several cellular components, leading to downstream signaling events.

1. Inhibition of HIV-1 Entry via CCR5

Peptide T can inhibit the replication of R5-tropic HIV-1 strains by interfering with the binding of the viral envelope protein gp120 to the CCR5 co-receptor[3][5].

Peptide_T_HIV_Inhibition cluster_cell Target Cell (e.g., T-cell, Macrophage) CD4 CD4 CCR5 CCR5 HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CD4 Binds HIV-1 gp120->CCR5 Co-receptor binding leads to viral entry Peptide T Peptide T Peptide T->CCR5 Blocks

Caption: Peptide T blocks HIV-1 entry by inhibiting gp120 binding to the CCR5 co-receptor.

2. Interaction with the Vasoactive Intestinal Peptide (VIP) Receptor

Peptide T shows sequence homology to VIP and has been suggested to interact with VIP receptors, potentially modulating downstream signaling pathways involved in inflammation and immune responses[3].

Peptide_T_VIP_Signaling Peptide T Peptide T VIPR VIP Receptor Peptide T->VIPR Binds AC Adenylate Cyclase VIPR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression

Caption: Putative signaling pathway of Peptide T through the VIP receptor.

Summary and Recommendations

Successfully dissolving this compound requires a systematic approach that considers the peptide's inherent properties and the composition of the aqueous buffer. By starting with small-scale solubility tests and methodically adjusting the pH, introducing co-solvents, or using gentle sonication, researchers can overcome most solubility challenges. For persistent issues, the influence of the TFA counter-ion should be considered. Understanding the potential signaling pathways of Peptide T will further aid in the design of robust and meaningful experiments.

References

Optimizing Peptide T TFA concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing Peptide T formulations by managing Trifluoroacetic Acid (TFA) concentration to prevent cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Peptide T and what is its mechanism of action?

A1: Peptide T is a synthetic octapeptide derived from the HIV-1 envelope glycoprotein gp120.[1] It functions as an HIV entry inhibitor by targeting the CCR5 chemokine receptor, which is a crucial co-receptor for macrophage-tropic (R5) strains of HIV-1 to enter and infect host cells like T-lymphocytes and macrophages.[1][2] By binding to CCR5, Peptide T blocks the interaction between the viral gp120 and the host cell, thereby preventing viral entry.[2]

Q2: Why is Trifluoroacetic Acid (TFA) present in my synthetic Peptide T sample?

A2: TFA is a strong acid commonly used during the solid-phase peptide synthesis (SPPS) process. It is essential for cleaving the newly synthesized peptide from the resin support and is also used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] Consequently, the final lyophilized peptide product is often a TFA salt, where TFA molecules are present as counter-ions to the positively charged amino groups on the peptide.[3]

Q3: Can residual TFA in my Peptide T solution affect my experiments?

A3: Yes, residual TFA can significantly impact experimental outcomes. TFA is known to be cytotoxic even at low concentrations and can induce dose-dependent effects on cell viability, proliferation, and apoptosis.[4] It can also alter the secondary structure, solubility, and aggregation of peptides, and interfere with sensitive biological assays by altering the pH of the experimental medium.[3][4]

Q4: What are the known cytotoxic concentrations of TFA?

A4: The cytotoxic effects of TFA can be observed at concentrations as low as the nanomolar range. For instance, studies have shown that TFA can inhibit cell proliferation in fetal rat osteoblast cultures at concentrations between 10 nM and 100 nM.[5] The acceptable upper limit of TFA concentration is highly dependent on the cell type and the specific assay being performed. For sensitive cell-based assays, it is often recommended to reduce TFA levels to less than 1%.[3]

Q5: Will simple lyophilization remove TFA from my Peptide T sample?

A5: While extended lyophilization can remove free or unbound TFA, it is generally insufficient for removing TFA counter-ions that are electrostatically bound to the peptide.[6][7] To effectively reduce the TFA content to non-cytotoxic levels, a counter-ion exchange procedure is necessary.[7]

Q6: How can I verify that TFA has been successfully removed from my Peptide T sample?

A6: Several analytical techniques can be used to quantify residual TFA. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive and specific method for detecting and quantifying fluorine-containing compounds like TFA.[8][9] Ion chromatography can also be employed to separate and quantify TFA and other anions in the peptide preparation.[10]

Troubleshooting Guide: TFA Removal from Peptide T

This guide provides solutions to common problems encountered during the removal of TFA from Peptide T preparations.

IssuePotential Cause(s)Recommended Action(s)
Poor Peptide T solubility after TFA exchange - pH of the final solution is at or near the isoelectric point (pI) of Peptide T.- The new counter-ion (e.g., acetate) forms a less soluble salt with the peptide.- Adjust the pH of the final peptide solution to be further from its pI.- Consider exchanging TFA with a different counter-ion, such as hydrochloride, which often forms more soluble peptide salts.[3]
Incomplete TFA removal after counter-ion exchange - Insufficient number of exchange cycles.- The concentration of the acid used for exchange (e.g., HCl) was too low.[6][7]- For ion-exchange chromatography, the column capacity was exceeded.- Repeat the lyophilization cycle with fresh acid solution for a total of 2-3 times.[7]- Ensure the final HCl concentration is between 2 mM and 10 mM.[6][7]- Use an appropriate amount of ion-exchange resin with sufficient capacity for the amount of peptide being processed.[11]
Significant loss of Peptide T during the procedure - Adsorption of the peptide to labware (e.g., tubes, pipette tips).- For ion-exchange chromatography, irreversible binding of the peptide to the resin.- Pre-treat labware with a blocking agent or use low-retention plastics.- Elute the peptide from the ion-exchange column with a suitable buffer, potentially with increasing ionic strength.
Altered Peptide T activity after TFA exchange - The new counter-ion (e.g., acetate) may interfere with the peptide's biological activity.- pH of the final solution may not be optimal for the assay.- Test the effect of the new counter-ion in a control experiment.- Exchange to a different, more biologically compatible counter-ion like hydrochloride.- Ensure the final pH of the peptide solution is buffered to the optimal range for your specific experiment.
Peptide aggregation observed after TFA removal - Changes in the peptide's secondary structure due to the removal of TFA and the introduction of a new counter-ion.[12]- Analyze the secondary structure of the peptide before and after TFA exchange using techniques like Circular Dichroism (CD) spectroscopy to assess conformational changes.[12]- Optimize the final buffer conditions (pH, ionic strength) to favor the native, non-aggregated state of Peptide T.

Experimental Protocols

Protocol 1: TFA to Hydrochloride (HCl) Exchange

This is a widely used method for replacing TFA with the more biocompatible chloride counter-ion.

Materials:

  • Peptide T TFA salt

  • Distilled, deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • -80°C freezer or liquid nitrogen

Procedure:

  • Dissolve the this compound salt in distilled water to a concentration of 1 mg/mL.[7]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[6][7]

  • Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[7]

  • Flash-freeze the solution using a -80°C freezer or liquid nitrogen.[7]

  • Lyophilize the frozen solution overnight until all liquid is removed.[7]

  • To ensure complete exchange, re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution and repeat the freezing and lyophilization steps for a total of two to three cycles.[7]

  • After the final lyophilization, dissolve the resulting Peptide T hydrochloride salt in the desired buffer for your experiment.

Protocol 2: TFA to Acetate Exchange using Anion-Exchange Resin

This method is suitable for exchanging TFA with acetate, another biocompatible counter-ion.

Materials:

  • This compound salt

  • Strong anion-exchange resin (acetate form)

  • Distilled, deionized water

  • Appropriate columns and collection tubes

  • Lyophilizer

Procedure:

  • Prepare a column with a strong anion-exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in the peptide sample.[11]

  • Wash the resin thoroughly with distilled water to remove any preservatives.

  • Equilibrate the column with distilled water.

  • Dissolve the this compound salt in a minimal amount of distilled water.

  • Apply the peptide solution to the column.

  • Elute the peptide from the column with distilled water, collecting the fractions.

  • Monitor the fractions for the presence of the peptide using a suitable method (e.g., UV absorbance at 280 nm).

  • Combine the peptide-containing fractions.

  • Freeze the pooled fractions and lyophilize to obtain the Peptide T acetate salt.

Quantitative Data Summary

Table 1: Cytotoxic Concentrations of TFA in Cell Culture
Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nM - 100 nMReduced cell number and thymidine incorporation[5]
Articular Chondrocytes10 nM - 100 nMReduced cell proliferation[5]
Neonatal Mouse Calvariae10 nM - 100 nMReduced cell proliferation[5]
Various Cell Lines> 1% (w/w)Potential for interference in cellular assays[3]
Table 2: Efficiency of TFA Removal Methods
MethodNumber of CyclesFinal TFA ContentReference
TFA/HCl Exchange (Lyophilization)1Significantly reduced[9]
TFA/HCl Exchange (Lyophilization)2-3Below detection limit[6][7]
Ion-Exchange Resin1Almost complete removal[13]
Reverse-Phase HPLC (with acetate buffer)1Partial removal[13]

Visualizations

Peptide T Signaling Pathway

PeptideT_Signaling cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell, Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change in gp120 G_Protein G-Protein Signaling CCR5->G_Protein 4. Downstream Signaling Viral_Entry Viral Entry (Fusion) CCR5->Viral_Entry 5. Membrane Fusion PeptideT Peptide T PeptideT->Inhibition Inhibition->CCR5 Blocks gp120 Binding TFA_Removal_Workflow start Start: Peptide T (TFA Salt) dissolve Dissolve Peptide in Water/Buffer start->dissolve add_hcl Add 100 mM HCl (Final Conc. 2-10 mM) dissolve->add_hcl lyophilize Freeze & Lyophilize add_hcl->lyophilize repeat_check Repeat 2-3x? lyophilize->repeat_check repeat_check->lyophilize Yes final_product Final Product: Peptide T (HCl Salt) repeat_check->final_product No verification Verification of TFA Removal final_product->verification bio_assay Biological Assay final_product->bio_assay nmr 19F NMR Spectroscopy verification->nmr ic Ion Chromatography verification->ic Solubility_Troubleshooting start Poor Peptide T Solubility check_ph Check pH of Solution start->check_ph adjust_ph Adjust pH away from pI check_ph->adjust_ph pH near pI check_counterion Evaluate Counter-ion check_ph->check_counterion pH is optimal success Improved Solubility adjust_ph->success exchange_counterion Exchange to a different counter-ion (e.g., HCl) check_counterion->exchange_counterion Salt known to be less soluble exchange_counterion->success

References

Technical Support Center: The Impact of Trifluoroacetic Acid (TFA) on the Secondary Structure of Peptide T

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of residual trifluoroacetic acid (TFA) on the secondary structure of Peptide T.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic Peptide T sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis (SPPS) to release the synthesized peptide from the resin.[1][2] It is also frequently used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution.[1] Consequently, synthetic peptides like Peptide T are often delivered as TFA salts, where the negatively charged TFA counter-ions are associated with positively charged residues (e.g., Lysine, Arginine, Histidine) and the N-terminus of the peptide.[3][4]

Q2: How can residual TFA affect the secondary structure of Peptide T?

A2: Residual TFA can significantly impact the secondary structure of peptides. The strong ionic interactions between TFA counter-ions and the peptide backbone can disrupt the hydrogen bonding networks that are essential for maintaining stable secondary structures like α-helices and β-sheets.[1][3] This can lead to conformational changes, potentially altering the peptide's biological activity.[3] For instance, CD spectral data on some peptides indicate that TFA can induce a small increase in helical structures.[1]

Q3: Can TFA influence the aggregation of Peptide T?

A3: Yes, the presence of TFA can affect the solubility and aggregation propensity of peptides.[3] By altering the peptide's conformation, TFA can expose hydrophobic regions that might otherwise be buried, leading to an increased tendency for aggregation.[3] This can be a significant issue in experimental setups, leading to precipitation and inaccurate concentration measurements.

Q4: What are the potential consequences of TFA-induced structural changes on Peptide T's function?

A4: Peptide T is known to be an HIV entry inhibitor that interacts with the CCR5 receptor.[4] The biological function of peptides is intricately linked to their three-dimensional structure. TFA-induced alterations in the secondary structure of Peptide T could potentially affect its binding affinity to the CCR5 receptor, thereby modulating its therapeutic efficacy.

Q5: How can I remove TFA from my Peptide T sample?

A5: Several methods are available for removing or exchanging TFA counter-ions. The most common techniques include:

  • HCl Exchange: Lyophilizing the peptide multiple times from a dilute hydrochloric acid (HCl) solution is a widely used and effective method.[3]

  • Ion-Exchange Chromatography: This method separates the peptide from the TFA counter-ions based on charge.

  • Dialysis/Ultrafiltration: This is suitable for larger peptides to exchange the buffer and remove small molecules like TFA.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Inconsistent results in biological assays (e.g., cell-based assays). Residual TFA in the Peptide T sample may be exerting cytotoxic effects or interfering with cellular signaling pathways.[1][3]Remove TFA from the peptide sample using one of the recommended methods (e.g., HCl exchange). It is advisable to obtain the peptide in a different salt form, such as acetate or hydrochloride, for sensitive biological experiments.[1]
Peptide T precipitates out of solution during experiment preparation. TFA may be promoting aggregation by altering the peptide's secondary structure and solubility.[3]Consider TFA removal. Additionally, optimize the buffer conditions (pH, ionic strength) and consider using solubilizing agents if the peptide sequence is known to be hydrophobic.
Circular Dichroism (CD) or FTIR spectra show unexpected conformations. The presence of TFA is known to influence the secondary structure of peptides.[1] TFA also has a strong absorbance band around 1670 cm⁻¹ which can interfere with the amide I band in FTIR spectroscopy.[1]It is crucial to use TFA-free Peptide T for accurate structural analysis. If this is not possible, the contribution of TFA to the spectra must be considered during data interpretation. For FTIR, spectral subtraction of a TFA standard may be necessary.[5]
NMR spectra are complex and difficult to interpret. TFA can cause peak broadening and chemical shift changes in NMR spectra, complicating structural determination.For detailed structural studies, it is highly recommended to use a TFA-free sample. If TFA is present, its characteristic ¹⁹F NMR signal can be used to quantify its concentration.[4]

Quantitative Data on TFA's Impact on Peptide Secondary Structure

Peptide Condition α-Helix (%) β-Sheet (%) Random Coil (%) Source
Pediocin PA-1With TFA351550Illustrative data based on qualitative descriptions in[1]
Pediocin PA-1TFA-free (HCl salt)252550Illustrative data based on qualitative descriptions in[1]
MelittinWith TFAIncreased helicity--Illustrative data based on qualitative descriptions in[6]

Note: The values presented are illustrative and intended to demonstrate the potential for TFA to alter secondary structure content. The actual changes for Peptide T may vary.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of Peptide T in the presence and absence of TFA.

Methodology:

  • Sample Preparation:

    • Dissolve lyophilized Peptide T (both TFA-salt and TFA-free forms) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

    • The buffer should be degassed and filtered.

  • Instrument Setup:

    • Use a calibrated spectropolarimeter.

    • Set the wavelength range to 190-260 nm for far-UV CD.

    • Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition:

    • Record the CD spectrum of the buffer as a baseline.

    • Record the CD spectrum of the Peptide T solution.

    • Subtract the baseline spectrum from the sample spectrum.

    • Typically, 3-5 scans are averaged for each sample.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE).

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To analyze the secondary structure of Peptide T through its amide I band.

Methodology:

  • Sample Preparation:

    • For solid-state analysis, lyophilized peptide can be analyzed directly.

    • For solution-state analysis, dissolve the peptide in D₂O-based buffer to a concentration of 5-10 mg/mL to avoid interference from the H₂O bending vibration in the amide I region.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

    • For solution samples, use a transmission cell with CaF₂ windows and a short path length (e.g., 6-50 µm).

  • Data Acquisition:

    • Collect a background spectrum of the buffer.

    • Collect the sample spectrum.

    • Perform a buffer subtraction.

    • Typically, 128-256 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Analyze the amide I region (1600-1700 cm⁻¹).

    • Use Fourier self-deconvolution and second-derivative analysis to identify the positions of individual secondary structure components.

    • Curve fitting of the amide I band can be used to quantify the percentage of each secondary structure element.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information of Peptide T.

Methodology:

  • Sample Preparation:

    • Dissolve TFA-free Peptide T in a suitable buffer (e.g., phosphate or acetate buffer) in 90% H₂O/10% D₂O or 100% D₂O to a concentration of ~1 mM.

    • Adjust the pH as required for optimal spectral quality.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, including:

      • ¹H 1D spectrum for a general overview.

      • 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

  • Data Analysis:

    • Assign the proton resonances to specific amino acids in the peptide sequence.

    • Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures of Peptide T.

    • Analyze the chemical shifts (Chemical Shift Index) to identify regions of regular secondary structure.

Visualizations

Peptide T Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Peptide T as an HIV entry inhibitor through its interaction with the CCR5 co-receptor.

PeptideT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV_gp120 HIV gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binding Peptide_T Peptide T CCR5 CCR5 Co-receptor Peptide_T->CCR5 3. Competitive Binding CD4->CCR5 2. Conformational Change No_Fusion Membrane Fusion Blocked CCR5->No_Fusion 4. Inhibition of gp120-CCR5 interaction Viral_Entry_Blocked HIV Entry Inhibited No_Fusion->Viral_Entry_Blocked

Caption: Proposed mechanism of Peptide T-mediated inhibition of HIV entry.

Experimental Workflow for Assessing TFA Impact

TFA_Impact_Workflow cluster_sample Sample Preparation cluster_analysis Structural Analysis cluster_results Data Interpretation PeptideT_TFA Peptide T (TFA Salt) CD CD Spectroscopy PeptideT_TFA->CD FTIR FTIR Spectroscopy PeptideT_TFA->FTIR NMR NMR Spectroscopy PeptideT_TFA->NMR PeptideT_Free Peptide T (TFA-free) PeptideT_Free->CD PeptideT_Free->FTIR PeptideT_Free->NMR Secondary_Structure Secondary Structure (% α-helix, β-sheet) CD->Secondary_Structure FTIR->Secondary_Structure Conformational_Model 3D Structural Model NMR->Conformational_Model Aggregation Aggregation Propensity Secondary_Structure->Aggregation Comparison Compare Results Secondary_Structure->Comparison Aggregation->Comparison Conformational_Model->Aggregation Conformational_Model->Comparison

References

Technical Support Center: Preventing Aggregation of Peptide T TFA in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peptide T TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of Peptide T trifluoroacetate (TFA) salt in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Peptide T and why is its aggregation a concern?

Peptide T is an octapeptide with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr.[1][2] It is a synthetic peptide derived from the HIV envelope protein gp120 and has been studied for its potential as an HIV entry inhibitor.[3] Aggregation of Peptide T in solution is a significant concern as it can lead to loss of biological activity, reduced solubility, and the formation of visible precipitates, all of which can compromise experimental results and therapeutic efficacy.[4][5]

Q2: What are the primary factors that influence the aggregation of this compound in solution?

Several factors can influence the aggregation of peptides like Peptide T in solution. These include:

  • pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, leading to an increased propensity for aggregation.[6]

  • Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions, which can lead to aggregation.[4][5]

  • Temperature: Elevated temperatures can accelerate aggregation kinetics.[7]

  • Ionic Strength: The salt concentration of the solution can either promote or inhibit aggregation depending on the specific peptide and buffer composition.[5]

  • Presence of Trifluoroacetic Acid (TFA): TFA is often a remnant from the peptide synthesis and purification process. While it can aid in the initial dissolution, residual TFA can influence the peptide's secondary structure and aggregation tendency.[5]

  • Mechanical Stress: Agitation or stirring can sometimes induce peptide aggregation.[4][5]

Q3: How can I determine the optimal pH for dissolving this compound to minimize aggregation?

To minimize aggregation, it is generally recommended to work at a pH that is at least one to two units away from the peptide's isoelectric point (pI). The theoretical isoelectric point of Peptide T can be calculated based on its amino acid sequence.

Calculating the Isoelectric Point (pI) of Peptide T:

The pI is the pH at which the net charge of the peptide is zero. This can be estimated by considering the pKa values of the N-terminal amine, the C-terminal carboxyl group, and the side chains of any ionizable amino acids. The sequence of Peptide T is Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr.

Based on its amino acid composition, Peptide T has a theoretical isoelectric point in the acidic to neutral range. Therefore, dissolving Peptide T in a buffer with a pH further away from this range (either more acidic or more basic) should enhance its solubility and reduce aggregation.

Q4: What are the recommended storage conditions for lyophilized this compound and its solutions?

Proper storage is crucial to prevent degradation and pre-aggregation of this compound.

  • Lyophilized Powder: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.

  • Peptide Solutions: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (a few days), solutions can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. It is generally advisable to use sterile buffers with a pH between 5 and 6 for storing peptide solutions to prolong their shelf life.

Troubleshooting Guides

Issue 1: this compound powder does not dissolve readily in aqueous buffer.
  • Possible Cause: The pH of the buffer is close to the isoelectric point (pI) of Peptide T, leading to minimal solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Try dissolving the peptide in a buffer with a pH further from its pI. Since Peptide T is a neutral peptide, trying a slightly acidic (e.g., pH 4-5) or slightly basic (e.g., pH 8-9) buffer may improve solubility.

    • Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) followed by a stepwise dilution with the aqueous buffer can be effective.[8] However, ensure the final concentration of the organic solvent is compatible with your downstream experiments.

    • Sonication: Gentle sonication can help to break up small aggregates and enhance dissolution.[7]

Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
  • Possible Cause: The peptide is aggregating in the solution due to factors like concentration, temperature, or inappropriate buffer conditions.

  • Troubleshooting Steps:

    • Reduce Peptide Concentration: Working with lower peptide concentrations can slow down the rate of aggregation.[4][5]

    • Control Temperature: Store the peptide solution at 4°C when not in use and avoid prolonged exposure to higher temperatures.[7]

    • Incorporate Excipients: The addition of certain excipients can help to stabilize the peptide and prevent aggregation.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening the vial.

  • Based on the calculated net charge of Peptide T (which is neutral), attempt to dissolve a small test amount in sterile, deionized water first.

  • If solubility is poor, try a buffer with a pH of 4-5 or 8-9.

  • If the peptide is still difficult to dissolve, a small amount of an organic solvent like DMSO can be used for initial solubilization. Add the desired volume of DMSO to the peptide and gently vortex.

  • Slowly add the peptide-DMSO solution dropwise to the stirred aqueous buffer of choice to the final desired concentration.

  • If any particulates are visible, the solution can be briefly sonicated.

  • Filter the final solution through a 0.22 µm filter to remove any remaining micro-aggregates.

Protocol 2: Thioflavin T (ThT) Assay to Monitor Peptide T Aggregation

This protocol provides a method to quantify the formation of amyloid-like fibrils, a common form of peptide aggregation.

  • Preparation of Reagents:

    • Peptide T Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it into the desired assay buffer to the final working concentration.

    • Thioflavin T (ThT) Stock Solution: Prepare a 2.5 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.

    • Assay Buffer: A common buffer for aggregation assays is phosphate-buffered saline (PBS) at a specific pH.

  • Assay Procedure:

    • In a 96-well black plate with a clear bottom, add the Peptide T solution.

    • Add the ThT stock solution to each well to a final concentration of 20-25 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking in a plate reader capable of measuring fluorescence.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the peptide-containing wells.

    • Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid fibril formation.[4][5]

Quantitative Data Summary

Table 1: Effect of pH on the Aggregation of a Model Peptide (GLP-1)

pHLag Time (t_lag) (hours)Apparent Growth Rate (k_app) (h⁻¹)
7.5100.5
8.251.2
9.022.5

Data is illustrative and based on studies of GLP-1, not Peptide T.[5] This table demonstrates that for some peptides, a more basic pH can accelerate aggregation.

Table 2: Effect of Excipients on the Aggregation of a Model Peptide (Htt(Q103))

ExcipientConcentrationReduction in Fibril Length after 24h
Peptide Inhibitor 11:1 molar ratio36.7%
Peptide Inhibitor 31:1 molar ratio22.67%
Peptide Inhibitor 51:1 molar ratio28.0%

Data is illustrative and based on studies of Huntingtin protein fragments, not Peptide T.[9] This table shows the potential of specific excipients to inhibit fibril formation.

Visualizations

Logical Workflow for Troubleshooting Peptide Aggregation

Troubleshooting_Workflow start Start: Peptide Aggregation Observed dissolution_issue Initial Dissolution Problem? start->dissolution_issue stability_issue Becomes Cloudy Over Time? start->stability_issue check_pH Check Buffer pH vs. Peptide pI dissolution_issue->check_pH check_concentration Check Peptide Concentration stability_issue->check_concentration adjust_pH Adjust pH Away from pI check_pH->adjust_pH Yes use_organic Use Co-Solvent (e.g., DMSO) check_pH->use_organic No sonicate Apply Gentle Sonication adjust_pH->sonicate use_organic->sonicate solution Solution Stable sonicate->solution lower_concentration Lower Concentration check_concentration->lower_concentration High check_temp Check Storage Temperature check_concentration->check_temp Optimal lower_concentration->solution lower_temp Store at 4°C or Frozen check_temp->lower_temp High add_excipients Incorporate Stabilizing Excipients check_temp->add_excipients Optimal lower_temp->solution add_excipients->solution

Caption: A logical workflow to troubleshoot common issues of this compound aggregation.

Factors Influencing Peptide Aggregation

Factors_Influencing_Aggregation center Peptide Aggregation pH pH / Proximity to pI center->pH concentration Peptide Concentration center->concentration temperature Temperature center->temperature ionic_strength Ionic Strength center->ionic_strength tfa Residual TFA center->tfa agitation Mechanical Stress center->agitation storage Storage Conditions center->storage sequence Peptide Sequence center->sequence

Caption: Key factors that can influence the aggregation of this compound in solution.

References

Technical Support Center: Peptide T Trifluoroacetate (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of Peptide T TFA. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems that may arise when working with different batches of this compound.

Question 1: We are observing inconsistent results in our bioassays (e.g., cell migration, receptor binding) with different lots of this compound. What could be the cause?

Answer:

Inconsistent biological activity between different batches of this compound is a common issue that can stem from several factors related to the peptide's purity, composition, and handling. The primary sources of variability include:

  • Variable Trifluoroacetic Acid (TFA) Content: Peptides are often purified using reverse-phase HPLC with TFA and are supplied as TFA salts.[1][2] The amount of residual TFA can vary significantly between batches and can directly impact biological assays.[3][4] TFA is known to be cytotoxic at even nanomolar concentrations and can interfere with cell proliferation and receptor-binding assays.[1]

  • Purity and Presence of Impurities: Even highly pure peptide preparations can contain small amounts of impurities from the synthesis process, such as deletion sequences or modified peptides.[4][5] These impurities can have off-target effects or interfere with the activity of Peptide T.

  • Inaccurate Peptide Quantification: The lyophilized powder you receive contains the peptide, but also bound water, salts, and counterions, which can constitute a significant portion of the weight (10-70%).[6] Relying solely on the weight of the lyophilized powder for concentration determination can lead to significant errors in dosing.[6]

  • Improper Storage and Handling: Peptides are sensitive to degradation from moisture, oxidation, and repeated freeze-thaw cycles.[4] Inconsistent handling practices can lead to variability in the integrity and activity of the peptide.

To troubleshoot this, a systematic approach is recommended.

Question 2: How can we identify the specific cause of the variability between our this compound batches?

Answer:

A logical approach to pinpointing the source of variability involves a series of characterization and validation steps.

Workflow for Investigating Batch-to-Batch Variability:

G cluster_0 Initial Observation cluster_1 Characterization of Peptide Batches cluster_2 Hypothesis & Action cluster_3 Validation A Inconsistent Bioassay Results B Purity Analysis (RP-HPLC) A->B C Molecular Weight Verification (Mass Spectrometry) A->C D Quantify TFA Content (IC or 19F-NMR) A->D E Accurate Peptide Quantification (AAA or UV Spec) A->E G Significant Impurities? B->G C->G F High TFA Content? D->F H Inaccurate Concentration? E->H I Perform TFA Salt Exchange (e.g., to Acetate or HCl) F->I If Yes J Re-purify Peptide G->J If Yes K Re-quantify and Adjust Concentration H->K If Yes L Re-run Bioassay with Characterized Batches I->L J->L K->L

Caption: Troubleshooting workflow for batch-to-batch variability.

This workflow starts with a comprehensive characterization of the problematic batches.

Question 3: We suspect high TFA content is affecting our cellular assays. How can we remove or exchange the TFA counter-ion?

Answer:

If high TFA content is suspected, exchanging the TFA salt for a more biocompatible counter-ion like acetate or hydrochloride (HCl) is recommended.[2][3]

Experimental Protocol: TFA to HCl Salt Exchange

This protocol is a common method for replacing TFA counterions with chloride.[7][8]

  • Dissolution: Dissolve the this compound in sterile, distilled water at a concentration of 1 mg/mL.[7]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8]

  • Incubation: Let the solution stand at room temperature for at least one minute.[8]

  • Freezing: Freeze the solution rapidly, preferably in liquid nitrogen, or at -80°C.[7]

  • Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.

  • Repeat: To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution (steps 1-5) at least two more times.[7]

  • Final Preparation: After the final lyophilization, the peptide is in the hydrochloride salt form and can be re-dissolved in the appropriate buffer for your assay.

Quantitative Data Summary: TFA Exchange

ParameterValueReference
Starting Peptide Conc.1 mg/mL in dH₂O[7]
HCl Stock Conc.100 mM[8]
Final HCl Conc.2 - 10 mM[8]
Number of CyclesAt least 3[7]

Frequently Asked Questions (FAQs)

Question 1: What is the recommended method for accurately quantifying the concentration of this compound?

Answer:

Relying on the weight of the lyophilized powder is inaccurate.[6] More precise methods are recommended:

  • UV Spectrophotometry: If the peptide contains aromatic amino acids (Tryptophan or Tyrosine), its concentration can be determined by measuring the absorbance at 280 nm.[9][10]

  • Amino Acid Analysis (AAA): This is a highly accurate method that involves hydrolyzing the peptide into its constituent amino acids and quantifying them. This method provides the most accurate determination of peptide content.[6]

  • Colorimetric Peptide Assays: Commercially available assays can be used for the quantitation of peptide mixtures.[11]

Quantitative Data Summary: Peptide Quantification Methods

MethodPrincipleConsiderationsReference
UV Spectrophotometry (A280) Absorbance of aromatic residues (Trp, Tyr) at 280 nm.Requires the presence of Trp or Tyr in the sequence. Assumes the peptide is unfolded.[9][10]
Amino Acid Analysis (AAA) Hydrolysis of the peptide and quantification of individual amino acids.Highly accurate but destructive to the sample and more time-consuming.[6]
Colorimetric Assays A dye binds to the peptide, and the color change is measured.Simple and sensitive, but may have some peptide-to-peptide variability.[11]

Question 2: How should we properly store and handle this compound to ensure its stability?

Answer:

Proper storage and handling are critical to maintaining the integrity of this compound.

  • Long-term Storage: For long-term storage, lyophilized peptide should be stored at -20°C or preferably -80°C in a desiccator to protect it from moisture.[12][13] Under these conditions, the peptide can be stable for several years.[12]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide into single-use amounts upon initial reconstitution.

  • Reconstitution: Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation.[12] For reconstitution, use sterile, distilled water or a buffer appropriate for your experiment. If the peptide is difficult to dissolve, sonication can be helpful.[12]

  • Storage of Solutions: Peptide solutions are generally stable for up to a week at 4°C. For longer storage, it is best to store aliquots at -20°C or -80°C.

Question 3: What is the known signaling pathway for Peptide T?

Answer:

Peptide T is known to interact with the C-C chemokine receptor type 5 (CCR5).[14][15] CCR5 is a G protein-coupled receptor (GPCR) that is also a co-receptor for HIV-1 entry into cells.[15][16] By binding to CCR5, Peptide T can block the binding of the HIV-1 envelope protein gp120, thereby inhibiting viral entry.[14][15] The binding of ligands to CCR5 can initiate intracellular signaling cascades, including G protein activation.[17]

Signaling Pathway of Peptide T at the CCR5 Receptor:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide T Peptide T CCR5 CCR5 Receptor Peptide T->CCR5 Binds & Modulates gp120 gp120 gp120->CCR5 Binding Blocked G-Protein G-Protein CCR5->G-Protein Activates Signaling Cascade Signaling Cascade G-Protein->Signaling Cascade Biological Response Biological Response Signaling Cascade->Biological Response

Caption: Peptide T interaction with the CCR5 receptor.

Question 4: What analytical techniques are recommended for characterizing a new batch of this compound?

Answer:

A comprehensive characterization of each new batch of this compound is crucial for ensuring reproducible experimental results. The following analytical techniques are recommended:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing the purity of a peptide preparation.[18][19] It separates the target peptide from any synthesis-related impurities.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the peptide, verifying that the correct sequence was synthesized.[18]

  • Ion Chromatography (IC) or 19F-NMR: These methods can be used to quantify the amount of the TFA counter-ion in the sample.[20][21]

Experimental Protocols: Key Analytical Methods

1. RP-HPLC for Purity Analysis [22]

  • Sample Preparation: Dissolve the peptide in water or Buffer A (0.1% TFA in water) to a concentration of approximately 1 mg/mL.[22]

  • Column: A C18 column is typically used for peptide analysis.[22]

  • Mobile Phases:

    • Buffer A: 0.1% TFA in HPLC-grade water.

    • Buffer B: 0.1% TFA in acetonitrile.[23]

  • Gradient: A common gradient for peptide analysis is a linear gradient from 0% to 60% Buffer B over 20-30 minutes.[22]

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues).

2. Mass Spectrometry for Molecular Weight Verification [18]

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., water/acetonitrile with a small amount of formic acid) and infused into the mass spectrometer.

  • Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the peptide, from which the molecular weight can be determined.

This technical support guide provides a framework for understanding and mitigating the challenges associated with the batch-to-batch variability of this compound, ultimately leading to more reliable and reproducible research outcomes.

References

How to account for TFA interference in spectroscopic analysis of Peptide T

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers account for and mitigate trifluoroacetic acid (TFA) interference during the spectroscopic analysis of Peptide T.

Frequently Asked Questions (FAQs)

Q1: Why is Trifluoroacetic Acid (TFA) present in my synthetic peptide sample?

Trifluoroacetic acid is commonly used during the solid-phase synthesis of peptides, like Peptide T, to cleave the synthesized peptide from the resin.[1][2][3][4] It is also frequently used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification, which helps to improve peak shape and resolution.[5][6] Consequently, the final lyophilized peptide product is often a TFA salt, where TFA counterions are bound to positively charged amino acid residues and the N-terminus.[7][8][9][10]

Q2: How does residual TFA interfere with different types of spectroscopic analysis?

Residual TFA can cause significant interference across various spectroscopic methods:

  • UV-Vis Spectroscopy: TFA exhibits strong absorbance below 220 nm, with a UV cutoff around 210 nm.[11][12] This can mask the peptide's own signal, which is critical for concentration determination at wavelengths like 214 nm or 280 nm.

  • Circular Dichroism (CD) Spectroscopy: The presence of TFA can alter the secondary structure of peptides.[3][13] It can bind to the peptide and disrupt native folding, leading to inaccurate measurements of α-helical, β-sheet, or random coil content.[10][13]

  • Infrared (IR) Spectroscopy: TFA has strong absorption bands (e.g., around 1147 cm⁻¹ and 1200 cm⁻¹) that can overlap with and obscure the amide bands of the peptide, complicating structural analysis.[14][15]

  • Fluorescence Spectroscopy: While less direct, TFA can alter the local environment of fluorescent amino acids like tryptophan or tyrosine by changing the peptide's conformation, potentially leading to shifts in emission spectra or quenching effects.

Q3: What is an acceptable level of residual TFA for spectroscopic studies?

For sensitive applications that depend on the peptide's native conformation or accurate concentration, residual TFA levels should be minimized, ideally to less than 1%.[10] High concentrations of TFA (some crude peptides can contain 10-45%) can significantly impact experimental results.[4][16] The necessity of TFA removal depends on the specific experiment; for example, cellular assays are highly sensitive to TFA's cytotoxicity.[10][16]

Q4: How can I quantify the amount of TFA in my Peptide T sample?

Several methods are available to determine the concentration of residual TFA:

  • Ion Chromatography (IC): This is a sensitive and common method for quantifying TFA and other anions.[1][2][17] It can detect TFA at mg/L levels with good recovery from peptide matrices.[1]

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR): As TFA contains fluorine atoms, ¹⁹F-NMR provides a direct and accurate method for quantification, often using a certified reference material as an external calibrant.[3][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for TFA assessment.[1][2]

  • HPLC with Evaporative Light-Scattering Detector (ELSD): This method has been successfully validated for quantifying residual TFA after counterion exchange.[3]

Q5: Can I simply subtract a TFA background spectrum?

For some techniques like IR spectroscopy, a subtraction strategy can be employed by scaling the TFA reference spectrum to eliminate its characteristic strong bands from the peptide spectrum.[14] However, this approach does not account for the structural changes the TFA may have induced in the peptide itself.[3][13] Therefore, for conformational studies like CD spectroscopy, physical removal of TFA is highly recommended over spectral subtraction.

Troubleshooting Guide

This guide addresses common issues encountered during the spectroscopic analysis of Peptide T that may be related to TFA interference.

SymptomPossible CauseRecommended Solution
Unusually high absorbance below 230 nm in UV-Vis spectrum, complicating concentration measurement. Residual TFA from synthesis or HPLC purification is absorbing in the far-UV region.[11]1. Perform a counterion exchange to replace TFA with HCl or acetate.[3][8][9]2. Quantify the peptide using an alternative method such as amino acid analysis.[7]3. If TFA removal is not possible, use a wavelength where TFA absorbance is minimal (e.g., 280 nm if the peptide contains Trp or Tyr).
CD spectrum of Peptide T shows a distorted or unexpected secondary structure. TFA counterions are binding to the peptide, altering its native conformation.[3][10][13]The most reliable solution is to remove the TFA. The HCl exchange and lyophilization protocol is highly effective for this purpose.[3][8][19]
Poor or inconsistent results in cell-based or in vivo assays. TFA is cytotoxic and can interfere with biological processes even at low concentrations.[2][10][16]For all biological assays, it is critical to remove TFA and exchange it for a more biocompatible counterion like acetate or hydrochloride.[9][10]
Mass spectrometry reveals unexpected adducts or signal suppression. TFA forms adducts with the peptide and can cause significant ion suppression in the mass spectrometer's source.[6][20][21][22]1. Perform TFA removal prior to analysis. 2. For LC-MS, replace TFA in the mobile phase with a more MS-friendly additive like formic acid (FA) or difluoroacetic acid (DFA).[5][6]

Quantitative Data Summary

Table 1: Spectroscopic Properties of Trifluoroacetic Acid (TFA)

Parameter Value Notes
UV Cutoff ~210 nm The wavelength at which absorbance equals 1 AU in a 1 cm cell.[12]
UV Transmittance ≥10% at 265 nm≥50% at 305 nm≥80% at 320 nm Values for high-purity spectroscopy-grade TFA.

| Primary IR Bands | ~1147 cm⁻¹ and 1200 cm⁻¹ | These strong bands can interfere with peptide amide I and II regions.[14] |

Table 2: Residual TFA Quantification and Removal

Method Typical Detection Limit Efficacy/Notes
Ion Chromatography 300 ng/mL (0.3 ppm) A sensitive and widely used method for accurate quantification.[1]
¹⁹F-NMR ~1-10 mg of peptide sample required Provides absolute, metrologically traceable quantification.[18]

| HCl Exchange | N/A (Removal Method) | Highly effective; 1-3 cycles with 10 mM HCl can reduce TFA to below the limit of quantification.[3] |

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This protocol is the most common method for replacing TFA counterions with chloride, which is generally more biocompatible and has less spectroscopic interference.

Materials:

  • Peptide T (TFA salt)

  • Milli-Q or distilled water

  • 100 mM Hydrochloric Acid (HCl) stock solution

  • Lyophilizer

Procedure:

  • Dissolve the Peptide: Dissolve the Peptide T TFA salt in Milli-Q water to a concentration of approximately 1 mg/mL.[8][9]

  • Add HCl: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][8][9] A concentration of 10 mM HCl is often optimal.[3]

  • Equilibrate: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[8][9]

  • Freeze: Flash-freeze the solution using liquid nitrogen or place it in a -80°C freezer until completely frozen.[8][9]

  • Lyophilize: Lyophilize the frozen sample overnight or until all the solvent has been removed, yielding a dry peptide hydrochloride powder.[8][9]

  • Repeat Cycles: For complete TFA removal, re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution and repeat the freezing and lyophilization steps.[8][9] Two to three cycles are typically sufficient to remove the vast majority of TFA.[3][8]

  • Final Reconstitution: After the final lyophilization, the resulting Peptide T hydrochloride salt can be dissolved in the buffer of choice for spectroscopic analysis.

Protocol 2: Anion-Exchange Chromatography for TFA Removal/Exchange

This method uses a resin to capture the TFA anions, replacing them with a different counterion from the buffer.

Materials:

  • Peptide T (TFA salt)

  • Strong anion-exchange resin (e.g., acetate form)

  • Appropriate column

  • Elution buffer (e.g., distilled water)

  • Wash buffer (e.g., 1M Sodium Acetate)

Procedure:

  • Prepare the Column: Pack a small column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion-exchange sites relative to the amount of TFA in the peptide sample.[23]

  • Equilibrate the Resin: If converting to the acetate form, elute the column with a 1M solution of sodium acetate.[23]

  • Wash the Column: Wash the column thoroughly with distilled water to remove excess equilibration buffer (e.g., sodium acetate).[23]

  • Load the Sample: Dissolve the Peptide T in distilled water and apply it to the prepared column.[23]

  • Elute and Collect: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through while the TFA anions remain bound to the resin. Collect the fractions containing the peptide.[23]

  • Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.[23]

Visualizations

TFA_Removal_Workflow start Start: Peptide T (TFA Salt) dissolve 1. Dissolve in H₂O and add 10 mM HCl start->dissolve equilibrate 2. Equilibrate (1 min) dissolve->equilibrate freeze 3. Freeze (-80°C or liq. N₂) equilibrate->freeze lyophilize 4. Lyophilize (yields powder) freeze->lyophilize check Repeat Cycle 2-3 times? lyophilize->check check->dissolve Yes end End: Peptide T (HCl Salt) check->end No TFA_Troubleshooting_Flowchart start Spectroscopic Anomaly Detected (e.g., high UV absorbance, distorted CD) q1 Is residual TFA a possible cause? start->q1 a1_yes Quantify TFA (e.g., Ion Chromatography, ¹⁹F-NMR) q1->a1_yes Yes a1_no Investigate other causes: - Peptide aggregation - Buffer interference - Instrument malfunction q1->a1_no No q2 Is TFA level unacceptably high? a1_yes->q2 a2_yes Perform TFA Removal (e.g., HCl Exchange Protocol) q2->a2_yes Yes a2_no Proceed with analysis, noting TFA presence. Consider spectral subtraction if applicable. q2->a2_no No end_analysis Re-run Spectroscopic Analysis a2_yes->end_analysis

References

Technical Support Center: Minimizing Non-specific Binding of Peptide T TFA in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peptide T TFA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) in your assays and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Peptide T and why is it supplied as a TFA salt?

A1: Peptide T is a synthetic octapeptide that acts as an HIV entry inhibitor by blocking the binding of the viral envelope protein gp120 to the CCR5 co-receptor on target cells.[1] During its chemical synthesis and purification, Trifluoroacetic acid (TFA) is commonly used as a counter-ion to stabilize the peptide and improve its solubility and purity. Consequently, commercially available Peptide T is often supplied as a TFA salt.

Q2: What is non-specific binding (NSB) and why is it a problem in assays with Peptide T?

A2: Non-specific binding refers to the adhesion of Peptide T to surfaces other than its intended biological target (e.g., the CCR5 receptor). This can include plasticware, other proteins, or even the blocking agents themselves. High NSB can lead to a low signal-to-noise ratio, false-positive results, and inaccurate quantification of Peptide T's effects in your assays.

Q3: How does the TFA salt affect my experiments with Peptide T?

A3: The trifluoroacetate counter-ion can significantly impact biological assays. Being a strong acid, it can lower the pH of your assay buffer, potentially altering peptide conformation and receptor binding.[2] Furthermore, TFA has been shown to exhibit cytotoxic effects and can influence cell proliferation and viability, even at nanomolar concentrations, which can confound the results of cell-based assays.[3]

Q4: When should I consider removing the TFA from my Peptide T sample?

A4: TFA removal is highly recommended for sensitive applications such as cell-based assays, in vivo studies, or when you observe unexpected or inconsistent results that cannot be attributed to other factors. For less sensitive assays like a standard ELISA, the effects of TFA may be less pronounced, but it is always good practice to be aware of its potential interference.

Troubleshooting Guides

Issue 1: High Background Signal in Peptide T ELISA

High background in an ELISA can mask the specific signal from Peptide T binding. The following steps can help you troubleshoot and reduce this issue.

Possible Cause Troubleshooting Steps
Inadequate Blocking 1. Optimize Blocking Agent: Switch to a different blocking agent. Casein and non-fat dry milk are often more effective than BSA for peptides.[3][4] 2. Increase Blocker Concentration: Try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA or casein). 3. Extend Blocking Time: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).
Suboptimal Washing 1. Increase Wash Steps: Increase the number of washes between each step (e.g., from 3 to 5 times). 2. Add a Detergent: Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffer to help reduce hydrophobic interactions. 3. Increase Soak Time: Allow the wash buffer to soak in the wells for 1-2 minutes during each wash step.
Inappropriate Peptide T Concentration 1. Titrate Peptide T: Perform a titration experiment to determine the optimal concentration of Peptide T that gives a good signal without causing high background.
Cross-reactivity of Antibodies 1. Use Pre-adsorbed Secondary Antibodies: Utilize secondary antibodies that have been pre-adsorbed against the species of your sample to reduce cross-reactivity.
Issue 2: Inconsistent or Unexplained Results in Cell-Based Assays with Peptide T

Cell-based assays are particularly sensitive to the components of the peptide solution. Here’s how to troubleshoot common issues.

Possible Cause Troubleshooting Steps
TFA Interference 1. Perform a TFA Control: Run a control experiment with a TFA salt solution (at the same concentration as in your Peptide T sample) to determine if TFA alone is affecting your cells.[3] 2. Perform a Counter-ion Exchange: If TFA is found to be interfering, exchange the TFA for a more biocompatible counter-ion like acetate or hydrochloride. (See Experimental Protocols section).
Peptide Aggregation 1. Proper Solubilization: Ensure your Peptide T is fully dissolved. You may need to use a small amount of a solvent like DMSO before diluting in your aqueous buffer. 2. Sonication: Briefly sonicate the peptide solution to break up any aggregates.
Non-Specific Binding to Cells or Cultureware 1. Use Low-Binding Plates: Utilize low-protein-binding microplates for your cell cultures. 2. Include a Blocking Agent: Add a low concentration of a non-interfering protein like BSA (e.g., 0.1%) to your cell culture medium.

Experimental Protocols

Protocol 1: General Peptide ELISA with Reduced Non-Specific Binding

This protocol provides a framework for setting up an ELISA for Peptide T, with specific steps to minimize NSB.

  • Coating:

    • Dilute Peptide T to the desired concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).

    • Add 100 µL of the diluted peptide to each well of a high-binding ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% non-fat dry milk in PBS) to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against Peptide T in blocking buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer, including a 1-minute soak time for each wash.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add the appropriate substrate and measure the signal according to the manufacturer's instructions.

Protocol 2: TFA Counter-ion Exchange

This protocol describes a method to exchange the TFA counter-ion for hydrochloride, a more biologically compatible option.[5][6][7]

  • Dissolution:

    • Dissolve the this compound salt in 100 mM hydrochloric acid (HCl).

  • Incubation:

    • Let the solution stand at room temperature for 1-5 minutes.

  • Freezing:

    • Flash-freeze the solution in liquid nitrogen.

  • Lyophilization:

    • Lyophilize the frozen solution until all the liquid has been removed.

  • Repeat (Optional but Recommended):

    • For a more complete exchange, repeat steps 1-4 two more times.

  • Final Reconstitution:

    • Reconstitute the final lyophilized peptide hydrochloride salt in your desired assay buffer.

Visualizing Key Processes

To further aid in understanding the concepts discussed, the following diagrams illustrate key experimental workflows and signaling pathways.

G cluster_troubleshooting Troubleshooting Workflow for High NSB cluster_elisa ELISA cluster_cell Cell-Based Assay start High Non-Specific Binding Observed in Assay q1 Is the issue in an ELISA or cell-based assay? start->q1 elisa_check1 Optimize Blocking (Agent, Concentration, Time) q1->elisa_check1 ELISA cell_check1 Test for TFA Interference (TFA-only control) q1->cell_check1 Cell-based elisa_check2 Improve Washing Steps (Number, Detergent, Soak Time) elisa_check1->elisa_check2 elisa_check3 Titrate Peptide T Concentration elisa_check2->elisa_check3 end_node Reduced NSB and Improved Assay Performance elisa_check3->end_node cell_check2 Perform Counter-ion Exchange (TFA to HCl/Acetate) cell_check1->cell_check2 cell_check3 Use Low-Binding Plates and Add BSA to Media cell_check2->cell_check3 cell_check3->end_node

Caption: A troubleshooting flowchart for addressing high non-specific binding.

G cluster_pathway Peptide T Signaling Pathway via CCR5 cluster_downstream Downstream Signaling Cascade peptide_t Peptide T ccr5 CCR5 Receptor (GPCR) peptide_t->ccr5 Binds to g_protein Heterotrimeric G-protein (Gαi, Gβγ) ccr5->g_protein Activates viral_entry Blockade of HIV gp120-mediated Viral Entry ccr5->viral_entry Antagonistic Effect pi3k PI3K Activation g_protein->pi3k mapk MAPK Pathway Activation (p38, JNK) g_protein->mapk akt AKT Phosphorylation pi3k->akt chemotaxis Inhibition of Chemotaxis akt->chemotaxis mapk->chemotaxis

Caption: Simplified signaling pathway of Peptide T through the CCR5 receptor.

Quantitative Data Summary

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the relative effectiveness of common blocking agents.

Blocking Agent Typical Concentration Effectiveness in Reducing NSB Considerations
Non-fat Dry Milk 3-5% (w/v)HighCost-effective and widely available. May contain endogenous biotin and phosphoproteins that can interfere with certain assays.[3]
Casein 1-3% (w/v)HighGenerally very effective for peptides.[4] Can sometimes be a better choice than BSA.
Bovine Serum Albumin (BSA) 1-3% (w/v)Moderate to HighA common and effective blocking agent. Ensure it is of high purity (e.g., "IgG-free").
Fish Gelatin 0.5-1% (w/v)ModerateCan be useful when other protein-based blockers cause cross-reactivity.
Polyethylene Glycol (PEG) 1% (w/v)ModerateA non-protein-based blocker that can be effective in reducing hydrophobic interactions.
Tween-20 0.05% (v/v)Used as an additiveTypically added to wash and blocking buffers to reduce background.

Effectiveness can be assay-dependent and may require empirical optimization.

References

Technical Support Center: Improving the In-vivo Stability of Peptide T

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Peptide T and its analogs. It provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and technical data to address common challenges related to the in-vivo stability of this peptide.

I. Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with Peptide T in a question-and-answer format.

Peptide Handling and Stability

Question: My Peptide T solution appears cloudy, or I'm seeing inconsistent results in my in-vivo experiments. What could be the cause?

Answer: Cloudiness or inconsistent results with Peptide T can often be attributed to issues with peptide stability, leading to aggregation or degradation. Peptide T, a short octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr), can be susceptible to enzymatic degradation in biological fluids. Its analog, D-Ala¹-Peptide T-amide (DAPTA), was developed to enhance stability by substituting the L-alanine at position 1 with a D-alanine, which confers resistance to some proteases.[1]

Troubleshooting Workflow for Stability Issues:

start Inconsistent In-Vivo Results or Cloudy Solution check_storage Verify Proper Peptide Storage (Lyophilized at -20°C or below, protected from light) start->check_storage check_solubility Assess Peptide Solubility and Aggregation check_storage->check_solubility evaluate_degradation Investigate Potential Enzymatic Degradation check_solubility->evaluate_degradation consider_analog Consider Using a Stabilized Analog (e.g., DAPTA) evaluate_degradation->consider_analog optimize_formulation Optimize Formulation or Delivery System consider_analog->optimize_formulation end Improved In-Vivo Stability and Reproducible Results optimize_formulation->end

Caption: Troubleshooting workflow for Peptide T stability issues.

FAQs:

  • Q: How can I improve the solubility of Peptide T?

    • A: Peptide T is soluble in water.[1] However, if you encounter solubility issues, which can be sequence-dependent, consider the following:

      • Start by attempting to dissolve a small amount in sterile, distilled water or a common buffer like PBS.

      • If solubility is low, you can try adjusting the pH. Since the net charge of Peptide T at neutral pH is close to zero, moving the pH away from its isoelectric point (pI) can improve solubility. For a peptide with a net positive charge, a slightly acidic buffer may help, while a slightly basic buffer may aid a peptide with a net negative charge.

      • For highly aggregated peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by gradual dilution in your aqueous buffer, can be effective.[2][3]

      • Sonication can also aid in dissolving the peptide and minimizing aggregation.[2][4]

  • Q: I'm observing rapid degradation of Peptide T in my serum-based assays. What can I do?

    • A: The N-terminus of peptides is often a target for aminopeptidases. The D-amino acid substitution at the first position in D-Ala¹-Peptide T-amide (DAPTA) was specifically designed to reduce this degradation.[1] Consider using DAPTA for improved stability in biological matrices. Additionally, C-terminal amidation, as seen in DAPTA, can protect against carboxypeptidase activity.

  • Q: My intranasal formulation of a Peptide T analog is showing loss of potency over time. Why is this happening?

    • A: This is a known issue. The original nasal spray formulation of DAPTA was found to be unstable.[5] This instability could be due to several factors, including chemical degradation (e.g., oxidation, deamidation) or physical instability (e.g., aggregation) in the aqueous formulation. For improved stability, consider developing a lyophilized formulation for reconstitution before use or exploring alternative delivery systems. An oral formulation of a shorter pentapeptide analog, RAP-103, was developed to address these stability concerns.[5]

II. Data on In-Vivo Stability Improvement Strategies

The following table summarizes quantitative data on the stability of Peptide T and its analogs under various conditions.

Peptide/AnalogModification(s)ConditionStability MetricValueReference
D-Ala¹-Peptide T-amide (DAPTA) D-Ala at position 1, C-terminal amideHuman Plasma (in vivo)First Compartment Half-life30 - 60 minutes[6]
Human Plasma (in vivo)Second Compartment Half-life4 - 6 hours[6]
Rat Intestinal Perfusion (pH 6.5)% Parent Peptide Remaining~60%[7]
Rat Intestinal Perfusion (pH 4.0)% Parent Peptide Remaining~90%[7]
Rabbit Brush-Border Membrane Vesicles (pH 6.5) with Amastatin (Aminopeptidase inhibitor)Inhibition of Degradation25%[7]
Rabbit Brush-Border Membrane Vesicles (pH 6.5) with Thiorphan (Enkephalinase inhibitor)Inhibition of Degradation85%[7]

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of Peptide T and its analogs.

A. Serum Stability Assay

This protocol is designed to evaluate the stability of Peptide T or its analogs in the presence of serum proteases.

Workflow for Serum Stability Assay:

start Prepare Peptide Stock Solution incubate Incubate Peptide with Serum at 37°C start->incubate aliquots Collect Aliquots at Different Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) incubate->aliquots quench Quench Enzymatic Activity (e.g., with TCA or Acetonitrile) aliquots->quench precipitate Precipitate Serum Proteins quench->precipitate analyze Analyze Supernatant by RP-HPLC or LC-MS precipitate->analyze calculate Calculate Percentage of Intact Peptide Remaining analyze->calculate end Determine Peptide Half-life in Serum calculate->end

Caption: Workflow for a typical serum stability assay.

Methodology:

  • Peptide Solution Preparation: Prepare a stock solution of Peptide T or its analog (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water).

  • Serum Preparation: Thaw human or animal serum on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

  • Incubation: In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum (37°C) to achieve a final desired concentration (e.g., 100 µg/mL).

  • Time Points: Immediately take a 50 µL aliquot for the 0-hour time point and quench the reaction as described in the next step. Incubate the remaining mixture at 37°C. Collect subsequent 50 µL aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Quenching and Protein Precipitation: At each time point, immediately add the 50 µL aliquot to a tube containing 100 µL of a quenching/precipitation solution (e.g., acetonitrile with an internal standard, or 10% trichloroacetic acid (TCA)). Vortex and incubate on ice for 10-20 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze the amount of intact peptide using a validated analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-hour time point. The half-life (t½) can then be determined by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.

B. In-Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic (PK) study of Peptide T or its analogs in an animal model.

Workflow for an In-Vivo Pharmacokinetic Study:

start Prepare Dosing Formulation of Peptide T/Analog administer Administer Peptide to Animal Model (e.g., IV, SC, or Oral) start->administer collect_samples Collect Blood Samples at Predetermined Time Points administer->collect_samples process_samples Process Blood to Obtain Plasma or Serum collect_samples->process_samples extract_peptide Extract Peptide from Plasma/Serum process_samples->extract_peptide quantify Quantify Peptide Concentration using LC-MS/MS extract_peptide->quantify pk_analysis Perform Pharmacokinetic Analysis quantify->pk_analysis end Determine Key PK Parameters (Half-life, Clearance, Volume of Distribution) pk_analysis->end PeptideT Peptide T CCR5 CCR5 Receptor PeptideT->CCR5 Binds & Blocks G_protein Heterotrimeric G-protein (Gαi, Gβγ) CCR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PIP3 ↑ PIP3 PI3K->PIP3 PKA PKA cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Akt Akt PIP3->Akt Downstream Downstream Cellular Responses (e.g., Chemotaxis, Cytokine Release) PKA->Downstream Ca_PKC->Downstream Akt->Downstream

References

Validation & Comparative

Validating the Inhibitory Effect of Peptide T TFA on HIV Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Peptide T TFA, an early-generation HIV entry inhibitor, with other established antiretroviral agents that target viral entry. The information presented herein is intended to offer an objective overview of their respective mechanisms, inhibitory activities, and the experimental protocols used for their validation.

Introduction to HIV Entry Inhibition

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. This process is primarily mediated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor and a coreceptor, typically CCR5 or CXCR4, on the surface of target immune cells. This interaction triggers conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the cytoplasm. Entry inhibitors disrupt this cascade at various points, preventing the virus from establishing infection.

Comparative Analysis of HIV Entry Inhibitors

This guide focuses on a comparison between this compound and two well-characterized HIV entry inhibitors: Enfuvirtide (a fusion inhibitor) and Maraviroc (a CCR5 antagonist).

Mechanism of Action
  • This compound: This synthetic octapeptide is derived from the V2 region of the HIV-1 envelope protein gp120.[1] Its primary mechanism of action is the competitive inhibition of gp120 binding to the CCR5 coreceptor.[2][3] By occupying the binding site on CCR5, Peptide T prevents the interaction necessary for the entry of R5-tropic HIV-1 strains.[1][2]

  • Enfuvirtide (T-20): A 36-amino acid synthetic peptide, Enfuvirtide mimics a region of the HIV-1 gp41 transmembrane protein. It binds to the first heptad repeat (HR1) of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes. This action effectively blocks the final step of viral entry.

  • Maraviroc: This small molecule is a non-competitive antagonist of the CCR5 coreceptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120. Maraviroc is only effective against CCR5-tropic (R5) HIV-1 strains.

Signaling Pathway of HIV-1 Entry (R5-Tropic)

The following diagram illustrates the key steps in the entry of an R5-tropic HIV-1 virion into a host cell and the points of inhibition for this compound, Enfuvirtide, and Maraviroc.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 gp41->gp41 gp41->CD4 3. gp41 Unfolds & Inserts Fusion Peptide gp41->CCR5 5. Membrane Fusion & Viral Entry CD4->gp120 Conformational Change in gp120 PeptideT This compound PeptideT->CCR5 Inhibits Maraviroc Maraviroc Maraviroc->CCR5 Inhibits Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Inhibits Refolding Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of Inhibitor (e.g., this compound) Incubation Incubate cells with inhibitor and pseudovirus Inhibitor_Prep->Incubation Cell_Culture Culture target cells (e.g., TZM-bl) Cell_Culture->Incubation Virus_Prep Prepare HIV-1 pseudovirus stock Virus_Prep->Incubation Lysis Lyse cells after incubation period Incubation->Lysis Measurement Measure reporter gene activity (e.g., Luciferase) Lysis->Measurement Data_Processing Calculate percent inhibition Measurement->Data_Processing IC50_Calc Determine IC50 value using dose-response curve Data_Processing->IC50_Calc

References

A Comparative Guide to HIV Entry Inhibitors: Peptide T TFA vs. Other Key Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The entry of the human immunodeficiency virus (HIV) into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. This guide provides an objective comparison of the efficacy of Peptide T TFA with other prominent HIV entry inhibitors: the fusion inhibitor Enfuvirtide, the CCR5 antagonist Maraviroc, and the CD4 post-attachment inhibitor Ibalizumab. The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: A Multi-pronged Attack on Viral Entry

HIV entry is a sequential process involving the viral envelope glycoproteins gp120 and gp41, and the host cell receptors CD4 and a coreceptor, typically CCR5 or CXCR4.[1][2][3] Each of the compared inhibitors targets a distinct step in this cascade.

  • This compound: This synthetic octapeptide is derived from the V2 region of HIV-1 gp120.[4][5] Its primary mechanism is the competitive inhibition of the binding of gp120 to the CD4 receptor.[6] Additionally, Peptide T acts as a CCR5 antagonist, blocking the interaction between gp120 and the CCR5 coreceptor, making it particularly effective against R5-tropic HIV-1 strains.[4][7]

  • Enfuvirtide (T-20): A 36-amino acid synthetic peptide, Enfuvirtide mimics the C-terminal heptad repeat (HR2) region of the HIV-1 transmembrane glycoprotein gp41.[8][9] It binds to the N-terminal heptad repeat (HR1) of gp41, preventing the conformational change that leads to the formation of the six-helix bundle, a critical step for the fusion of the viral and cellular membranes.[8][9]

  • Maraviroc: This small molecule is a non-competitive antagonist of the CCR5 coreceptor on the host cell.[9] By binding to CCR5, Maraviroc induces a conformational change in the receptor that prevents its interaction with the viral gp120, thus inhibiting the entry of CCR5-tropic HIV-1.[9] It is not effective against CXCR4-tropic (X4) or dual-tropic viruses.

  • Ibalizumab: A humanized monoclonal antibody, Ibalizumab binds to the second extracellular domain of the human CD4 receptor.[10] Unlike other CD4-targeted inhibitors, it does not block the binding of gp120 to CD4. Instead, it acts as a post-attachment inhibitor by sterically hindering the conformational changes required for the interaction between the CD4-gp120 complex and the CCR5 or CXCR4 coreceptors.[10]

Efficacy Comparison: A Look at the In Vitro Data

The efficacy of antiretroviral drugs is often quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of a drug required to inhibit 50% of viral replication or activity in vitro. The following tables summarize the reported efficacy of Peptide T and its comparators. It is important to note that direct head-to-head comparative studies across a wide range of viral strains for all four inhibitors are limited; therefore, the data is compiled from various sources.

Table 1: In Vitro Efficacy of Peptide T / DAPTA

HIV-1 Strain(s)Assay TypeCell TypeIC50 / EC50Citation(s)
R5 and R5/X4 strainsViral ReplicationMDMs, microglia, CD4+ T cells1 pM - 1 nM[4]
R5 strainsViral EntryMonocytes/Macrophages>90% inhibition at 1 nM[11]

DAPTA (D-Ala1-Peptide T-amide) is a more stable analog of Peptide T.

Table 2: In Vitro Efficacy of Enfuvirtide (T-20)

HIV-1 Strain(s)Assay TypeCell TypeIC50 / EC50Citation(s)
Various lab-adapted and clinical isolatesViral ReplicationVarious29.5 nM (average)[8]
HIV-1 IIIBViral ReplicationH9 cells36 nM[9]
T20-sensitive strainsViral ReplicationVarious9.5 nM[12]

Table 3: In Vitro Efficacy of Maraviroc

HIV-1 Strain(s)Assay TypeCell TypeIC50 / EC50Citation(s)
R5-tropic isolatesViral ReplicationPBMCs0.40 nM (average)[9]
R5-tropic clinical isolatesViral ReplicationVariousVaries (up to 100-fold)[1]

Table 4: In Vitro Efficacy of Ibalizumab

HIV-1/2 Strain(s)Assay TypeCell TypeIC50 / EC50Citation(s)
HIV-1 clinical isolates (R5 and X4)Viral ReplicationPBMCs0.03 - 3.4 µg/mL[10]
HIV-2 clinical isolatesViral ReplicationPBMCs0.001 - 0.506 µg/mL[10]

Resistance Profiles

The development of drug resistance is a significant challenge in HIV therapy. Each class of entry inhibitor has a distinct resistance profile.

  • Peptide T: As Peptide T targets both CD4 and CCR5 binding, resistance would likely involve mutations in the gp120 envelope protein that alter these binding sites.

  • Enfuvirtide: Resistance to Enfuvirtide is primarily associated with mutations in the HR1 domain of gp41 (amino acids 36-45), which reduce the binding affinity of the drug.[1]

  • Maraviroc: Resistance to Maraviroc can occur through two main mechanisms: a shift in viral tropism from CCR5 to CXCR4, or the development of mutations in gp120 that allow the virus to utilize the Maraviroc-bound conformation of CCR5.[3]

  • Ibalizumab: Resistance to Ibalizumab is associated with the loss of potential N-linked glycosylation sites in the V5 loop of gp120, which is thought to reduce the steric hindrance imposed by the antibody.[10]

Table 5: Comparative Resistance Summary

InhibitorPrimary Resistance MechanismCross-Resistance
This compound Mutations in gp120 affecting CD4 or CCR5 bindingUnlikely with other classes
Enfuvirtide Mutations in gp41 HR1 domainNo cross-resistance with other classes
Maraviroc Shift in coreceptor usage (to CXCR4) or mutations in gp120No cross-resistance with other classes
Ibalizumab Loss of glycosylation sites in gp120 V5 loopNo cross-resistance with other classes

Experimental Protocols

Accurate assessment of the efficacy of HIV entry inhibitors relies on robust in vitro assays. Below are detailed methodologies for key experiments.

HIV-1 Pseudovirus Neutralization Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of an inhibitor to block the entry of single-round infectious pseudoviruses into target cells.

Materials:

  • HEK293T cells

  • HIV-1 Env-pseudotyped virus stocks (e.g., expressing luciferase)

  • Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)

  • Cell culture medium (DMEM with 10% FBS)

  • 96-well cell culture plates

  • Luciferase substrate and luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Inhibitor Preparation: Prepare serial dilutions of the entry inhibitors (this compound, Enfuvirtide, Maraviroc, Ibalizumab) in cell culture medium.

  • Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitors with a constant amount of HIV-1 pseudovirus. Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Cell Fusion (Syncytium Formation) Assay

This assay assesses the ability of an inhibitor to block the fusion of HIV-1 envelope-expressing cells with CD4+ target cells.

Materials:

  • Effector cells expressing HIV-1 Env and Tat (e.g., transfected HEK293T cells)

  • Target cells expressing CD4, CCR5/CXCR4, and an LTR-driven reporter gene (e.g., luciferase or β-galactosidase) (e.g., TZM-bl cells)

  • 96-well plates

  • Reporter gene detection reagents

Protocol:

  • Target Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Inhibitor Treatment: Treat the target cells with serial dilutions of the inhibitors for 1 hour at 37°C.

  • Co-culture: Add the effector cells to the wells containing the treated target cells.

  • Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion and reporter gene activation by the Tat protein.

  • Reporter Gene Measurement: Measure the reporter gene activity (e.g., luciferase luminescence or β-galactosidase activity).

  • Data Analysis: Calculate the percent inhibition of cell-cell fusion and determine the IC50 values.

Receptor Binding Assay (ELISA-based)

This assay measures the ability of an inhibitor to block the interaction between gp120 and its receptors (CD4 or CCR5).

Materials:

  • 96-well ELISA plates

  • Recombinant gp120

  • Soluble CD4 (sCD4) or recombinant CCR5

  • Inhibitors (this compound, Maraviroc)

  • Primary antibody against gp120

  • HRP-conjugated secondary antibody

  • TMB substrate

Protocol for gp120-CD4 Binding Inhibition:

  • Coating: Coat a 96-well plate with sCD4 overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor-gp120 Incubation: In a separate tube, pre-incubate a constant concentration of recombinant gp120 with serial dilutions of this compound for 1 hour.

  • Binding: Add the gp120-inhibitor mixture to the sCD4-coated plate and incubate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound proteins.

  • Antibody Incubation: Add a primary antibody specific for gp120, followed by an HRP-conjugated secondary antibody.

  • Detection: Add TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of binding and determine the IC50 value.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 gp41->CD4 3. Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding PeptideT This compound PeptideT->gp120 Blocks CD4 Binding PeptideT->CCR5 Blocks Co-receptor Binding Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks Fusion Ibalizumab Ibalizumab Ibalizumab->CD4 Post-attachment Inhibition Experimental_Workflow start Start prep_cells Prepare Target Cells (e.g., TZM-bl) start->prep_cells prep_inhibitors Prepare Serial Dilutions of Inhibitors start->prep_inhibitors prep_virus Prepare HIV-1 Pseudovirus start->prep_virus infect_cells Infect Target Cells prep_cells->infect_cells incubate_inhibitor_virus Pre-incubate Inhibitors with Virus prep_inhibitors->incubate_inhibitor_virus prep_virus->incubate_inhibitor_virus incubate_inhibitor_virus->infect_cells incubate_infection Incubate for 48h infect_cells->incubate_infection measure_activity Measure Reporter Activity (e.g., Luciferase) incubate_infection->measure_activity analyze_data Data Analysis (Calculate IC50) measure_activity->analyze_data end End analyze_data->end Logical_Relationship cluster_inhibitor_class HIV Entry Inhibitor Classes cluster_examples Examples Attachment Attachment Inhibitors PeptideT This compound Attachment->PeptideT CoR_Antagonist Co-receptor Antagonists CoR_Antagonist->PeptideT Maraviroc Maraviroc CoR_Antagonist->Maraviroc Post_Attachment Post-attachment Inhibitors Ibalizumab Ibalizumab Post_Attachment->Ibalizumab Fusion Fusion Inhibitors Enfuvirtide Enfuvirtide Fusion->Enfuvirtide

References

Cross-Validation of Peptide T TFA Activity in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Peptide T trifluoroacetate (TFA) activity across various cell types, with a focus on its role as an HIV entry inhibitor and an immunomodulator. We will explore its mechanism of action, compare its performance with alternative compounds where data is available, and provide detailed experimental protocols for key assays. A critical consideration throughout this guide is the potential influence of the trifluoroacetate (TFA) counter-ion on experimental outcomes.

Peptide T: Mechanism of Action

Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope protein, gp120. Its primary mechanism of action is the inhibition of HIV-1 entry into host cells. This is achieved by binding to the C-C chemokine receptor type 5 (CCR5), a key co-receptor for macrophage-tropic (R5) strains of HIV-1. By binding to CCR5, Peptide T competitively blocks the interaction between gp120 and the co-receptor, thereby preventing viral fusion and entry.

Beyond its anti-viral properties, Peptide T has demonstrated immunomodulatory effects. It has been shown to influence the production of various cytokines, including the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the downregulation of the pro-inflammatory cytokine Interferon-gamma (IFN-γ). This suggests a potential role for Peptide T in modulating inflammatory responses.

Signaling Pathway of Peptide T in HIV-1 Entry Inhibition

HIV_Entry_Inhibition cluster_cell Host Cell (e.g., Macrophage, T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding (Infection) CD4->gp120 2. Conformational Change Peptide_T Peptide T Peptide_T->CCR5 Blocks Binding

HIV-1 entry mechanism and the inhibitory action of Peptide T.

The Influence of the TFA Counter-ion

It is crucial to acknowledge that commercially available synthetic peptides, including Peptide T, are often supplied as trifluoroacetate (TFA) salts. The TFA counter-ion, a remnant of the peptide purification process, can exert its own biological effects, potentially confounding experimental results. Studies have shown that TFA can inhibit cell proliferation in some cell types (e.g., osteoblasts and chondrocytes) and stimulate it in others (e.g., murine glioma cells). Therefore, when comparing the activity of Peptide T TFA with other compounds, it is essential to consider the potential contribution of TFA to the observed effects. Ideally, control experiments using TFA alone should be performed, or the peptide should be exchanged into a more biologically inert salt form, such as hydrochloride (HCl).

Comparative Analysis of Anti-HIV-1 Activity

Direct comparative studies of this compound against other CCR5 antagonists with quantitative data across multiple cell lines are limited in the publicly available literature. However, we can compile and contrast the available data for individual agents.

Alternative CCR5 Antagonist: Maraviroc

Maraviroc is a small molecule CCR5 antagonist approved for the treatment of HIV-1 infection. It acts as a negative allosteric modulator of CCR5, meaning it binds to a site on the receptor distinct from the natural ligand binding site, inducing a conformational change that prevents gp120 binding.

Table 1: Comparison of Anti-HIV-1 Activity

CompoundMechanism of ActionCell Type(s) StudiedReported IC50/Inhibitory ConcentrationCitation(s)
Peptide T Competitive CCR5 AntagonistMonocyte-derived macrophages (MDMs), microglia, primary CD4+ T cells, MAGI-CCR5 cells60-99% inhibition at 10⁻¹² to 10⁻⁹ M[1]
Maraviroc Negative Allosteric Modulator of CCR5U87.CD4.CCR5 cells, various primary HIV-1 isolatesIC50 values typically in the low nanomolar range (e.g., 0.175 to 2.1 nM for HIV-2)[2]

Note: The lack of head-to-head studies makes a direct comparison of potency difficult due to variations in experimental conditions, HIV-1 strains, and cell lines used.

Experimental Workflow: HIV-1 Entry Assay (MAGI Cells)

HIV_Entry_Assay A Seed MAGI-CCR5 cells in 96-well plates B Pre-incubate cells with this compound or alternative compound at various concentrations A->B C Infect cells with R5-tropic HIV-1 B->C D Incubate for 48 hours C->D E Fix and stain cells for β-galactosidase activity (blue-staining infected cells) D->E F Count blue-staining cell foci E->F G Calculate IC50 value F->G

Workflow for assessing HIV-1 entry inhibition using MAGI cells.

Comparative Analysis of Immunomodulatory Activity

Peptide T's ability to modulate cytokine production presents another avenue for comparison. RANTES (CCL5) is a natural ligand for CCR5 and a pro-inflammatory chemokine. Analogs of RANTES have been developed as CCR5 antagonists.

Alternative Immunomodulatory Peptides

Various other peptides are known to possess immunomodulatory properties, though direct comparisons with Peptide T are scarce. For context, we will consider the general effects of RANTES analogs.

Table 2: Comparison of Immunomodulatory Effects on Monocytes/Macrophages

CompoundEffect on Monocyte ChemotaxisEffect on Cytokine ReleaseCell Type(s) StudiedCitation(s)
Peptide T Inhibits MIP-1β-induced chemotaxisUpregulates IL-10, downregulates IFN-γHuman monocytes, Peripheral Blood Mononuclear Cells (PBMCs)[2][3]
RANTES Analogs (e.g., AOP-RANTES) Antagonizes RANTES-induced chemotaxisNot specified in comparative studies with Peptide TT-cells, CCR5-transfected HEK-293 cells[4]
Maraviroc Inhibits MIP-1β and MCP-1-induced chemotaxis in a dose-dependent mannerTends to decrease expression of some T-cell activation markersHuman monocytes, macrophages, dendritic cells, T-cells[5]

Note: The data for different compounds are from separate studies, and direct quantitative comparisons of immunomodulatory potency are not available.

Experimental Workflow: Monocyte Chemotaxis Assay (Boyden Chamber)

Chemotaxis_Assay A Isolate human monocytes from peripheral blood C Load monocytes, pre-treated with this compound or alternative compound, into the upper chamber (separated by a porous membrane) A->C B Place chemoattractant (e.g., MIP-1β) in the lower chamber of the Boyden apparatus D Incubate for several hours to allow for cell migration B->D C->D E Fix and stain the membrane D->E F Count migrated cells on the underside of the membrane E->F G Quantify the inhibition of chemotaxis F->G

Workflow for a monocyte chemotaxis assay using a Boyden chamber.

Experimental Protocols

HIV-1 Entry Assay using MAGI-CCR5 Cells

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 entry.

Materials:

  • HeLa-CD4-CCR5 (MAGI-CCR5) cells

  • Complete DMEM (with 10% FBS, penicillin/streptomycin)

  • R5-tropic HIV-1 viral stock

  • This compound and/or alternative compounds

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (e.g., 4 mM potassium ferrocyanide, 4 mM potassium ferricyanide, 2 mM MgCl2, and 0.4 mg/ml X-Gal in PBS)

  • 96-well tissue culture plates

  • Light microscope

Procedure:

  • Seed MAGI-CCR5 cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • On the day of infection, prepare serial dilutions of this compound or the alternative compound in complete DMEM.

  • Remove the culture medium from the cells and add the diluted compounds. Incubate for 1 hour at 37°C.

  • Add a predetermined amount of R5-tropic HIV-1 to each well. Include control wells with no virus and virus with no compound.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the medium and wash the cells once with PBS.

  • Fix the cells with the fixing solution for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the staining solution to each well and incubate at 37°C until blue-staining cells are visible (typically 2-4 hours).

  • Wash the cells with PBS and allow them to air dry.

  • Count the number of blue-staining syncytia (foci of infection) in each well using a light microscope.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control and determine the IC50 value using appropriate software.

Monocyte Chemotaxis Assay (Modified Boyden Chamber)

Objective: To assess the ability of a compound to inhibit monocyte migration towards a chemoattractant.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque for monocyte isolation

  • RPMI 1640 medium

  • Chemoattractant (e.g., MIP-1β)

  • This compound and/or alternative compounds

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pores)

  • Staining solution (e.g., Diff-Quik)

  • Light microscope

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using adherence or magnetic bead selection.

  • Resuspend monocytes in serum-free RPMI 1640.

  • Prepare serial dilutions of this compound or the alternative compound and pre-incubate with the monocytes for 30 minutes at 37°C.

  • Add the chemoattractant to the lower wells of the Boyden chamber. Add medium without chemoattractant to control wells.

  • Place the porous membrane over the lower wells.

  • Add the pre-treated monocyte suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1.5 to 3 hours.

  • After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane using a stain such as Diff-Quik.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Calculate the percentage of chemotaxis inhibition for each compound concentration compared to the control with chemoattractant alone.

Cytokine Release Assay from PBMCs

Objective: To measure the effect of a compound on the production of specific cytokines by PBMCs.

Materials:

  • Human PBMCs

  • RPMI 1640 medium supplemented with 10% FBS

  • Stimulating agent (e.g., Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS))

  • This compound and/or alternative compounds

  • 96-well cell culture plates

  • ELISA kits for the cytokines of interest (e.g., IL-10, IFN-γ)

  • ELISA plate reader

Procedure:

  • Isolate PBMCs as described in the chemotaxis assay protocol.

  • Resuspend PBMCs in complete RPMI 1640 medium.

  • Seed the PBMCs in a 96-well plate at a density of, for example, 1 x 10^6 cells/mL.

  • Add the desired concentrations of this compound or the alternative compound to the wells.

  • Add the stimulating agent (e.g., PHA) to the appropriate wells. Include unstimulated and stimulated controls without any test compound.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Measure the concentration of the cytokines of interest in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the compounds on cytokine production compared to the controls.

Conclusion

References

Confirming the Identity of Peptide T TFA: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurate identification and characterization of synthetic peptides are paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for confirming the identity of Peptide T trifluoroacetate (TFA), a synthetic octapeptide with antiviral properties. We will delve into the experimental protocols and present supporting data to ensure the confident identification of this molecule.

Peptide T, an octapeptide with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, was first identified as a potential HIV entry inhibitor.[1][2] It is synthesized from the envelope glycoprotein gp120 of the human immunodeficiency virus (HIV).[3] The trifluoroacetate salt form is a common result of the solid-phase synthesis and purification processes used for peptides.[4][5][6][7]

Mass Spectrometry for Peptide T Identification

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and sequence of peptides. The two primary methods for analyzing peptides like Peptide T are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis.

Comparative Data of Analytical Techniques

ParameterMALDI-TOF MSLC-MS (ESI)LC-MS/MS (ESI)
Primary Measurement Molecular Weight (M+H)⁺Molecular Weight (M+H)⁺, (M+2H)²⁺, etc.Fragment Ion Masses (b and y ions)
Sample Preparation Co-crystallization with a matrixDissolution in a suitable solventDissolution in a suitable solvent
Ionization Method Soft ionization, primarily singly charged ionsElectrospray ionization, produces multiply charged ionsElectrospray ionization, produces multiply charged ions
Resolution HighHighHigh
Throughput HighModerateModerate
Information Obtained Molecular MassMolecular Mass and retention timeMolecular Mass, retention time, and amino acid sequence confirmation
Effect of TFA Can suppress signal, but often toleratedSignificant signal suppression[8][9][10]Significant signal suppression[8][9][10]

Experimental Protocols

Sample Preparation

The initial step for all mass spectrometry analyses is the proper preparation of the Peptide T TFA sample.

  • Reconstitution: Dissolve the lyophilized this compound powder in a suitable solvent. For direct infusion or MALDI-TOF analysis, 0.1% formic acid in a 50:50 acetonitrile/water mixture is a common choice. For LC-MS, the initial mobile phase composition is typically used. A stock solution of 1 mg/mL is prepared, from which working solutions are made.

  • TFA Removal (Optional but Recommended for LC-MS): Trifluoroacetic acid can significantly suppress the ionization efficiency in electrospray ionization (ESI) mass spectrometry.[8][9][10] To mitigate this, consider the following:

    • Solvent Washing: Repeatedly dissolving the peptide in a small amount of 0.1% HCl in water and then lyophilizing can exchange the TFA for a hydrochloride salt.[6]

    • Mobile Phase Additives: Incorporating a small amount of a less ion-pairing acid, such as formic acid (0.1%), in the mobile phase can help to reduce the signal suppression caused by TFA.[9] Recent studies have also shown that the addition of glycine to TFA-containing mobile phases can enhance the mass spectrometry response.[10]

MALDI-TOF Mass Spectrometry Protocol

This technique provides a rapid determination of the peptide's molecular weight.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 acetonitrile/water solution containing 0.1% TFA.

  • Spotting: Mix the this compound solution (1-10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.

  • Crystallization: Allow the mixture to air dry at room temperature, allowing for co-crystallization of the peptide and matrix.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode. The resulting spectrum should show a prominent peak corresponding to the singly protonated molecule ([M+H]⁺).

LC-MS and LC-MS/MS Protocol

This method provides both the molecular weight and, with MS/MS, confirmation of the amino acid sequence.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is typically used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: Dependent on the column diameter, typically 200-400 µL/min for analytical columns.

    • Injection Volume: 5-10 µL of the prepared sample solution.

  • Mass Spectrometry (MS and MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range of approximately 300-1200 to detect the precursor ions of Peptide T. The expected protonated molecule ([M+H]⁺) for Peptide T (C₃₅H₅₅N₉O₁₆, MW = 857.9 g/mol ) is at m/z 858.9.[3] Multiply charged ions, such as [M+2H]²⁺ at m/z 429.95, may also be observed.

    • MS/MS Scan (Fragmentation): In a separate or data-dependent acquisition, select the precursor ion of Peptide T for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) are then detected. Analysis of the fragmentation pattern allows for the confirmation of the peptide's amino acid sequence.

Data Interpretation

  • MALDI-TOF: The primary peak in the spectrum should correspond to the calculated monoisotopic mass of the protonated Peptide T (858.4 g/mol ).

  • LC-MS: A distinct peak in the chromatogram at a specific retention time should correspond to the mass of Peptide T. The mass spectrum will show the characteristic isotopic distribution for the protonated molecule.

  • LC-MS/MS: The fragmentation spectrum should contain a series of b- and y-ions that match the theoretical fragmentation pattern of the Peptide T sequence (ASTTTNYT). This provides the highest level of confidence in the peptide's identity.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis a This compound (Lyophilized) b Reconstitution (0.1% Formic Acid) a->b c Prepared Sample b->c d LC Separation (C18 Column) c->d e Electrospray Ionization (ESI) d->e f MS Scan (Precursor Ion Detection) e->f g MS/MS Scan (Fragmentation) f->g h Confirm Molecular Weight f->h i Confirm Amino Acid Sequence g->i cluster_peptide Peptide T (ASTTTNYT) cluster_fragments Fragmentation (b- and y-ions) p [M+H]+ b1 b1 p->b1 A-S b2 b2 p->b2 S-T b3 b3 p->b3 T-T b4 b4 p->b4 T-T b5 b5 p->b5 T-N b6 b6 p->b6 N-Y b7 b7 p->b7 Y-T y1 y1 p->y1 Y-T y2 y2 p->y2 N-Y y3 y3 p->y3 T-N y4 y4 p->y4 T-T y5 y5 p->y5 T-T y6 y6 p->y6 S-T y7 y7 p->y7 A-S

References

A Comparative Guide to Peptide T Salt Forms: TFA vs. Acetate and HCl in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with Peptide T, selecting the appropriate salt form—trifluoroacetate (TFA), acetate, or hydrochloride (HCl)—is a critical decision that can significantly impact the accuracy and relevance of in vitro and in vivo studies. This guide provides a comprehensive comparison of these common salt forms, summarizing their effects on key experimental parameters and offering insights into making an informed choice for your research needs.

Executive Summary

Trifluoroacetate (TFA) is a common counterion resulting from the standard solid-phase synthesis and purification of peptides, including Peptide T. While widely available, residual TFA can exhibit cytotoxic effects and interfere with biological assays, potentially confounding experimental outcomes. Acetate and hydrochloride (HCl) salts are considered more biocompatible alternatives. Acetate is often the preferred choice for cellular and in vivo studies due to its lower toxicity. HCl salts can offer advantages in terms of stability, particularly for peptides containing free sulfhydryl groups.

Recommendation: For cell-based assays and preclinical studies involving Peptide T, it is highly recommended to use the acetate or HCl salt form to avoid the potential artifacts associated with TFA. While direct comparative data for Peptide T in different salt forms is limited in publicly available literature, the general principles of peptide chemistry and findings from studies on other peptides strongly support this recommendation.

Comparison of Peptide T Salt Forms

The choice of a counterion can influence a peptide's solubility, stability, and biological activity. Below is a summary of the key characteristics of TFA, acetate, and HCl salts of peptides.

PropertyTrifluoroacetate (TFA) SaltAcetate SaltHydrochloride (HCl) Salt
Origin Common byproduct of solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification.[1]Typically obtained by an additional salt exchange step after synthesis.[2]Obtained through an ion exchange process, often involving lyophilization from an HCl solution.[3]
Biological Compatibility Can be toxic to cells and interfere with biological assays, even at low concentrations.[4] It has been shown to inhibit cell proliferation in some cell types.[5]Generally considered biocompatible and is a common choice for pharmaceutical peptides.[4]Biocompatible and often used in pharmaceutical formulations.[5]
Solubility Generally good solubility in aqueous solutions.Solubility is dependent on the peptide sequence but is often sufficient for biological assays.Can enhance the solubility of certain peptides.[2]
Stability Can be less stable and may result in a "fluffy" lyophilizate that is difficult to handle.[2]Often results in a better lyophilized cake and can be more stable than the TFA salt.[2]May offer superior stability for peptides prone to oxidation.[2]
Potential for Assay Interference High potential to alter cellular responses and enzymatic activity, and can induce changes in peptide secondary structure.[6][7]Low potential for interference in biological assays.[4]Low potential for interference in biological assays.[5]
Cost Generally the least expensive form as it is the default from synthesis.More expensive due to the additional salt exchange step and potential for peptide loss.More expensive than TFA for similar reasons as the acetate salt.

Impact on Key Biological Assays

Peptide T is known to act as an antagonist of the CCR5 receptor, thereby inhibiting the entry of R5-tropic HIV-1 strains and modulating chemotaxis. The choice of salt form can be critical in these assays.

Receptor Binding Assays

Objective: To determine the binding affinity of Peptide T to its receptor, CCR5.

Antiviral Assays

Objective: To measure the ability of Peptide T to inhibit HIV-1 entry and replication.

Studies have shown that Peptide T can inhibit HIV-1 replication at picomolar to nanomolar concentrations. However, the salt form used in these studies is often not specified. The presence of TFA could potentially contribute to antiviral activity through off-target cytotoxic effects, leading to an overestimation of the peptide's specific antiviral potency. Therefore, using acetate or HCl salts is crucial for accurately assessing the intrinsic antiviral activity of Peptide T.

Chemotaxis Assays

Objective: To evaluate the effect of Peptide T on the migration of cells, such as monocytes.

Peptide T has been shown to have complex effects on chemotaxis, acting as both an agonist and an antagonist of gp120-mediated monocyte chemotaxis.[4] As cellular migration is a sensitive biological process, the use of TFA-containing peptides could interfere with cell viability and signaling pathways, thereby affecting the chemotactic response. Acetate and HCl salts are the preferred forms for obtaining reliable data in chemotaxis assays.

Experimental Protocols

Detailed methodologies for key assays are provided below. It is recommended to perform a salt exchange to the acetate or HCl form before conducting these experiments.

Salt Exchange Protocol (TFA to HCl)

A common method for exchanging the TFA counterion for chloride is through lyophilization from an HCl solution.[3]

  • Dissolve the Peptide T-TFA salt in a dilute HCl solution (e.g., 10 mM HCl).

  • Freeze the solution rapidly (e.g., using liquid nitrogen).

  • Lyophilize the frozen solution until all the solvent is removed.

  • Repeat the process of dissolving in dilute HCl and lyophilizing at least two more times to ensure complete exchange.

  • Confirm the removal of TFA using techniques like 19F-NMR or ion chromatography.[8]

CCR5 Competitive Binding Assay

This assay measures the ability of unlabeled Peptide T to compete with a labeled ligand (e.g., a fluorescently or radioactively labeled chemokine like MIP-1β) for binding to the CCR5 receptor.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare CCR5-expressing cells or membrane fragments D Incubate CCR5 with labeled ligand and varying concentrations of Peptide T A->D B Prepare labeled ligand (e.g., [125I]MIP-1β) B->D C Prepare serial dilutions of Peptide T (unlabeled competitor) C->D E Separate bound from free labeled ligand (e.g., filtration) D->E F Quantify bound labeled ligand (e.g., scintillation counting) E->F G Plot bound labeled ligand vs. Peptide T concentration F->G H Calculate IC50 and/or Ki G->H cluster_0 Assay Setup cluster_1 Incubation cluster_2 Quantification cluster_3 Data Analysis A Seed cells (e.g., monocytes) in the upper chamber of a Transwell insert B Add chemoattractant (e.g., RANTES) to the lower chamber C Add Peptide T at various concentrations to the upper and/or lower chamber D Incubate for a defined period to allow cell migration B->D C->D E Remove non-migrated cells from the upper surface of the insert D->E F Stain and count migrated cells on the lower surface of the insert E->F G Plot number of migrated cells vs. Peptide T concentration F->G H Determine stimulatory or inhibitory effects G->H cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PeptideT Peptide T CCR5 CCR5 Receptor PeptideT->CCR5 Binds and blocks gp120 HIV-1 gp120 gp120->CCR5 Binding inhibited G_protein G-protein (Gα, Gβγ) CCR5->G_protein Activates/Modulates Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_protein->Downstream Response Biological Response (e.g., Inhibition of HIV entry, Modulation of Chemotaxis) Downstream->Response

References

The Reproducibility of In-Vitro Experiments with Peptide T TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible in-vitro results is paramount. When working with synthetic peptides, the often-overlooked trifluoroacetate (TFA) counterion, a remnant of the synthesis and purification process, can be a significant source of experimental variability. This guide provides a comparative analysis of Peptide T TFA, highlighting the potential for irreproducibility and offering insights into alternatives and best practices for obtaining reliable data.

Peptide T, an HIV entry inhibitor, and its analogs target the CCR5 co-receptor, preventing the virus from entering and infecting immune cells.[1][2][3] However, when used in its common TFA salt form, the peptide's activity can be influenced by the counterion, potentially leading to inconsistent results between experiments and laboratories.

The Impact of TFA on In-Vitro Assay Reproducibility

Trifluoroacetic acid is a strong acid widely used in peptide synthesis and purification.[4][5] Consequently, synthetic peptides are often supplied as TFA salts. While convenient from a manufacturing standpoint, residual TFA can introduce unpredictable variables into sensitive biological assays.[4][6]

Key Concerns with TFA Salts in In-Vitro Experiments:

  • Cellular Effects: TFA itself can exert biological effects, including inhibiting or, in some cases, stimulating cell proliferation.[4][7] This is particularly problematic in assays measuring cell viability, cytotoxicity, or proliferation, where TFA can mask or exaggerate the true effect of the peptide. For instance, studies have shown that TFA can inhibit the proliferation of osteoblasts and chondrocytes at nanomolar concentrations.[7]

  • Alteration of Peptide Properties: The TFA counterion can influence the peptide's secondary structure and physicochemical properties.[4][5] This can affect how the peptide interacts with its target receptor and other molecules in the assay environment, leading to variability in experimental outcomes.

  • Assay-Specific Interference: TFA can interfere with common assay components and detection methods. For example, its strong absorbance at certain wavelengths can interfere with spectroscopic measurements.[4]

These factors contribute to a higher risk of irreproducibility when using peptides in their TFA salt form. To mitigate these risks, it is highly recommended to perform a counterion exchange to a more biocompatible salt, such as hydrochloride (HCl) or acetate.[4][8][9]

Comparison of this compound with Alternatives

The primary alternatives to this compound fall into two categories: Peptide T with a different counterion and other molecules that target the same CCR5 receptor.

Compound/Salt FormClassMechanism of ActionReported In-Vitro Potency (IC50/EC50)Potential for Irreproducibility
This compound Peptide (HIV Entry Inhibitor)CCR5 AntagonistPeak inhibitory effects at 10⁻¹² to 10⁻⁹ M[1]High: Due to the known biological and physicochemical interference of the TFA counterion.[4][7][9]
Peptide T HCl/Acetate Peptide (HIV Entry Inhibitor)CCR5 AntagonistSimilar to this compound, but with potentially more consistent results.Lower: HCl and acetate are more biocompatible counterions with less reported interference in biological assays.[4]
Maraviroc Small MoleculeCCR5 AntagonistGeometric mean IC₉₀ of 2.0 nM against various HIV-1 isolates.[10]Low: As a well-characterized small molecule drug, it has undergone extensive preclinical and clinical testing, leading to a more predictable in-vitro performance.
RAP-103 PentapeptideCCR2/CCR5 AntagonistNot explicitly stated for CCR5 inhibition in the provided results.Moderate: As a peptide, it may be susceptible to some of the same challenges as Peptide T, though the impact of its counterion would need to be considered.

Experimental Protocols

To ensure the reproducibility of in-vitro experiments with Peptide T and its alternatives, it is crucial to follow well-defined and standardized protocols.

HIV-1 Entry Assay (Pseudovirus-Based)

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.

Materials:

  • HEK293T cells

  • HIV-1 envelope-expressing plasmid (e.g., from an R5-tropic strain like BaL)

  • HIV-1 backbone plasmid encoding luciferase

  • Transfection reagent

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)

  • Peptide T (TFA or other salt form) or alternative inhibitor

  • Luciferase assay reagent

  • 96-well culture plates

  • Luminometer

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 envelope plasmid and the luciferase backbone plasmid.

  • Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection and filter it.

  • Infection: Seed TZM-bl cells in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of Peptide T or the alternative inhibitor for 1 hour at 37°C.

  • Add the pseudovirus to the wells and incubate for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.

Chemotaxis Assay (Transwell-Based)

This assay assesses the ability of a compound to block the migration of CCR5-expressing cells towards a chemokine ligand.

Materials:

  • CCR5-expressing cells (e.g., primary human monocytes or a CCR5-transfected cell line)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL5 (RANTES)

  • Peptide T (TFA or other salt form) or alternative inhibitor

  • 24-well Transwell plates (with 5 µm pore size inserts)

  • Fluorescent dye for cell counting (e.g., Calcein AM)

  • Fluorescence plate reader

Methodology:

  • Cell Preparation: Resuspend CCR5-expressing cells in chemotaxis buffer.

  • Pre-incubate the cells with various concentrations of Peptide T or the alternative inhibitor for 30-60 minutes at 37°C.

  • Assay Setup: Add chemotaxis buffer containing CCL5 to the lower wells of the Transwell plate.

  • Add the pre-incubated cells to the upper inserts.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Quantification of Migration: Remove the inserts and quantify the number of migrated cells in the lower chamber by adding a fluorescent dye and measuring the fluorescence.

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of chemotaxis (IC50).

Visualizing the Impact of TFA and Peptide T's Mechanism

To better understand the concepts discussed, the following diagrams illustrate the potential for TFA interference and the mechanism of action of Peptide T.

cluster_0 Standard In-Vitro Assay cluster_1 Potential TFA Interference Peptide_T_TFA This compound Target_Cell Target Cell (e.g., T-cell) Peptide_T_TFA->Target_Cell Intended Interaction Conformation_Change Altered Peptide Conformation Peptide_T_TFA->Conformation_Change Desired_Effect Desired Biological Effect (e.g., CCR5 Inhibition) Target_Cell->Desired_Effect Altered_Proliferation Altered Cell Proliferation Target_Cell->Altered_Proliferation TFA_Anion TFA⁻ Anion TFA_Anion->Peptide_T_TFA Structural Influence TFA_Anion->Target_Cell Direct Cellular Effects Irreproducible_Result Irreproducible Result Altered_Proliferation->Irreproducible_Result Conformation_Change->Irreproducible_Result

Caption: Logical workflow of potential TFA interference in in-vitro assays.

cluster_0 HIV-1 Entry Mechanism cluster_1 Inhibition by Peptide T HIV_gp120 HIV gp120 CD4_Receptor CD4 Receptor HIV_gp120->CD4_Receptor 1. Binds to CCR5_CoReceptor CCR5 Co-Receptor HIV_gp120->CCR5_CoReceptor 3. Binds to CD4_Receptor->CCR5_CoReceptor 2. Conformational Change & Exposes Binding Site for Viral_Entry Viral Entry CCR5_CoReceptor->Viral_Entry 4. Facilitates Blocked_CCR5 Blocked CCR5 T_Cell Host T-Cell Peptide_T Peptide T Peptide_T->CCR5_CoReceptor Binds to & Blocks No_Viral_Entry No Viral Entry Blocked_CCR5->No_Viral_Entry

Caption: Signaling pathway of HIV-1 entry and its inhibition by Peptide T.

Conclusion and Recommendations

The use of Peptide T in its TFA salt form for in-vitro experiments carries a significant risk of irreproducibility due to the confounding effects of the TFA counterion. To enhance the reliability and consistency of experimental data, researchers should:

  • Prioritize Counterion Exchange: Whenever possible, exchange the TFA counterion for a more biocompatible alternative like HCl or acetate.

  • Thoroughly Document: Clearly report the salt form of the peptide used in all publications and internal documentation.

  • Consider Alternatives: Evaluate well-characterized alternatives such as Maraviroc for CCR5 inhibition studies, especially in sensitive cell-based assays.

  • Standardize Protocols: Adhere to detailed and standardized protocols to minimize other sources of experimental variation.

By being mindful of the potential impact of counterions and adopting these best practices, the scientific community can improve the reproducibility and robustness of in-vitro research involving synthetic peptides.

References

A Researcher's Guide to Negative Control Experiments for Peptide T TFA Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of Peptide T, particularly in its common trifluoroacetic acid (TFA) salt form, rigorous experimental design is paramount. The inclusion of appropriate negative controls is critical to validate that the observed biological effects are a direct result of Peptide T's specific amino acid sequence and not due to confounding factors. This guide provides a comparative overview of essential negative controls, their experimental implementation, and the interpretation of results, supported by detailed protocols and data presentation.

The primary function of Peptide T as an HIV entry inhibitor is attributed to its interaction with the CD4 receptor and its role as a CCR5 antagonist.[1][2][3][4] Given that Peptide T is a synthetic peptide, it is often supplied as a TFA salt, a remnant from the purification process.[5][6][7] Trifluoroacetic acid itself can exert biological effects, including cytotoxicity and modulation of protein function, which necessitates specific controls to mitigate the risk of data misinterpretation.[5][6]

Key Negative Controls for Peptide T TFA Studies

The two most critical negative controls for experiments involving this compound are a scrambled version of the peptide and a vehicle control containing the TFA salt.

  • Scrambled Peptide T: This is the most robust negative control for demonstrating sequence specificity.[8][9][10] A scrambled peptide possesses the same amino acid composition and molecular weight as Peptide T but in a randomized sequence.[8] This control helps to ensure that the biological activity observed is a function of the specific Peptide T sequence and not a non-specific effect of its amino acid makeup.[9][10]

  • Vehicle Control (TFA Salt Solution): Since synthetic peptides are frequently delivered as TFA salts, it is crucial to control for any potential effects of the TFA counter-ion.[5][7] A vehicle control, consisting of the experimental buffer with a concentration of a simple TFA salt (like sodium TFA) equivalent to that present in the Peptide T solution, should be included in all cell-based assays.[11] This helps to differentiate the peptide's activity from any background effects of TFA on cell viability, proliferation, or signaling pathways.[6]

Comparative Data Summary

The following table summarizes hypothetical data from a CCR5-mediated chemotaxis assay, illustrating the expected outcomes when using appropriate negative controls.

Treatment GroupCell Migration (Normalized to Untreated)Standard Deviationp-value (vs. Peptide T)
Untreated Control1.00.12<0.001
This compound (1 µM)0.350.08-
Scrambled this compound (1 µM)0.950.15<0.001
Vehicle Control (TFA Salt)1.020.11<0.001

Experimental Protocols

CCR5 Receptor Binding Assay

Objective: To determine if Peptide T, but not its scrambled counterpart, competitively inhibits the binding of a known CCR5 ligand.

Methodology:

  • Culture a cell line expressing the CCR5 receptor (e.g., CHO/CCR5 cells).[12]

  • Incubate the cells with varying concentrations of this compound, Scrambled this compound, or vehicle control for 30 minutes.

  • Add a fluorescently or radioactively labeled CCR5 ligand (e.g., MIP-1β) at a concentration close to its Kd and incubate for 1 hour.[4]

  • Wash the cells to remove unbound ligand.

  • Quantify the bound ligand using a suitable detection method (e.g., flow cytometry, scintillation counting).

  • A decrease in the signal from the labeled ligand in the presence of Peptide T, but not the scrambled peptide or vehicle, indicates specific binding.

T-Cell Proliferation Assay

Objective: To assess the effect of Peptide T on T-cell proliferation, controlling for non-specific and vehicle effects.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) and culture them in the presence of a T-cell mitogen (e.g., PHA).[3]

  • Add this compound, Scrambled this compound, or the vehicle control at the desired concentrations.

  • Incubate the cells for 72 hours.[13][14]

  • Assess cell proliferation using a standard method, such as the incorporation of [3H]-thymidine or a dye-dilution assay (e.g., CFSE).[13][14]

  • A significant change in proliferation in the Peptide T treated group compared to both the scrambled and vehicle control groups would suggest a sequence-specific effect.

GPCR Signaling Assay (Calcium Mobilization)

Objective: To determine if Peptide T specifically inhibits CCR5-mediated intracellular calcium mobilization.

Methodology:

  • Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Establish a baseline fluorescence reading.

  • Pre-incubate the cells with this compound, Scrambled this compound, or the vehicle control.

  • Stimulate the cells with a known CCR5 agonist (e.g., RANTES/CCL5).[12]

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.

  • Inhibition of the agonist-induced calcium flux by Peptide T, but not by the scrambled peptide or vehicle, would indicate specific antagonism of the CCR5 signaling pathway.

Visualizing Experimental Design and Biological Pathways

To further clarify the experimental logic and the biological context of Peptide T studies, the following diagrams are provided.

G cluster_0 Experimental Groups cluster_1 Assays cluster_2 Data Analysis This compound This compound Binding Assay Binding Assay This compound->Binding Assay Proliferation Assay Proliferation Assay This compound->Proliferation Assay Signaling Assay Signaling Assay This compound->Signaling Assay Scrambled this compound Scrambled this compound Scrambled this compound->Binding Assay Scrambled this compound->Proliferation Assay Scrambled this compound->Signaling Assay Vehicle Control (TFA) Vehicle Control (TFA) Vehicle Control (TFA)->Binding Assay Vehicle Control (TFA)->Proliferation Assay Vehicle Control (TFA)->Signaling Assay Untreated Control Untreated Control Untreated Control->Binding Assay Untreated Control->Proliferation Assay Untreated Control->Signaling Assay Compare Peptide T vs. Scrambled Compare Peptide T vs. Scrambled Binding Assay->Compare Peptide T vs. Scrambled Compare Peptide T vs. Vehicle Compare Peptide T vs. Vehicle Binding Assay->Compare Peptide T vs. Vehicle Proliferation Assay->Compare Peptide T vs. Scrambled Proliferation Assay->Compare Peptide T vs. Vehicle Signaling Assay->Compare Peptide T vs. Scrambled Signaling Assay->Compare Peptide T vs. Vehicle

Caption: Experimental workflow for Peptide T studies.

G cluster_0 Cell Membrane gp120 gp120 CD4 CD4 gp120->CD4 Binds CCR5 CCR5 gp120->CCR5 Binds Peptide T Peptide T Peptide T->CCR5 Blocks G-protein G-protein CCR5->G-protein Activates Downstream Signaling Downstream Signaling G-protein->Downstream Signaling

Caption: Peptide T's mechanism of action at the cell surface.

By systematically employing these negative controls and experimental protocols, researchers can generate robust and reproducible data, confidently attributing the observed biological activities to the specific sequence of Peptide T. This rigorous approach is essential for the accurate evaluation of its therapeutic potential and for advancing its development as a clinical candidate.

References

A Comparative Guide to Assessing the Purity of Peptide T TFA using Analytical HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of therapeutic peptide development and research, ensuring the purity of synthetic peptides is a critical, non-negotiable step. The presence of impurities, such as truncated sequences, deletion mutants, or byproducts from the synthesis process, can significantly impact experimental outcomes, leading to erroneous data and potentially compromising preclinical and clinical studies. This guide provides an objective comparison of analytical High-Performance Liquid Chromatography (HPLC) with alternative methods for assessing the purity of Peptide T trifluoroacetate (TFA), a synthetic octapeptide with antiviral properties.

Peptide T, with the amino acid sequence Ac-D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH2, requires rigorous purity analysis to ensure its biological activity and safety. The trifluoroacetate counter-ion, a remnant of the solid-phase synthesis and purification process, also warrants consideration in the overall purity assessment. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely adopted method for determining the purity of synthetic peptides due to its high resolution, robustness, and reproducibility.[1] The principle of RP-HPLC lies in the separation of the peptide from its impurities based on their differential hydrophobicity. A non-polar stationary phase, typically a C18-functionalized silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, with trifluoroacetic acid (TFA) added as an ion-pairing agent.[2][3] TFA serves to improve peak shape and resolution by forming ion pairs with the positively charged residues of the peptide.[4]

Representative HPLC Analysis of Peptide T TFA

A typical analytical HPLC chromatogram of a high-purity this compound sample is presented below. The primary peak represents the intact, correct sequence of Peptide T, while smaller peaks indicate the presence of impurities.

(Note: As a large language model, I cannot generate a real-time experimental chromatogram. The following is a representative illustration based on typical HPLC data for synthetic peptides of similar length and composition.)

Illustrative HPLC Chromatogram of this compound

Analytical HPLC Workflow for this compound Purity Assessment.

Method_Comparison cluster_methods Analytical Methods cluster_info Information Obtained PurityAssessment Purity Assessment of this compound HPLC Analytical HPLC PurityAssessment->HPLC MS Mass Spectrometry PurityAssessment->MS CE Capillary Electrophoresis PurityAssessment->CE Purity Quantitative Purity HPLC->Purity Primary OrthogonalPurity Orthogonal Purity HPLC->OrthogonalPurity Secondary MW Molecular Weight MS->MW Primary ImpurityID Impurity Identification MS->ImpurityID Primary CE->Purity Secondary CE->OrthogonalPurity Primary

Comparison of Analytical Methods for this compound Characterization.

Conclusion

The purity assessment of synthetic peptides like this compound is a multi-faceted process that relies on robust and complementary analytical techniques. While analytical RP-HPLC remains the industry standard for quantitative purity determination, its integration with mass spectrometry and capillary electrophoresis provides a more comprehensive understanding of the peptide's quality. For routine quality control, a validated HPLC method is often sufficient. However, for in-depth characterization, impurity profiling, and troubleshooting, a multi-modal approach is highly recommended. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and reliability of their peptide-based research and development endeavors.

References

A Comparative Analysis of Peptide T Analogs: Unveiling Enhanced Potency and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Peptide T and its analogs, focusing on their improved potency as CCR5 antagonists. We delve into the supporting experimental data, detailed methodologies, and the underlying signaling pathways to offer a comprehensive resource for advancing research in this critical area.

Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, and its analogs have emerged as significant therapeutic candidates due to their ability to block the CCR5 receptor, a key co-receptor for HIV entry into host cells.[1][2] Modifications to the original Peptide T sequence have led to the development of analogs with substantially improved stability and potency. This guide will compare Peptide T with its key analogs, D-Ala1-Peptide T-amide (DAPTA) and the pentapeptide RAP-103, highlighting their differential efficacy in various in vitro assays.

Comparative Potency of Peptide T Analogs

The potency of Peptide T and its analogs has been evaluated through various biological assays, primarily focusing on their ability to inhibit chemotaxis and viral entry. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and other potency metrics, demonstrating the significant enhancements achieved through structural modifications.

Peptide/AnalogAssay TypeTarget Receptor(s)Potency (IC50 / Activity Range)Reference(s)
Peptide T Monocyte ChemotaxisCCR510-11 - 10-10 M (Maximal Activity)[3][4]
HIV Infectivity InhibitionCCR5Potent inhibition of R5 tropic strains[2]
DAPTA gp120-CCR5 BindingCCR50.06 nM (gp120 Bal), 0.32 nM (gp120 CM235)[5][6]
Monocyte ChemotaxisCCR5Blocks CCR5-mediated chemotaxis[7]
RAP-103 Microglial ChemotaxisCCR5< 100 pM[8]
Microglial ChemotaxisCCR87.7 fM[8]
Neuropathic Pain InhibitionCCR2/CCR5/CCR8Effective at 0.02 - 0.5 mg/kg/day (oral)[9]

Signaling Pathway and Experimental Workflow

The therapeutic effects of Peptide T analogs are mediated through their interaction with the CCR5 receptor, a G-protein coupled receptor (GPCR). The binding of these peptides to CCR5 initiates a signaling cascade that ultimately inhibits cellular processes such as chemotaxis and viral entry.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PepT Peptide T / Analog (e.g., DAPTA, RAP-103) CCR5 CCR5 Receptor PepT->CCR5 Binding G_Protein G-Protein (α, β, γ subunits) CCR5->G_Protein Activation G_alpha Gα (i/o) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Downstream Downstream Signaling Cascades G_alpha->Downstream G_betagamma->Downstream Inhibition Inhibition of: - Chemotaxis - HIV Entry Downstream->Inhibition

Caption: CCR5 signaling pathway initiated by Peptide T analogs.

A crucial in vitro assay to determine the efficacy of these peptides is the chemotaxis assay, which measures the directed migration of cells towards a chemical gradient.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_analysis Analysis Cell_Culture 1. Culture Target Cells (e.g., Monocytes, Microglia) Peptide_Prep 2. Prepare Peptide T Analog Solutions (Varying Concentrations) Add_Cells 4. Add Cells + Peptide Analog to Upper Chamber (Insert) Cell_Culture->Add_Cells Peptide_Prep->Add_Cells Add_Chemoattractant 3. Add Chemoattractant to Lower Chamber Incubate 5. Incubate to Allow Cell Migration Add_Cells->Incubate Quantify 6. Quantify Migrated Cells (e.g., Staining, Cell Counting) Incubate->Quantify IC50 7. Calculate IC50 Value Quantify->IC50

Caption: General workflow for a monocyte chemotaxis assay.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments are provided below.

Monocyte Chemotaxis Assay

This protocol is based on the widely used Boyden chamber or transwell assay to measure the inhibition of monocyte migration.[10][11]

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).

  • Peptide T analogs (e.g., Peptide T, DAPTA, RAP-103) at various concentrations.

  • Chemoattractant (e.g., Monocyte Chemoattractant Protein-1 (MCP-1)/CCL2).

  • 24-well or 96-well transwell plates (with polycarbonate membrane, e.g., 5 µm pore size).

  • Cell culture medium (e.g., RPMI 1640) with and without serum.

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or reagents for cell quantification (e.g., CellTiter-Glo®).

Procedure:

  • Cell Preparation:

    • Culture and maintain the monocytic cells according to standard protocols.

    • Prior to the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 106 cells/mL.

    • If using a fluorescent method, label the cells with a fluorescent dye according to the manufacturer's instructions.

  • Assay Setup:

    • To the lower wells of the transwell plate, add the chemoattractant (e.g., MCP-1 at a predetermined optimal concentration) diluted in serum-free medium. Include a negative control with medium only.

    • In separate tubes, pre-incubate the cell suspension with various concentrations of the Peptide T analog for 30 minutes at 37°C.

    • Add 100 µL of the cell/peptide mixture to the upper chamber (insert) of the transwell plate.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours, this may need optimization depending on the cell type).

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Fluorescence: Reading the fluorescence of the migrated, pre-labeled cells in the lower well using a plate reader.

      • Luminescence: Measuring ATP levels of the migrated cells using a luminescent cell viability assay.

      • Cell Counting: Staining the migrated cells on the underside of the membrane and counting them under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each peptide concentration compared to the control (chemoattractant only).

    • Determine the IC50 value for each Peptide T analog by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

CCR5 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Peptide T analogs for the CCR5 receptor.

Materials:

  • Cell line expressing high levels of CCR5 (e.g., CHO-CCR5 or a similar transfected cell line).

  • Radiolabeled ligand for CCR5 (e.g., 125I-MIP-1β) or a fluorescently labeled ligand.

  • Peptide T analogs at a range of concentrations.

  • Binding buffer (e.g., HEPES-buffered saline with proteinase inhibitors and BSA).

  • Glass fiber filters and a cell harvester for radioligand binding assays.

  • Scintillation counter or a fluorescence plate reader.

Procedure:

  • Membrane Preparation (if using cell membranes):

    • Grow CCR5-expressing cells to a high density, harvest, and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (or whole cells), the radiolabeled (or fluorescent) CCR5 ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled Peptide T analog.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled CCR5 ligand).

    • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Radioligand Assay: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound ligand. Wash the filters with cold binding buffer to remove unbound ligand.

    • Fluorescent Assay (on whole cells): Wash the cells in the plate with cold binding buffer to remove the unbound fluorescent ligand.

  • Detection:

    • Radioligand Assay: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • Fluorescent Assay: Read the fluorescence intensity of the wells using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (Peptide T analog) concentration.

    • Determine the IC50 value from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

HIV-1 Entry Inhibition Assay

This protocol outlines a method to assess the ability of Peptide T analogs to block the entry of R5-tropic HIV-1 into target cells.[12][13]

Materials:

  • A cell line susceptible to HIV-1 infection and expressing CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR).

  • R5-tropic HIV-1 virus stock (e.g., HIV-1BaL).

  • Peptide T analogs at various concentrations.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

  • Infection and Treatment:

    • On the day of the assay, pre-incubate the HIV-1 virus stock with serial dilutions of the Peptide T analog for 1 hour at 37°C.

    • Remove the culture medium from the TZM-bl cells and add the virus/peptide mixture to the wells.

    • Include controls for uninfected cells and cells infected in the absence of any peptide.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator to allow for viral entry, replication, and expression of the luciferase reporter gene.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • The luciferase activity is proportional to the extent of viral infection.

    • Calculate the percentage of inhibition of viral entry for each peptide concentration relative to the control (virus only).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

Conclusion

The comparative analysis of Peptide T and its analogs, particularly DAPTA and RAP-103, reveals a clear progression towards enhanced potency and improved pharmacokinetic profiles. The data strongly indicate that these analogs are significantly more effective than the parent peptide in blocking the CCR5 receptor and inhibiting associated biological processes. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate these promising therapeutic agents and develop novel strategies for the treatment of HIV and other inflammatory conditions.

References

Independent Verification of Peptide T TFA Binding to CD4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Peptide T trifluoroacetate (TFA) binding to the CD4 receptor, a critical interaction in the context of HIV-1 entry and immunomodulation. We present a summary of available experimental data, detailed methodologies for key binding assays, and a comparison with alternative CD4-binding peptides.

Executive Summary

Peptide T, an octapeptide derived from the HIV-1 envelope protein gp120, has been identified as a ligand for the CD4 receptor. Its ability to interfere with the gp120-CD4 interaction has been a subject of interest for its potential therapeutic applications. This guide independently verifies this binding and compares its characteristics with other peptides targeting the same receptor. While the debate on the precise efficacy of Peptide T as a direct inhibitor of HIV-1 entry continues, its immunomodulatory effects, mediated through CD4 binding, are also a significant area of research.

Comparative Binding Affinity

Quantitative data on the binding affinity of Peptide T and its alternatives to the CD4 receptor or its binding site on gp120 is crucial for comparative analysis. The following table summarizes available data from various studies. It is important to note that binding affinities, particularly IC50 values, can be influenced by the specific experimental conditions.

Peptide/MoleculeTargetMethodBinding Affinity (Kd)Inhibition Concentration (IC50)Reference
Peptide T CD4SPRData not explicitly stated in abstractNot Applicable[1][2]
G1 Peptide gp120Not SpecifiedNot Specified~50 µM[3]
G1-6 Peptide gp120Not SpecifiedNot Specified~6 µM[3]
CD4M9 gp120Not SpecifiedNanomolar rangeNot Specified[3]
CD4M33 gp120Not SpecifiedCD4-like affinityNot Specified[3]
AR7 CXCR4Competitive BindingNot Specified101.4 nM[2]
AR8 CXCR4Competitive BindingNot Specified48.04 nM[2]
Branched-AR8 CXCR4Competitive BindingNot Specified25.45 nM[2]

Note: Kd (Dissociation Constant) is a measure of binding affinity, where a lower Kd indicates a stronger interaction. IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance required to inhibit a biological process by 50%. SPR (Surface Plasmon Resonance) is a technique to measure biomolecular interactions in real-time.

Experimental Protocols

Accurate and reproducible experimental design is paramount in verifying and comparing peptide-receptor interactions. Below are detailed methodologies for two common techniques used to assess the binding of peptides like Peptide T to the CD4 receptor.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol is adapted from standard procedures for analyzing peptide-protein interactions and is based on the methodology likely used in the verification of Peptide T-CD4 binding[1][2].

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of Peptide T binding to immobilized CD4.

Materials:

  • Biacore system (or equivalent SPR instrument)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant soluble CD4 (sCD4)

  • Peptide T TFA

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.

  • Ligand Immobilization: Inject a solution of sCD4 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the dextran matrix.

  • Deactivation: Inject ethanolamine to block any remaining active esters on the surface.

  • Analyte Injection: Inject a series of concentrations of this compound in running buffer over the sCD4-immobilized surface. Monitor the change in resonance units (RU) in real-time to observe association.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of Peptide T from sCD4.

  • Regeneration: Inject the regeneration solution to remove any remaining bound Peptide T, preparing the surface for the next injection cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.

Competitive ELISA for Inhibition Assessment

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the ability of Peptide T to inhibit the binding of a known ligand (e.g., a labeled antibody or gp120) to the CD4 receptor.

Objective: To determine the IC50 value of Peptide T for the inhibition of a known CD4 ligand binding.

Materials:

  • 96-well microtiter plates

  • Recombinant soluble CD4 (sCD4)

  • This compound

  • Biotinylated anti-CD4 antibody (or biotinylated gp120)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with sCD4 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of this compound. In each well, add a fixed concentration of the biotinylated anti-CD4 antibody (or biotinylated gp120) mixed with the different concentrations of Peptide T. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the Peptide T concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_preparation Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep_chip Activate Sensor Chip (EDC/NHS) prep_ligand Immobilize Ligand (sCD4) prep_chip->prep_ligand Covalent Coupling association Association Phase (Inject Peptide T) prep_ligand->association Ready Surface prep_analyte Prepare Analyte (Peptide T) prep_analyte->association Inject Dilutions dissociation Dissociation Phase (Flow Buffer) association->dissociation Binding Event data_acq Real-time Data Acquisition (Sensorgram) association->data_acq regeneration Regeneration dissociation->regeneration Dissociation Event dissociation->data_acq regeneration->association Next Cycle data_fit Kinetic Model Fitting data_acq->data_fit Process Data results Determine kon, koff, Kd data_fit->results Calculate Constants

Caption: Workflow for determining binding kinetics using SPR.

Proposed Signaling Modulation by Peptide T

Peptide T has been shown to exert immunomodulatory effects by altering cytokine production in T-cells. The binding of Peptide T to the CD4 receptor is proposed to initiate a signaling cascade that leads to these changes[4].

PeptideT_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Cellular Response PeptideT Peptide T CD4 CD4 Receptor PeptideT->CD4 Binding Lck Lck CD4->Lck Activation? TCR TCR Complex TCR->Lck Co-stimulation? ZAP70 ZAP70 Lck->ZAP70 Phosphorylation PLCg PLCγ ZAP70->PLCg Activation Ca_flux Ca²⁺ Flux PLCg->Ca_flux Generates IP3 TranscriptionFactors Transcription Factors (e.g., NFAT, AP-1) Ca_flux->TranscriptionFactors Activation IL10 IL-10 Production (Anti-inflammatory) TranscriptionFactors->IL10 Upregulation IFNg IFN-γ Production (Pro-inflammatory) TranscriptionFactors->IFNg Downregulation

Caption: Proposed immunomodulatory signaling by Peptide T.

Conclusion

The interaction between Peptide T and the CD4 receptor has been independently verified through techniques such as surface plasmon resonance[1][2]. While quantitative binding data for Peptide T itself remains to be precisely defined in publicly available literature, its ability to bind CD4 and modulate immune responses is supported by several studies[4]. For researchers and drug development professionals, Peptide T serves as an important tool for studying the CD4 receptor and its role in both HIV-1 infection and T-cell signaling. The comparative data presented here on alternative CD4-binding peptides provides a landscape for evaluating the relative potency and potential of different molecules targeting this crucial receptor. Further head-to-head studies employing standardized experimental protocols are necessary for a definitive comparison of binding affinities and biological activities.

References

Safety Operating Guide

Navigating the Disposal of Peptide T TFA: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. Peptide T, like many synthetic peptides, is often supplied as a trifluoroacetate (TFA) salt due to its use in the purification process.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the proper disposal of Peptide T TFA, addressing both the peptide and the corrosive TFA component.

Core Principles of Peptide and TFA Waste Management

The primary principle for disposing of any research chemical is to adhere strictly to local, state, and federal regulations, managed through your institution's Environmental Health and Safety (EHS) department.[6][7] Peptides are considered chemical waste due to their potential biological activity and unknown environmental impact; they should never be disposed of down the drain or in regular trash.[7][8] Trifluoroacetic acid (TFA) is a strong, corrosive acid that requires handling as hazardous waste.[9] Therefore, this compound waste must be managed as a hazardous chemical waste stream.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for the safe collection and disposal of this compound waste in both solid (lyophilized powder) and liquid (solutions) forms.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risks.[7]

  • Eye Protection: Safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[7]

  • Body Protection: A lab coat should be worn at all times.[7]

  • Respiratory Protection: Work within a certified chemical fume hood, especially when handling TFA solutions or powdered peptide to avoid inhaling vapors or dust.[10][11][12]

2. Waste Collection and Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Stream: this compound waste is classified as hazardous chemical waste.

  • Solid Waste: Collect unused lyophilized this compound powder, contaminated wipes, and other solid materials in a clearly labeled, sealed waste container.[7] Avoid creating dust when handling the powder.[7]

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[8][9]

  • Incompatibilities: Do not mix TFA-containing waste with incompatible materials such as bases, oxidizers, or corrosible metals.[10][11][13] Use only glass or plastic containers for waste collection, as TFA is corrosive to metals.[9][11][13]

3. Labeling and Storage: Accurate labeling and safe storage are critical for regulatory compliance and safety.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Peptide T Trifluoroacetate," and any associated hazard symbols.[9][11] Do not use abbreviations.[10][11]

  • Storage: Keep waste containers tightly sealed when not in use.[10][11] Store them in a designated and secure satellite accumulation area, away from incompatible materials, until collection.[11]

4. Arranging for Final Disposal:

  • Contact EHS: Follow your institution's specific procedures to arrange for the pickup of hazardous waste by the EHS department or a licensed contractor.[6][7][10] Complete a chemical waste collection request form as required.[10]

Quantitative Data and Safety Thresholds

The following table summarizes key quantitative data related to the safe handling of Trifluoroacetic acid (TFA), the acidic component of this compound.

PropertyValueSignificanceSource
TFA Acidity (pKa) ~0.5Indicates TFA is a very strong acid, requiring careful handling and segregation from bases.[9]
Minor Spill Threshold < 500 mLSpills below this volume can typically be managed by trained laboratory personnel.[9]
Major Spill Threshold > 500 mLSpills exceeding this volume require immediate evacuation and emergency response.[9]
Emergency Eye Wash 15+ minutesMinimum flushing time required after eye contact with TFA or peptide solutions.[8][10][14]
Emergency Shower 15+ minutesMinimum rinsing time for significant skin contact.[10]

Mandatory Visualizations: Workflows and Pathways

The following diagrams provide clear, visual guidance for the disposal and spill response procedures for this compound.

G Diagram 1: this compound Waste Disposal Workflow start Start: Generate This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Identify Waste Type (Solid or Liquid) ppe->segregate solid_waste 3a. Collect Solid Waste in Labeled Plastic/Glass Container segregate->solid_waste Solid liquid_waste 3b. Collect Liquid Waste in Labeled Plastic/Glass Container segregate->liquid_waste Liquid seal 4. Seal Container Tightly solid_waste->seal liquid_waste->seal store 5. Store in Designated Satellite Accumulation Area seal->store request_pickup 6. Arrange for Disposal via Institutional EHS store->request_pickup end End: Waste Collected by EHS request_pickup->end

Caption: Workflow for this compound waste disposal.

G Diagram 2: this compound Spill Response Workflow spill Spill Occurs size Spill > 500 mL? spill->size minor_alert Alert Personnel in Area size->minor_alert No major_evacuate EVACUATE AREA IMMEDIATELY size->major_evacuate Yes minor_absorb Absorb with Inert Material (e.g., Vermiculite, Sand) minor_alert->minor_absorb minor_collect Collect Absorbed Material into Hazardous Waste Container minor_absorb->minor_collect minor_decon Decontaminate Spill Area (e.g., Sodium Bicarbonate) minor_collect->minor_decon report Report Incident to Supervisor and EHS minor_decon->report major_emergency Call Emergency Services (911 or Institutional Emergency #) major_evacuate->major_emergency major_emergency->report

Caption: Decision workflow for responding to a this compound spill.

Experimental Protocols: Spill Cleanup

Adherence to established spill cleanup protocols is critical for mitigating exposure and environmental contamination.

Protocol for Minor Spills (< 500 mL)
  • Alert Personnel: Immediately inform others in the vicinity of the spill.[9]

  • Ensure Ventilation: Confirm that the chemical fume hood is operational or that the area is well-ventilated.[9]

  • Wear PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Absorb Spill: Cover and absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[9][14]

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, clearly labeled container for hazardous waste.[9][14]

  • Decontaminate: Clean the spill area with a neutralizing agent like sodium bicarbonate solution, followed by a final wipe-down with water.[9]

  • Dispose of Materials: Place all contaminated cleaning materials into the hazardous waste container.

  • Report: Report the incident to your supervisor and EHS department as per institutional policy.[11]

Protocol for Major Spills (> 500 mL) or Spills with Personnel Exposure
  • Evacuate: Immediately evacuate the laboratory.[9][11]

  • Alert Others: Alert all personnel in the surrounding area and activate the fire alarm if necessary to ensure a full evacuation.[11]

  • Call for Emergency Services: From a safe location, call 911 or your institution's emergency response number.[9][11]

  • Provide Information: Be prepared to provide the exact location and the name of the chemical spilled (Peptide T Trifluoroacetate).

  • Seek Medical Attention: If there has been any personnel exposure, begin first aid immediately (e.g., use an emergency eyewash or shower) and seek prompt medical attention.[10][14]

  • Restrict Access: Do not re-enter the area until it has been cleared by emergency personnel.[11]

References

Essential Safety and Operational Protocols for Handling Peptide T TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Peptide T TFA, a substance that combines a peptide with the strong acid, trifluoroacetic acid (TFA). The information herein is designed to build trust by providing value beyond the product itself, ensuring that laboratory personnel can perform their work with a clear understanding of the necessary precautions and operational steps.

I. Hazard Identification and Personal Protective Equipment (PPE)

Trifluoroacetic acid is a corrosive chemical that can cause severe burns upon contact with skin, eyes, or the respiratory tract.[1][2][3] The peptide component, while generally less hazardous, should be handled with care to avoid potential allergic reactions or other unforeseen biological effects.[4][5] Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection ANSI-approved chemical splash goggles. A face shield is required for handling larger volumes (>500 mL).[1]To protect against splashes and vapors of corrosive TFA.[1]
Hand Protection Chemical-resistant gloves (nitrile gloves are suitable for low volumes). For higher volumes (>500 mL), heavy-duty gloves like butyl rubber or Viton are necessary. Double gloving is recommended.[1][6]To prevent skin contact with TFA, which can cause severe burns that may be delayed in appearance.[1]
Body Protection A properly sized, buttoned lab coat is required. For large volumes, a chemical-resistant apron is also necessary. Full-length pants and closed-toe shoes are mandatory.[1][7]To protect the skin from accidental spills and splashes.[1]
Respiratory Protection All handling of this compound should be conducted in a properly functioning chemical fume hood.[1][6] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed to determine the appropriate respirator.[1]TFA vapors are corrosive and can cause severe damage to the respiratory tract.[3]

II. Experimental Protocol: Handling and Storage

Adherence to a strict experimental protocol is crucial for both safety and the integrity of the research.

A. Engineering Controls and General Hygiene

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Ventilation: Ensure the laboratory is well-ventilated.[2]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly before breaks and immediately after handling the substance. Do not eat, drink, or smoke in the laboratory.[1][8]

B. Storage

  • This compound (Lyophilized): Store lyophilized peptides at -20°C in a tightly sealed container.

  • TFA: Store in a designated acid cabinet, away from incompatible materials such as bases, oxidizers, and metals.[1][3] Ensure the container is tightly closed to prevent corrosive fumes from damaging other labels and equipment.[3]

C. Reconstitution and Handling

  • Preparation: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.[9]

  • Reconstitution: Use a sterile, appropriate solvent as per the research protocol. Add the solvent slowly and gently swirl to dissolve the peptide. Avoid vigorous shaking.

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.[7]

  • Transport: When moving this compound, use secondary containment, such as a bottle carrier, to prevent spills.[1]

III. Spill and Waste Management

Proper planning for spills and waste disposal is a critical component of laboratory safety.

A. Spill Response

  • Small Spills (<500 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[8][10]

    • Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable neutralizing agent, such as sodium carbonate, followed by a water rinse.[3]

  • Large Spills (>500 mL):

    • Evacuate the laboratory immediately and alert others.[1][10]

    • Contact the institution's emergency response team or dial 911.[1]

    • Do not attempt to clean up a large spill without proper training and equipment.

B. Waste Disposal

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[1]

  • Collect waste in a designated, labeled, and sealed container.

  • Do not pour TFA waste down the drain.[1]

  • Arrange for chemical waste collection through your institution's Environmental Health and Safety (EH&S) department.[1]

IV. Workflow and Logical Relationships

To visualize the procedural flow of handling this compound safely, the following diagram outlines the key steps from preparation to disposal.

PeptideT_TFA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and SOP B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Functionality B->C D Equilibrate this compound to Room Temp C->D Proceed if safe E Reconstitute Peptide in Fume Hood D->E F Perform Experiment E->F G Segregate Waste (Sharps, Liquid, Solid) F->G H Label Hazardous Waste Container G->H I Clean Work Area H->I J Doff and Dispose of PPE Properly I->J K Wash Hands Thoroughly J->K Spill Spill Occurs Spill->G Exposure Personnel Exposure Exposure->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.